Binapo
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSRPYCOMAEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86632-33-9 | |
| Record name | PHOSPHINE OXIDE, [1,1'-BINAPHTHALENE]-2,2'-DIYLBIS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to BINAPO: Chemical Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide (BINAPO), a prominent chiral organophosphorus compound. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed experimental protocols and data presented for clarity and practical application.
Chemical Identity and Properties
This compound, a derivative of the well-known chiral ligand BINAP, is a C₂-symmetric molecule characterized by axial chirality arising from restricted rotation about the C1-C1' bond of the binaphthyl backbone. This feature makes it a valuable asset in asymmetric synthesis.
IUPAC Name: [1,1'-Binaphthalene]-2,2'-diylbis(diphenylphosphine oxide)[1][2]
It is important to distinguish this compound from its phosphinite ester isomer, [1-(2-diphenylphosphanyloxynaphthalen-1-yl)naphthalen-2-yl]oxy-diphenylphosphane. This guide focuses exclusively on the phosphine oxide derivative.
Quantitative Chemical Data
The following table summarizes the key quantitative properties of this compound, providing a comparative overview of the racemic and enantiomerically pure forms.
| Property | Value | Remarks |
| Molecular Formula | C₄₄H₃₂O₂P₂ | |
| Molecular Weight | 654.67 g/mol | [3] |
| CAS Number | 86632-33-9 | (±)-BINAPO (racemic)[1] |
| 94041-16-4 | (R)-BINAPO | |
| 94041-18-6 | (S)-BINAPO | |
| Melting Point | 293-295 °C (decomposes) | (±)-BINAPO[3] |
| 256-258 °C | (S)-BINAPO | |
| 262-263 °C | (R)-BINAPO | |
| Boiling Point | 864.8 ± 65.0 °C | Predicted[3] |
| Density | 1.30 ± 0.1 g/cm³ | Predicted[3] |
| Solubility | Soluble in many organic solvents | Qualitative. Similar to BINAP, which is soluble in solvents like benzene and chloroform. Specific quantitative data is not readily available. |
| ³¹P NMR (CDCl₃) | δ 29.16 ppm |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, designed to be readily applicable in a laboratory setting.
Synthesis of (R)-BINAPO via Oxidation of (R)-BINAP
This protocol details the straightforward and widely used method for the synthesis of this compound through the oxidation of its phosphine precursor, BINAP.
Materials:
-
(R)-BINAP (1.0 eq)
-
Dichloromethane (DCM)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Sodium sulfate (Na₂SO₄)
-
Magnetic stirrer
-
Round-bottom flask (250 mL)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (e.g., 5.0 g, 8.03 mmol) in dichloromethane (200 mL).
-
To this solution, add 30% hydrogen peroxide solution (25 mL) dropwise with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the (R)-BINAP has been consumed (typically 4 hours after the complete addition of H₂O₂).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (R)-BINAPO as a solid.
Workflow Diagram for the Synthesis of (R)-BINAPO:
Caption: Workflow for the synthesis of (R)-BINAPO from (R)-BINAP.
Analytical Protocols
The enantiomeric purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., brush-type CSPs)
Typical Conditions:
-
Column: A suitable brush-type chiral stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or methyl tert-butyl ether - MTBE) and a polar modifier (e.g., 2-propanol or methanol). The exact ratio should be optimized for the specific column used. For example, MTBE-methanol (90:10) has been shown to be effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Sample Preparation: Dissolve approximately 2 mg of the this compound sample in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 20 µL) of the prepared sample.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the enantiomeric excess (ee) based on the peak areas of the two enantiomers.
³¹P NMR is a powerful technique for characterizing this compound and assessing its purity.
Instrumentation:
-
NMR spectrometer equipped with a phosphorus probe.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
Acquisition Parameters:
-
Nucleus: ³¹P
-
Decoupling: Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum.
-
Reference: An external standard of 85% H₃PO₄ is commonly used (δ = 0 ppm).
-
Relaxation Delay (d1): A sufficient relaxation delay (e.g., 5 times the longest T1) should be used for quantitative analysis.
X-ray Crystallography
The three-dimensional structure of this compound derivatives has been determined by single-crystal X-ray diffraction. The crystallographic data for a platinum complex of a this compound derivative is available from the Cambridge Crystallographic Data Centre (CCDC).
-
CCDC Deposition Number: 290816
This data provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state. The full crystallographic information file (CIF) can be obtained from the CCDC website.
Applications in Asymmetric Catalysis
This compound serves as a chiral ligand in a variety of asymmetric catalytic reactions. Its phosphine oxide moieties can act as Lewis bases to activate substrates. A notable application is in the asymmetric allylation of aldehydes.
Logical Diagram of this compound in Asymmetric Allylation:
Caption: Logical flow of this compound-catalyzed asymmetric allylation of an aldehyde.
This guide provides a foundational understanding of the key technical aspects of this compound. For further detailed information, the cited references should be consulted.
References
Synthesis of BINAPO from BINAP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic routes for the preparation of BINAPO (BINAP monoxide) and its dioxide from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This document details common experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathways through diagrams.
Introduction
This compound, the oxidized form of the widely used chiral ligand BINAP, has garnered significant interest in asymmetric catalysis. The presence of the phosphine oxide moiety introduces a hard oxygen donor alongside the soft phosphorus center, leading to unique coordination properties and catalytic activities. This hemilabile character can be advantageous in various transformations, including asymmetric allylation of aldehydes. This guide focuses on the primary methods for the synthesis of this compound from BINAP.
Synthetic Methodologies
The synthesis of this compound from BINAP is primarily achieved through direct oxidation. The two main approaches detailed in the literature are oxidation using hydrogen peroxide and a rhodium-catalyzed oxidation using molecular oxygen.
Oxidation with Hydrogen Peroxide
A straightforward and common method for the synthesis of this compound involves the direct oxidation of BINAP using hydrogen peroxide. This method is often preferred for its simplicity and efficiency in producing the mono-oxidized product.
Experimental Protocol: Synthesis of (R)-BINAPO [1][2]
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve commercially available (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).[1]
-
Addition of Oxidant: Add a 30% v/v aqueous solution of hydrogen peroxide (25 mL) dropwise to the stirred solution.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting BINAP has been consumed. This typically takes around 4 hours after the complete addition of the hydrogen peroxide.[1]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with distilled water.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude product can be further purified by recrystallization to obtain pure (R)-BINAPO.
Reaction Scheme:
Caption: Oxidation of BINAP to this compound using hydrogen peroxide.
Rhodium-Catalyzed Oxidation with Dioxygen
A more complex, catalytic approach involves the use of a rhodium(I) complex to facilitate the oxidation of BINAP with molecular oxygen (O₂). This method can lead to a mixture of BINAP monoxide (BINAP(O)) and BINAP dioxide (BINAP(O)₂).
The reaction proceeds via a rhodium complex, (BINAP)Rh(CO)Cl, which reacts with oxygen. In the presence of excess BINAP, this complex acts as a catalyst for the oxygenation of BINAP.[3][4]
Experimental Protocol: Catalytic Oxidation of BINAP [3][4]
-
Catalyst Preparation: The catalyst, (BINAP)Rh(CO)Cl, is synthesized from [Rh(COD)Cl]₂ and BINAP under a carbon monoxide atmosphere.[3][4]
-
Reaction Setup: In a suitable reaction vessel (e.g., a Schlenk tube), a mixture of the rhodium catalyst and a greater than 10-fold excess of BINAP is dissolved in a solvent such as chloroform or toluene.[4]
-
Gas Mixture: A controlled mixture of carbon monoxide and oxygen (CO/O₂) is bubbled through the reaction mixture.[4]
-
Reaction Monitoring: The reaction progress is monitored over a predetermined time.
-
Product Isolation: After the reaction, the solvent is evaporated to yield a mixture of BINAP(O) and BINAP(O)₂.[4]
Reaction Scheme:
Caption: Rhodium-catalyzed oxidation of BINAP to BINAP(O) and BINAP(O)₂.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from BINAP.
| Synthesis Method | Oxidizing Agent | Catalyst | Solvent | Yield | Product(s) | Reference(s) |
| Direct Oxidation | Hydrogen Peroxide (30% aq.) | None | Dichloromethane | Not explicitly stated, but implied to be high. | (R)-BINAPO | [1][2] |
| Catalytic Oxidation | Dioxygen (O₂) | (BINAP)Rh(CO)Cl | Chloroform or Toluene | Quantitative conversion to a mixture. | BINAP(O) and BINAP(O)₂ | [3][4] |
Logical Workflow for Synthesis and Application
The synthesis of this compound is often a precursor step for its use in asymmetric catalysis. The following diagram illustrates the general workflow from BINAP to the application of this compound in a catalytic reaction.
Caption: General experimental workflow from BINAP to catalytic application of this compound.
Conclusion
The synthesis of this compound from BINAP can be readily achieved through direct oxidation with hydrogen peroxide, providing a straightforward route to the mono-oxidized product. For more controlled or varied oxidation states, rhodium-catalyzed oxidation with dioxygen offers an alternative, yielding a mixture of mono- and di-oxidized products. The choice of method will depend on the desired product and the experimental capabilities of the laboratory. The resulting this compound is a valuable ligand for asymmetric catalysis, with applications in the synthesis of chiral molecules relevant to drug development and materials science.
References
The Core Mechanism of BINAPO as a Lewis Base Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral phosphine oxides have emerged as a powerful class of Lewis base catalysts in asymmetric synthesis. Among them, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl monoxide (BINAPO) has garnered significant attention due to its exceptional performance in promoting various carbon-carbon bond-forming reactions with high stereoselectivity. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a Lewis base catalyst, focusing on its application in asymmetric allylation and aldol reactions of trichlorosilyl compounds. The content herein is curated for researchers, scientists, and drug development professionals seeking a detailed understanding of this catalytic system.
The Catalytic Role of this compound: Activation through Hypervalent Silicon Intermediates
The fundamental principle behind this compound's catalytic activity lies in its ability to act as a potent Lewis base. The highly polarized phosphorus-oxygen (P=O) bond in this compound allows the oxygen atom to donate a lone pair of electrons to an electron-deficient species. In the context of reactions involving trichlorosilyl compounds, this compound interacts with the silicon atom to form a hypervalent silicate intermediate.[1] This interaction activates the trichlorosilyl reagent, rendering it more susceptible to nucleophilic attack.
The formation of this hypervalent intermediate is a crucial step in the catalytic cycle, as it enhances the reactivity of the silicon-based reagent and allows for the subsequent stereocontrolled transfer of its organic moiety (e.g., an allyl or enolate group) to an electrophile, typically an aldehyde.
Asymmetric Allylation of Aldehydes
The this compound-catalyzed asymmetric allylation of aldehydes with allyltrichlorosilanes is a well-established method for the synthesis of chiral homoallylic alcohols.
Proposed Catalytic Cycle
The catalytic cycle for the asymmetric allylation of an aldehyde with allyltrichlorosilane, catalyzed by (S)-BINAPO, is depicted below.
The cycle commences with the coordination of this compound to allyltrichlorosilane to form the hypervalent silicate intermediate (I). This intermediate then reacts with the aldehyde to form a ternary complex (II). The subsequent intramolecular allylation proceeds through a highly organized, chair-like transition state (TS), which is responsible for the high degree of stereocontrol.[2] Following C-C bond formation, the silylated product is released, and the this compound catalyst is regenerated to re-enter the catalytic cycle.
Quantitative Data Summary
The following table summarizes the results for the this compound-catalyzed asymmetric allylation of various aldehydes with methallyltrichlorosilane.
| Entry | Aldehyde (RCHO) | Yield (%)[2] | ee (%)[2] |
| 1 | Benzaldehyde | 87 | 78 |
| 2 | 4-Methoxybenzaldehyde | 85 | 75 |
| 3 | 4-Nitrobenzaldehyde | 89 | 79 |
| 4 | 2-Naphthaldehyde | 91 | 77 |
| 5 | Cinnamaldehyde | 82 | 70 |
| 6 | Cyclohexanecarboxaldehyde | 75 | 65 |
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
To a solution of (S)-BINAPO (32.8 mg, 0.05 mmol) in dichloromethane (1.0 mL) at room temperature are added benzaldehyde (53.1 mg, 0.5 mmol), diisopropylethylamine (DIPEA, 323 mg, 2.5 mmol), and tetrabutylammonium iodide (TBAI, 221 mg, 0.6 mmol). Allyltrichlorosilane (123 mg, 0.7 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (5 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 10:1) to afford the corresponding homoallylic alcohol.
Asymmetric Aldol Reaction of Trichlorosilyl Enol Ethers
This compound also effectively catalyzes the asymmetric aldol reaction of trichlorosilyl enol ethers with aldehydes, providing access to chiral β-hydroxy ketones with high diastereo- and enantioselectivity.
Proposed Catalytic Cycle
Similar to the allylation reaction, the aldol reaction is proposed to proceed through a hypervalent silicate intermediate.
The catalytic cycle is initiated by the coordination of this compound to the trichlorosilyl enol ether. The resulting hypervalent silicate intermediate then reacts with the aldehyde via a chair-like transition state to afford the silylated aldol adduct, which upon hydrolysis yields the desired β-hydroxy ketone.[2]
Quantitative Data Summary
The following table summarizes the results for the this compound-catalyzed asymmetric aldol reaction of the trichlorosilyl enol ether of acetophenone with various aldehydes.
| Entry | Aldehyde (RCHO) | Yield (%)[2] | syn/anti ratio[2] | ee (%) (anti)[2] |
| 1 | Benzaldehyde | 85 | 1/25 | 96 |
| 2 | 4-Chlorobenzaldehyde | 82 | 1/20 | 95 |
| 3 | 4-Methylbenzaldehyde | 88 | 1/22 | 97 |
| 4 | 2-Thiophenecarboxaldehyde | 78 | 1/18 | 94 |
| 5 | Furfural | 75 | 1/15 | 92 |
| 6 | Isobutyraldehyde | 65 | 1/10 | 88 |
Experimental Protocol: Asymmetric Aldol Reaction
To a solution of (S)-BINAPO (32.8 mg, 0.05 mmol) in dichloromethane (1.0 mL) at -78 °C are added the aldehyde (0.5 mmol) and diisopropylethylamine (DIPEA, 129 mg, 1.0 mmol). The trichlorosilyl enol ether of acetophenone (161 mg, 0.6 mmol) is then added dropwise. The reaction mixture is stirred at -78 °C for 6 hours. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (5 mL). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (hexane/ethyl acetate = 5:1) to afford the corresponding β-hydroxy ketone.
The Role of Additives
In both the allylation and aldol reactions, the presence of additives is crucial for achieving high catalytic efficiency.
-
Diisopropylethylamine (DIPEA): This bulky amine base is believed to play a key role in promoting the dissociation of the this compound catalyst from the silicon atom of the product.[2] 31P NMR studies have shown that in the absence of DIPEA, the this compound catalyst remains coordinated to the silylated product, leading to catalyst inhibition.[2] The addition of DIPEA facilitates the release of the free catalyst, allowing it to participate in subsequent catalytic cycles.
-
Tetrabutylammonium Iodide (TBAI): In the allylation reaction, TBAI is used as a co-catalyst. While its exact role is not fully elucidated, it is thought to facilitate the formation of the hypervalent silicate intermediate by acting as a halide source, potentially through the formation of a more reactive iodotrichlorosilane species in situ.
Experimental Workflow
The general workflow for conducting a this compound-catalyzed reaction is outlined below.
Preparation of this compound Catalyst
This compound can be readily prepared from the corresponding commercially available chiral phosphine, BINAP.
Experimental Protocol: Synthesis of (S)-BINAPO from (S)-BINAP
To a solution of (S)-BINAP (6.22 g, 10.0 mmol) in dichloromethane (100 mL) is added 30% aqueous hydrogen peroxide (11.3 mL, 110 mmol) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The organic layer is separated, washed with water (2 x 50 mL) and brine (50 mL), and then dried over anhydrous Na2SO4. The solvent is removed under reduced pressure to afford (S)-BINAPO as a white solid (yield >95%).
Conclusion
This compound has proven to be a highly effective and versatile Lewis base catalyst for asymmetric synthesis. Its mechanism of action, proceeding through the formation of hypervalent silicate intermediates, allows for the highly stereocontrolled formation of carbon-carbon bonds. The detailed understanding of its catalytic cycle, the role of additives, and the availability of straightforward experimental protocols make this compound an invaluable tool for chemists in academia and industry. This guide provides the foundational knowledge necessary for the successful application and further development of this compound-based catalytic systems in the synthesis of complex chiral molecules.
References
The Pivotal Role of BINAPO as a Chiral Diphosphine Oxide Ligand: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)- and (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide (BINAPO) has emerged as a highly effective chiral diphosphine oxide ligand in asymmetric catalysis. Its unique structural and electronic properties enable it to act as a potent Lewis base, facilitating a range of enantioselective transformations. This technical guide provides an in-depth exploration of this compound's synthesis, its mechanism of action in activating trichlorosilyl compounds, and its application in key carbon-carbon bond-forming reactions, namely asymmetric allylation of aldehydes and aldol reactions. Detailed experimental protocols, comprehensive data summaries, and mechanistic visualizations are presented to equip researchers with the practical knowledge required to leverage this compound in their synthetic endeavors.
Introduction: The Rise of Chiral Phosphine Oxides
Chiral phosphine oxides have garnered significant attention as organocatalysts due to their ability to act as Lewis bases, a consequence of the highly polarized P–O bond. This nucleophilicity allows them to activate electrophilic species, most notably silicon-based reagents, thereby enabling a variety of asymmetric transformations. Among these, this compound, readily prepared from the well-known BINAP ligand, stands out for its robustness and high catalytic activity in promoting reactions involving trichlorosilyl compounds through the formation of hypervalent silicate intermediates.[1][2] Its rigid C2-symmetric chiral backbone provides a well-defined steric environment, leading to excellent stereocontrol in the catalyzed reactions.
Synthesis and Structural Properties of this compound
The synthesis of enantiomerically pure this compound is straightforward and typically involves the oxidation of the corresponding BINAP enantiomer.
Synthesis of (R)-BINAPO
A common method for the synthesis of (R)-BINAPO involves the oxidation of (R)-BINAP using hydrogen peroxide in a suitable solvent like dichloromethane. The reaction proceeds smoothly to afford the desired product in high yield.[3]
Experimental Protocol: Synthesis of (R)-BINAPO [3]
-
In a round-bottom flask, dissolve (R)-BINAP in dichloromethane.
-
Add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed (typically within 4 hours).
-
Upon completion, wash the reaction mixture with distilled water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield (R)-BINAPO as a white solid.
Structural and Spectroscopic Properties
This compound is a white, crystalline solid with a high melting point, reflecting its structural stability. The molecule possesses axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings.
The crystal structure of this compound reveals the spatial arrangement of the phenyl and naphthyl groups, which is crucial for its stereodifferentiating ability in catalysis.[7]
This compound in Asymmetric Catalysis: Activation of Trichlorosilyl Compounds
A key application of this compound lies in its ability to catalyze reactions involving trichlorosilyl compounds. As a Lewis base, this compound coordinates to the silicon atom of the trichlorosilyl reagent, forming a hypervalent silicate intermediate. This activation enhances the nucleophilicity of the organic group attached to the silicon, enabling its addition to electrophiles.
Catalytic Cycle in Asymmetric Allylation
The this compound-catalyzed asymmetric allylation of aldehydes with allyltrichlorosilane serves as a prime example of this activation mode. The reaction is typically carried out in the presence of additives such as diisopropylethylamine (DIPEA) and a quaternary ammonium salt like tetrabutylammonium iodide (NBu₄I), which are crucial for accelerating the catalytic cycle.[1][2]
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for this compound-catalyzed asymmetric allylation.
³¹P NMR studies suggest that DIPEA promotes the dissociation of this compound from the silicon atom of the product alkoxide, thereby regenerating the free catalyst for the next cycle.[1] NBu₄I is believed to facilitate the formation of a more reactive hypervalent silicate intermediate.
Applications in Asymmetric Synthesis
Asymmetric Allylation of Aldehydes
The this compound-catalyzed enantioselective addition of allyltrichlorosilanes to aldehydes provides a direct route to chiral homoallylic alcohols, which are valuable building blocks in organic synthesis.[8][9][10] The reaction exhibits broad substrate scope, with good to excellent yields and enantioselectivities observed for a variety of aromatic aldehydes.[11]
Quantitative Data for this compound-Catalyzed Asymmetric Allylation of Aromatic Aldehydes [11]
| Entry | Aldehyde (Substrate) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 1-phenyl-3-buten-1-ol | 85 | 75 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-3-buten-1-ol | 90 | 78 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-3-buten-1-ol | 82 | 72 |
| 4 | 2-Naphthaldehyde | 1-(naphthalen-2-yl)-3-buten-1-ol | 88 | 79 |
| 5 | 3,5-Dimethylbenzaldehyde | 1-(3,5-dimethylphenyl)-3-buten-1-ol | 86 | 76 |
Experimental Protocol: General Procedure for Catalytic Allylation of Aromatic Aldehydes [11]
-
To a vial equipped with a magnetic stirrer, add the this compound catalyst (e.g., 10 mol%), the corresponding aldehyde (1.0 eq), tetrabutylammonium iodide (1.2 eq), and diisopropylethylamine (5.0 eq).
-
Add dichloromethane as the solvent, followed by the sequential addition of allyltrichlorosilane (1.5 eq).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).
-
Quench the reaction by adding a 10% w/w aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired homoallylic alcohol.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Asymmetric Aldol Reaction
This compound also effectively catalyzes the enantioselective aldol reaction of trichlorosilyl enol ethers with aldehydes, affording chiral β-hydroxy ketones with high diastereoselectivities and enantioselectivities.[1] The reaction proceeds via a proposed six-membered chair-like transition state involving the hypervalent silicate intermediate.[1][12]
Quantitative Data for this compound-Catalyzed Asymmetric Aldol Reaction [1]
| Entry | Aldehyde | Trichlorosilyl Enol Ether | Product (syn/anti) | Yield (%) | ee (anti, %) |
| 1 | Benzaldehyde | Cyclohexanone derived | 85:15 | 78 | 92 |
| 2 | Benzaldehyde | Cyclopentanone derived | 80:20 | 75 | 88 |
| 3 | Benzaldehyde | Pinacolone derived | 96:4 | 65 | 95 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexanone derived | 88:12 | 82 | 94 |
| 5 | 2-Thiophenecarboxaldehyde | Cyclohexanone derived | 90:10 | 70 | 96 |
Experimental Workflow:
Caption: General workflow for a this compound-catalyzed asymmetric aldol reaction.
Conclusion
This compound has proven to be a versatile and powerful chiral diphosphine oxide ligand in asymmetric organocatalysis. Its ability to effectively activate trichlorosilyl compounds has led to the development of highly enantioselective allylation and aldol reactions, providing efficient access to valuable chiral building blocks. The straightforward synthesis of this compound, coupled with its high catalytic activity and the broad applicability of the developed methodologies, makes it an attractive tool for synthetic chemists in academia and industry. Further exploration of this compound's potential in other asymmetric transformations and the development of novel this compound-based catalytic systems are anticipated to continue to enrich the field of asymmetric synthesis.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-Binapo | C44H32O2P2 | CID 11114975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chiral binaphthyl-linked BODIPY analogues: synthesis and spectroscopic properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A multicomponent approach for the preparation of homoallylic alcohols. [repository.cam.ac.uk]
- 9. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 10. A Catalytic Approach for Enantioselective Synthesis of Homoallylic Alcohols Bearing a Z-Alkenyl Chloride or Trifluoromethyl Group. A Concise and Protecting Group-Free Synthesis of Mycothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
The Axial Chirality of BINAPO: A Technical Guide for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the axial chirality of 2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl (BINAPO), a pivotal molecule in the field of asymmetric synthesis. As a precursor to the renowned BINAP ligand and a capable organocatalyst in its own right, a thorough understanding of this compound's stereochemical properties is essential for its effective application in modern chemistry. This document outlines the structural basis of its chirality, methods for obtaining enantiomerically pure forms, and its applications in catalysis, supported by quantitative data and detailed experimental protocols.
The Structural Basis of Axial Chirality in this compound
This compound is an organophosphorus compound characterized by a C₂-symmetric framework. Its chirality does not arise from a stereogenic carbon atom but from atropisomerism, a form of axial chirality. This phenomenon results from restricted rotation around the C1-C1' single bond connecting the two naphthyl rings.[1][2] The steric hindrance imposed by the bulky diphenylphosphinyl groups at the 2 and 2' positions prevents free rotation, leading to two stable, non-superimposable mirror-image enantiomers, (R)-BINAPO and (S)-BINAPO.[1][2] The dihedral angle between the naphthyl groups is approximately 90 degrees, contributing to the high rotational barrier.[2]
The presence of the P=O bonds in this compound makes it a strong hydrogen-bond acceptor and allows for strong electrostatic interactions, which are crucial for its role in enantioselective recognition and catalysis.[3]
Synthesis and Resolution of this compound Enantiomers
The synthesis of enantiomerically pure this compound is a critical step for its application in asymmetric catalysis. The common strategy involves the synthesis of racemic this compound followed by resolution of the enantiomers.
Synthesis of Racemic this compound
Racemic this compound is typically synthesized from racemic 1,1'-bi-2-naphthol (BINOL).[1] The hydroxyl groups of BINOL are first converted to a better leaving group, such as a triflate. Subsequent palladium-catalyzed phosphinylation with diphenylphosphine, followed by oxidation, yields racemic this compound.
Resolution of Racemic this compound
The separation of racemic this compound into its constituent enantiomers can be achieved through classical resolution using a chiral resolving agent or by chiral chromatography.[1][3]
A widely used method involves the formation of diastereomeric complexes with a chiral acid, such as (-)-O,O'-dibenzoyl-L-tartaric acid ((-)-DBT).[4] The differing solubilities of these diastereomeric complexes allow for their separation by fractional crystallization.[1][4]
Experimental Protocol for Resolution of Racemic this compound:
-
Complexation: A solution of racemic this compound in a suitable solvent (e.g., chloroform) is treated with a solution of an equimolar amount of the chiral resolving agent, (-)-DBT monohydrate, in another solvent (e.g., ethyl acetate) at reflux.[4]
-
Fractional Crystallization: The mixture is allowed to cool to room temperature overnight, leading to the precipitation of the less soluble diastereomeric complex, for instance, the (S)-BINAPO:(-)-DBT complex.[4] The crystals are collected by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric complex is treated with an aqueous base (e.g., NaOH) to neutralize the chiral acid.[4]
-
Extraction and Purification: The free this compound enantiomer is extracted with an organic solvent (e.g., chloroform), and the organic layer is washed, dried, and concentrated to yield the enantiomerically pure this compound.[4] The other enantiomer can be recovered from the mother liquor.[4]
Chiral stationary phases (CSPs) have also been specifically designed for the chromatographic separation of this compound enantiomers, offering an alternative to classical resolution.[3][5]
Quantitative Data for Enantiomerically Pure this compound:
| Enantiomer | Specific Rotation [α]D (solvent, concentration) | Melting Point (°C) |
| (S)-BINAPO | -392° (benzene, c 0.530)[4] | 256–258[4] |
| (R)-BINAPO | +388° (benzene, c 0.514)[4] | 256–258[4] |
Applications in Asymmetric Catalysis
While often considered an intermediate in the synthesis of the BINAP ligand, this compound itself is a competent chiral Lewis base catalyst.[6][7] The nucleophilic oxygen atoms of the phosphine oxide groups can activate substrates, facilitating a variety of enantioselective transformations.[6][7]
Organocatalytic Allylation of Aldehydes
(S)-BINAPO has been successfully employed as an organocatalyst in the enantioselective allylation of aldehydes with allyltrichlorosilane.[5]
Experimental Workflow for Catalytic Allylation:
Ligand in Metal-Catalyzed Reactions
Derivatives of this compound, such as ortho-substituted this compound (o-BINAPO), have been developed as effective ligands in metal-catalyzed asymmetric reactions.[8] For instance, ruthenium complexes of o-BINAPO are highly efficient catalysts for the asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-keto esters.[8]
Performance of this compound Derivatives in Asymmetric Hydrogenation:
The following table summarizes the performance of a Ru-o-BINAPO catalyst in the asymmetric hydrogenation of a β-aryl-substituted β-(acylamino)acrylate.[8]
| Ligand | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ru-2c (an o-BINAPO derivative) | β-aryl-substituted β-(acylamino)acrylate | β-aryl-substituted β-amino acid derivative | >99 | 99 |
Conclusion
The axial chirality of this compound, arising from restricted rotation about the binaphthyl bond, is a fundamental property that underpins its utility in asymmetric synthesis. The well-established methods for its synthesis and resolution provide access to enantiomerically pure forms, which have demonstrated significant potential as both organocatalysts and as foundational structures for the development of advanced chiral ligands. For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of this compound's stereochemistry and reactivity is crucial for leveraging its full potential in the creation of complex chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Core of Asymmetric Organocatalysis: A Technical Guide to BINAPO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key features of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl monoxide (BINAPO) in the realm of asymmetric organocatalysis. We delve into its synthesis, catalytic applications, and mechanistic insights, providing valuable data and protocols for professionals in chemical research and pharmaceutical development. The unique axial chirality of the this compound scaffold, coupled with the Lewis basicity of its phosphine oxide moiety, renders it a powerful organocatalyst for the stereoselective synthesis of chiral molecules, particularly in the formation of crucial carbon-carbon bonds.
Synthesis of Chiral this compound
The enantiomerically pure forms of this compound are typically prepared by the oxidation of the corresponding BINAP enantiomers. A common and efficient method involves the use of hydrogen peroxide as the oxidant.
Experimental Protocol: Synthesis of (R)-BINAPO
This protocol details the synthesis of (R)-BINAPO from commercially available (R)-BINAP.
Materials:
-
(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen peroxide (30% v/v aqueous solution)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).[1]
-
To this solution, add hydrogen peroxide (25 mL, 30% v/v aqueous solution) dropwise.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until all the (R)-BINAP has been consumed. This typically takes about 4 hours after the complete addition of the hydrogen peroxide.[1]
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with distilled water.[1]
-
Extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[1]
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield (R)-BINAPO as a white solid.
This compound in Asymmetric Allylation of Aldehydes
A key application of this compound in asymmetric organocatalysis is the enantioselective allylation of aldehydes with allyltrichlorosilane. This compound acts as a Lewis base, activating the silicon reagent to facilitate the carbon-carbon bond formation. This reaction is crucial for the synthesis of chiral homoallylic alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.[1][2]
Proposed Mechanism of Catalysis
The catalytic cycle is initiated by the coordination of the Lewis basic phosphine oxide of this compound to the silicon atom of allyltrichlorosilane. This forms a hypervalent silicate intermediate, which is more nucleophilic than the starting silane. This activated species then reacts with the aldehyde in a stereocontrolled manner, dictated by the chiral environment of the this compound ligand, to form the desired homoallylic alcohol. The catalyst is then regenerated to continue the cycle. The use of additives such as diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) can be crucial for accelerating the catalytic cycle.[3]
Performance Data in Asymmetric Allylation
The following table summarizes the performance of a heterogeneous, recyclable this compound-based catalyst (COM-Amine) in the asymmetric allylation of various aromatic aldehydes with allyltrichlorosilane. For comparison, data for the homogeneous this compound catalyst is also included where available.
| Aldehyde Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Benzaldehyde | COM-Amine | 85 | 88 | [4] |
| 4-Methylbenzaldehyde | COM-Amine | 82 | 86 | [4] |
| 4-Methoxybenzaldehyde | COM-Amine | 75 | 85 | [4] |
| 4-Chlorobenzaldehyde | COM-Amine | 90 | 89 | [4] |
| 4-Bromobenzaldehyde | COM-Amine | 92 | 90 | [4] |
| 4-Nitrobenzaldehyde | COM-Amine | 65 | 92 | [4] |
| 2-Naphthaldehyde | COM-Amine | 78 | 87 | [4] |
| Various Aldehydes | Homogeneous this compound | up to 76 | up to 86 | [5] |
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
This protocol describes a general procedure for the asymmetric allylation of benzaldehyde using a heterogeneous this compound-based catalyst (COM-Amine).
Materials:
-
COM-Amine catalyst (containing this compound)
-
Benzaldehyde
-
Allyltrichlorosilane
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (NBu₄I)
-
Dichloromethane (DCM)
-
10% w/w Sodium hydroxide (NaOH) aqueous solution
-
1,3,5-Trimethoxybenzene (internal standard)
-
Reaction vial with magnetic stirrer
Procedure:
-
To a 19 mL reaction vial equipped with a magnetic stirrer, add the COM-Amine catalyst (40 mg), the corresponding aldehyde (0.47 mmol), NBu₄I (207 mg, 0.56 mmol), and DIPEA (410 μL, 2.35 mmol).[1]
-
Sequentially add DCM (1 mL) and allyltrichlorosilane (100 μL, 0.69 mmol) to the mixture.[1]
-
Stir the reaction at room temperature for 4 hours.[1]
-
Quench the reaction by adding 1 mL of a 10% w/w NaOH aqueous solution.[1]
-
Add 1,3,5-trimethoxybenzene (13 mg, 0.077 mmol) as an internal standard for yield determination by ¹H-NMR.[1]
-
The product can be isolated and purified using standard techniques, and the enantiomeric excess determined by chiral chromatography.
Heterogenization and Recyclability of this compound Catalysts
A significant advancement in the application of this compound has been its incorporation into solid supports to create heterogeneous catalysts. This approach addresses the common challenges of catalyst separation and recycling in homogeneous catalysis. One such strategy involves the synthesis of a chiral organic material (COM) where a this compound derivative is a structural component.
Workflow for Heterogeneous Catalyst Synthesis and Use
The following diagram outlines the workflow from the synthesis of the this compound-containing building block to its incorporation into a chiral organic material and its subsequent use and recycling in catalysis.
The initial imine-based material (COM-Imine) can be unstable under the reaction conditions, but a post-synthetic reduction to the more robust amine-based material (COM-Amine) yields a stable and recyclable catalyst.[1] This heterogeneous catalyst has been shown to be recyclable for at least five cycles without a significant loss in activity or enantioselectivity.[6]
Applications in Drug Development
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.[1][2] Asymmetric organocatalysis with this compound provides a powerful tool for accessing chiral building blocks for the synthesis of active pharmaceutical ingredients (APIs).
The chiral homoallylic alcohols produced through this compound-catalyzed allylation are versatile intermediates.[2] The hydroxyl group and the carbon-carbon double bond can be further functionalized to construct more complex molecular architectures found in many biologically active compounds. While direct examples of this compound-catalyzed steps in the synthesis of specific commercial drugs are not widely published, the utility of the chiral synthons it produces is well-established in medicinal chemistry. The development of robust and recyclable heterogeneous this compound catalysts further enhances its potential for industrial-scale synthesis of pharmaceutical intermediates.
Core Features and Conclusion
Key Features of this compound in Asymmetric Organocatalysis:
-
Axial Chirality: The C₂-symmetric binaphthyl backbone provides a well-defined and sterically hindered chiral environment, which is essential for high enantioselectivity.
-
Lewis Basicity: The phosphine oxide moiety acts as a potent Lewis base, enabling the activation of silicon-based reagents like allyltrichlorosilane through the formation of hypervalent intermediates.[1][4]
-
Organocatalyst: As a metal-free catalyst, this compound avoids the issues of metal contamination in the final products, which is a significant advantage in pharmaceutical synthesis.
-
Tunability: The this compound scaffold can be functionalized to modify its steric and electronic properties or to immobilize it on a solid support, allowing for the development of tailored and recyclable catalysts.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Binapo vs. BINAP: A Foundational Ligand Analysis for Asymmetric Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. Among the pantheon of privileged ligands, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has long been a cornerstone, celebrated for its robustness and high enantioselectivity in a myriad of metal-catalyzed reactions.[1][2][3][4][5] Its success has spurred the development of numerous derivatives, including Binapo, a related yet fundamentally distinct ligand. This technical guide provides an in-depth comparison of the foundational differences between this compound and BINAP, offering insights into their structure, synthesis, and catalytic applications to aid researchers in ligand selection and reaction optimization.
Core Structural and Electronic Differences
The primary foundational difference between BINAP and this compound lies in the nature of the phosphorus-containing functional group attached to the 1,1'-binaphthyl backbone. This seemingly subtle change imparts significant differences in their electronic properties, coordination chemistry, and ultimately, their catalytic behavior.
BINAP is a chiral diphosphine ligand. It features two diphenylphosphino (-PPh₂) groups directly bonded to the C2 and C2' positions of the binaphthyl scaffold.[1][2] This C₂-symmetric framework possesses axial chirality due to sterically hindered rotation around the C1-C1' bond, which is responsible for the creation of a well-defined chiral environment around a coordinated metal center.[2][5]
This compound , in the context of its most common and catalytically relevant form, is a chiral diphosphinite ligand, specifically diphenyl-[1,1'-binaphthyl]-2-2'-diol ester.[1][6] In this compound, the phosphorus atoms are linked to the binaphthyl backbone via oxygen atoms, forming phosphinite functional groups (-OPPh₂).
This distinction is crucial:
-
Bonding: BINAP has a direct P-C (phosphine) bond to the chiral scaffold. This compound has a P-O-C (phosphinite) linkage.
-
Electronic Effects: The intervening oxygen atom in this compound makes the phosphorus center more electron-deficient compared to BINAP. This can influence the ligand's interaction with a metal center and the reactivity of the resulting catalyst.
-
Flexibility: The C-O-P bond in this compound introduces greater rotational freedom compared to the more rigid P-C bond in BINAP.[6][7] This increased flexibility was initially thought to be a disadvantage, potentially diminishing the transfer of chiral information.[6][7] However, strategic modifications, such as the introduction of ortho-substituents (o-BINAPO), can restrict this flexibility and lead to highly effective catalysts.[6][7]
It is also important to distinguish the diphosphinite "this compound" from This compound , the phosphine oxide of BINAP, which contains one (monoxide) or two (dioxide) P=O bonds and is used in different catalytic contexts, often as an organocatalyst.[8][9] This guide focuses on the foundational comparison between the diphosphine (BINAP) and the diphosphinite (this compound) ligands used in transition-metal catalysis.
Synthesis of BINAP and this compound from a Common Precursor
Both ligands are synthesized from the readily available chiral precursor, 1,1'-bi-2-naphthol (BINOL).[1][2] The divergent synthetic pathways from this common starting material underscore their structural differences.
Synthesis of BINAP
A prevalent method for synthesizing BINAP involves a two-step process starting from enantiomerically pure BINOL. The hydroxyl groups are first converted to a better leaving group, typically a triflate. This is followed by a nickel-catalyzed phosphination reaction.
Caption: General synthetic workflow for BINAP from BINOL.
Synthesis of this compound
The synthesis of this compound is more direct. It is typically prepared by the reaction of BINOL with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a base.[1]
Caption: General synthetic workflow for this compound from BINOL.
Comparative Catalytic Performance
Both BINAP and this compound form active and selective catalysts with various transition metals, most notably ruthenium and rhodium, for asymmetric hydrogenation and other transformations. However, their structural and electronic differences often lead to variations in reactivity and enantioselectivity, making one ligand more suitable than the other depending on the specific substrate.
Asymmetric Hydrogenation
Asymmetric hydrogenation is the most well-documented application for both ligand types. Ruthenium complexes of both BINAP and this compound are highly effective for the hydrogenation of ketones and olefins with prochiral centers.
Table 1: Comparison in Asymmetric Hydrogenation of β-Keto Esters
| Ligand | Substrate | Metal | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| (S)-BINAP | Methyl 3-oxobutanoate | Ru | >99 | [3] |
| (R)-o-BINAPO | Ethyl 4-chloro-3-oxobutanoate | Ru | 99 | [6] |
| (R)-o-BINAPO | Ethyl benzoylacetate | Ru | 99 | [6] |
| (S)-BINAP | Methyl (±)-2-(benzamidomethyl)-3-oxobutanoate | Ru | High ee |[3] |
Table 2: Comparison in Asymmetric Hydrogenation of Olefins
| Ligand | Substrate | Metal | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| (S)-BINAP | (Z)-α-Acetamidocinnamic acid | Rh | 91.4 (vs. 15.3 for BINAP in same conditions) | [3] |
| (R)-o-BINAPO | (E/Z)-β-(acetylamino)-β-(2-naphthyl)acrylate | Ru | 99 | [6][7] |
| (R)-o-BINAPO | (E/Z)-β-(acetylamino)-β-(phenyl)acrylate | Ru | 99 | [6][7] |
| H₈-BINAPO | (Z)-acetamido-3-arylacrylic acid methyl esters | Rh | up to 84.0 |[10] |
As the data suggests, while BINAP is a highly effective and versatile ligand, strategically modified this compound ligands, such as ortho-substituted this compound (o-BINAPO), can offer superior enantioselectivity in the hydrogenation of specific substrates, particularly β-aryl-substituted β-(acylamino)acrylates and β-keto esters.[6][7] The ortho-substituents on the binaphthyl backbone of this compound are thought to restrict the orientation of the phenyl groups on the phosphorus atoms, thereby enhancing the rigidity and chiral induction of the catalyst.[7]
Experimental Protocols
General Procedure for the Synthesis of (R)-(+)-BINAP
Adapted from Organic Syntheses.[11]
-
Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol: In an oven-dried, single-necked flask equipped with a magnetic stir bar, (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) is dissolved in dry methylene chloride under a nitrogen atmosphere. The solution is cooled to 5-10 °C. Dry pyridine (3.0 eq) is added, followed by the slow addition of triflic anhydride (2.3 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then worked up by washing with water and brine, dried over sodium sulfate, and concentrated under vacuum. The crude product is purified by filtration through a pad of silica gel to yield the ditriflate as a white solid.
-
Nickel-Catalyzed Phosphination: In an oven-dried, single-necked flask, [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe), 0.1 eq) is placed under a nitrogen atmosphere. Anhydrous dimethylformamide (DMF) is added, followed by diphenylphosphine (0.6 eq). The mixture is heated to 100 °C for 30 minutes. A solution of the chiral ditriflate (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 eq) in anhydrous, degassed DMF is then transferred to the reaction flask. The reaction is maintained at 100 °C for 2-3 days until the ditriflate is consumed (monitored by HPLC or TLC). The solution is cooled, and the product is precipitated, filtered, washed with methanol, and dried under vacuum to afford (R)-(+)-BINAP.
General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone using a Ru-BINAP Catalyst
Adapted from BenchChem Technical Support Guide.[12]
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, the Ru-BINAP complex (e.g., [RuCl₂(S)-BINAP]₂·NEt₃) is dissolved in an anhydrous and degassed solvent, such as methanol or ethanol.
-
Reaction Setup: A separate Schlenk flask or a high-pressure autoclave is charged with the prochiral ketone substrate (1.0 eq) and the same anhydrous, degassed solvent.
-
Catalyst Addition: The prepared catalyst solution (typically 0.001 to 0.01 eq of Ru) is transferred to the substrate solution via a cannula under positive inert gas pressure.
-
Hydrogenation: The reaction vessel is purged several times with high-purity hydrogen gas before being pressurized to the desired pressure (e.g., 4 to 100 atm). The reaction mixture is stirred vigorously at the desired temperature (e.g., 25-80 °C).
-
Monitoring and Work-up: The reaction progress is monitored by TLC, GC, or HPLC. Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with an inert gas. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to determine the yield and enantiomeric excess (via chiral HPLC or GC).
Caption: Experimental workflow for asymmetric hydrogenation.
Conclusion
The foundational difference between BINAP and this compound—a direct P-C bond versus a P-O-C linkage—gives rise to distinct electronic and steric properties that have significant implications for their application in asymmetric catalysis. While BINAP remains a benchmark ligand of broad utility, this guide demonstrates that this compound and its derivatives are not merely analogues but represent a distinct class of ligands with unique advantages. The development of ortho-substituted this compound (o-BINAPO) has overcome initial concerns about flexibility, yielding catalysts with exceptional activity and enantioselectivity for specific, challenging transformations. For researchers in drug development and fine chemical synthesis, a deep understanding of these foundational differences is crucial for rational ligand selection, enabling the development of more efficient and selective catalytic processes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. BINAP - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. BINAP [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
Solubility of BINAPO in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO) is a chiral phosphine oxide ligand with significant applications in asymmetric catalysis and materials science. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document outlines established experimental protocols for determining solubility and presents a qualitative summary of its expected solubility based on general chemical principles. Additionally, a detailed experimental workflow is provided to guide researchers in obtaining precise solubility measurements.
Introduction
This compound, a derivative of the well-known BINAP ligand, possesses a unique C2-symmetric chiral structure. Its utility in catalytic processes often depends on its ability to dissolve in the reaction medium. Factors such as solvent polarity, temperature, and the crystalline structure of the solute play crucial roles in determining solubility. This guide aims to equip researchers with the necessary knowledge to effectively handle this compound in various solvent systems.
Qualitative Solubility of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Qualitative Solubility |
| Toluene | Aromatic Hydrocarbon | Soluble |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble |
| Chloroform | Halogenated Hydrocarbon | Soluble |
| Tetrahydrofuran (THF) | Ether | Soluble |
| Acetone | Ketone | Sparingly Soluble to Soluble |
| Ethyl Acetate | Ester | Sparingly Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Methanol | Polar Protic | Sparingly Soluble to Insoluble |
| Ethanol | Polar Protic | Sparingly Soluble to Insoluble |
| Hexanes | Aliphatic Hydrocarbon | Insoluble |
| Water | Polar Protic | Insoluble |
Note: This table is based on general principles of "like dissolves like" and qualitative observations for similar compounds. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following protocols describe the isothermal saturation method and gravimetric analysis, which are widely accepted for determining the solubility of solid compounds in organic solvents.
Isothermal Saturation Method
This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. It is critical to maintain the constant temperature during this step to prevent changes in solubility.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Quantification:
-
Gravimetric Analysis: Evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. Once the solvent is completely removed, weigh the flask containing the dried this compound residue. The mass of the dissolved this compound can then be determined.
-
Chromatographic/Spectroscopic Analysis: Dilute the filtered solution with a known volume of a suitable solvent. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
For gravimetric analysis: Solubility (g/L) = (Mass of this compound residue (g)) / (Volume of supernatant withdrawn (L))
-
For instrumental analysis: Calculate the concentration from the instrument's calibration curve and account for any dilutions made.
-
Gravimetric Method (Simplified)
A more direct gravimetric approach can also be utilized.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Temperature-controlled water bath
-
Stirring plate and stir bar
-
Analytical balance
-
Vials with screw caps
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in a known mass of the solvent at a specific temperature as described in the isothermal saturation method.
-
Filtration: Weigh a clean, dry filter paper. Filter the saturated solution to separate the undissolved solid.
-
Drying: Carefully dry the filter paper with the undissolved solid in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Calculation:
-
Mass of dissolved this compound = Initial mass of this compound - Mass of undissolved this compound
-
Solubility (g / 100 g solvent) = (Mass of dissolved this compound (g) / Mass of solvent (g)) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal saturation method followed by gravimetric analysis.
Caption: Workflow for determining this compound solubility.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not widely published, this guide provides researchers with the foundational knowledge and practical methodologies to determine these crucial parameters. By following the detailed experimental protocols and understanding the qualitative solubility trends, scientists and professionals in drug development can optimize their use of this compound in various applications, ensuring efficient and reproducible results. The provided workflow diagram serves as a clear visual aid for implementing these solubility determination experiments in the laboratory. It is strongly recommended that researchers perform their own solubility tests for the specific solvent and temperature conditions relevant to their work.
Spectroscopic and Mechanistic Insights into Binapo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Binapo ((+)-(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl oxide), a prominent chiral phosphine oxide ligand. It also elucidates its role in asymmetric catalysis. This document is intended to serve as a comprehensive resource, presenting key data and experimental methodologies to support research and development efforts in fields where chiral ligands are pivotal.
Spectroscopic Data of (R)-Binapo
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (R)-Binapo. This information is crucial for the identification and characterization of this compound.
NMR Spectral Data
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H, ¹³C, and ³¹P NMR data for this compound and its derivatives provide a detailed fingerprint of its molecular architecture.
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity / Coupling Constant (J) [Hz] | Assignment | Citation |
| ¹H | CDCl₃ | 7.86–7.80 | m | 4H, Ar-H | [1] |
| 7.73–7.66 | m | 4H, Ar-H | [1] | ||
| 7.46–7.36 | m | 12H, Ar-H | [1] | ||
| 7.28–7.24 | m | 8H, Ar-H | [1] | ||
| 6.80 | d, J = 2.8 | 4H, Ar-H | [1] | ||
| ¹³C (Derivative) | CDCl₃ | 134.9, 134.7, 134.0, 133.8, 132.5, 132.4, 132.0, 131.9, 131.8, 131.3, 131.2, 131.0, 130.9, 129.7, 129.5, 128.2, 128.1, 128.0, 127.9, 127.8, 127.7, 127.5, 127.4, 127.2, 127.1, 125.9, 123.4 | - | Aromatic Carbons | [2] |
| ³¹P | CDCl₃ | 29.16 | - | P=O | [1] |
Note: The ¹³C NMR data presented is for a chloromethylated derivative of this compound. While not identical to this compound, it provides a close approximation of the chemical shifts for the aromatic carbons in the binaphthyl and phenyl rings.
Infrared (IR) Spectral Data
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Citation |
| 3057 | C-H stretch | Aromatic C-H | [3] |
| 1437 | P-C stretch | Phenyl-Phosphorus bond | [2][3] |
| 1199 | P=O stretch | Phosphine oxide group | [2] |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to sound scientific research. This section outlines the methodologies for the synthesis of (R)-Binapo and the acquisition of its spectroscopic data.
Synthesis of (R)-Binapo
(R)-Binapo can be synthesized from commercially available (R)-BINAP through a straightforward oxidation reaction.
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).[4]
-
Oxidation: Add a 30% v/v aqueous solution of hydrogen peroxide (25 mL) dropwise to the stirred solution.[4]
-
Monitoring: Follow the progress of the reaction using thin-layer chromatography (TLC) until all the starting material has been consumed. This typically takes about 4 hours after the complete addition of the hydrogen peroxide.[4]
-
Work-up: After the reaction is complete, wash the organic layer with distilled water. Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Isolation: Remove the solvent under reduced pressure to yield (R)-Binapo as a white solid. The yield is typically greater than 99%.[4]
NMR Spectroscopy
General Procedure for Acquiring ¹H and ¹³C NMR Spectra:
-
Sample Preparation: Prepare a solution of the this compound sample by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5]
-
Instrumentation: Acquire the NMR spectra on a spectrometer operating at a standard frequency for proton and carbon detection (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[4]
-
¹H NMR Acquisition: For a typical ¹H NMR spectrum, use a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[4][6]
-
¹³C NMR Acquisition: For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly used to simplify the spectrum and improve sensitivity.[7][8]
FT-IR Spectroscopy
General Procedure for Acquiring FT-IR Spectra of Solid Samples:
-
Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[9]
-
Instrumentation: Record the FT-IR spectrum using a Fourier Transform Infrared Spectrometer.
-
Data Acquisition: Collect a background spectrum of the pure KBr pellet. Then, place the sample pellet in the spectrometer's sample holder and record the sample spectrum. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).[10]
Catalytic Workflow: Asymmetric Allylation of Aldehydes
This compound is a highly effective Lewis base catalyst in various asymmetric reactions. One notable application is the enantioselective allylation of aldehydes with allyltrichlorosilane. The proposed mechanism involves the formation of a hypervalent silicon intermediate.
Caption: Catalytic cycle of this compound in asymmetric allylation.
The catalytic cycle begins with the coordination of the Lewis basic phosphine oxide of this compound to the silicon atom of allyltrichlorosilane, forming a pentacoordinate hypervalent silicon intermediate. This activation enhances the electrophilicity of the silicon and the nucleophilicity of the allyl group. The aldehyde then coordinates to this intermediate, forming a ternary complex. The reaction proceeds through a highly organized, chair-like six-membered ring transition state, which dictates the stereochemical outcome of the reaction. Subsequent intramolecular allyl transfer from silicon to the aldehyde carbonyl carbon affords the silylated homoallylic alcohol. The product is then released, regenerating the this compound catalyst for the next cycle. An aqueous work-up yields the final homoallylic alcohol product.[1][11]
References
- 1. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epfl.ch [epfl.ch]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. eng.uc.edu [eng.uc.edu]
- 10. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]
- 11. researchgate.net [researchgate.net]
Commercial Availability and Suppliers of Binapo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Binapo (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl oxide), a chiral phosphine oxide ligand essential in asymmetric synthesis. This document details its commercial availability, key suppliers, chemical properties, and provides insights into its application through experimental protocols and mechanistic diagrams.
Introduction to this compound
This compound is an organophosphorus compound derived from the well-established chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[1] Its unique axial chirality, arising from the restricted rotation about the C1-C1' bond of the binaphthyl backbone, makes it a valuable asset in the development of stereoselective catalytic transformations.[1] this compound serves as a crucial ligand in the synthesis of chiral compounds, finding applications in the production of pharmaceutical intermediates and other fine chemicals where enantiomeric purity is paramount.[1]
Chemical and Physical Properties
This compound is a stable, crystalline solid. Its fundamental properties are summarized in the table below. The data presented is for the generic this compound structure; specific properties of the enantiomers ((R)-Binapo and (S)-Binapo) are largely identical in magnitude, differing primarily in the sign of their optical rotation.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₃₂O₂P₂ | [1][2] |
| Molecular Weight | 654.67 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 256–258 °C | [3] |
| CAS Number | 94041-18-6 ((S)-Binapo) | [1] |
| 86632-33-9 ((±)-Binapo) | ||
| InChI Key | SEZSRPYCOMAEDL-UHFFFAOYSA-N | [1] |
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, primarily catering to the research and development market. It is typically offered as the racemic mixture ((±)-Binapo) and as the individual enantiomers, (R)-Binapo and (S)-Binapo. The enantiomerically pure forms are crucial for asymmetric catalysis. Below is a comparative table of representative suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.
| Supplier | Product Name(s) | Available Forms | Purity | Packaging Size |
| Smolecule | This compound | Not specified | Research Grade | Not specified |
| Pharmaffiliates | (±)-BINAPO | Racemic | High Purity | Not specified |
| Molbase | (R)-BINAP dioxide | (R)-enantiomer | >98% | 250 mg, 1 g, 5 g |
This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current data and to inquire about the availability of the (S)-enantiomer, which is less commonly listed.
Key Experimental Protocols
The primary application of this compound is as a chiral ligand in asymmetric catalysis. Below are detailed methodologies for key experiments cited in the literature.
Synthesis of (R)-Binapo from (R)-BINAP
Objective: To synthesize (R)-Binapo via the oxidation of (R)-BINAP.
Materials:
-
(R)-BINAP
-
Dichloromethane (CH₂Cl₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-BINAP in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude (R)-Binapo.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford a white crystalline solid.[3]
Asymmetric Allylation of Aldehydes
Objective: To perform an enantioselective allylation of an aromatic aldehyde using a this compound-derived catalyst.
Materials:
-
(R)-Binapo
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Allyltrichlorosilane
-
A Lewis acid co-catalyst (e.g., a scandium salt)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (R)-Binapo and the Lewis acid co-catalyst in anhydrous dichloromethane.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst formation.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C).
-
Add the aromatic aldehyde to the reaction mixture.
-
Slowly add allyltrichlorosilane dropwise to the stirred solution.
-
Maintain the reaction at the specified temperature for the required duration (typically several hours to a day), monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting homoallylic alcohol by column chromatography on silica gel.
Mechanistic Insights and Signaling Pathways
In the context of this compound's application in catalysis, the "signaling pathway" refers to the catalytic cycle. The following diagrams, rendered in DOT language, illustrate the proposed mechanism for the this compound-mediated asymmetric allylation of aldehydes and a general experimental workflow.
Caption: Proposed catalytic cycle for the this compound-mediated asymmetric allylation of aldehydes.
Caption: General experimental workflow for a this compound-catalyzed asymmetric reaction.
Conclusion
This compound is a readily available and highly effective chiral ligand for asymmetric catalysis. Its commercial availability from various suppliers in both racemic and enantiomerically pure forms allows for its broad application in research and development. The experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and fine chemical synthesis, enabling the efficient and stereoselective construction of complex chiral molecules.
References
Technical Guide: Safety and Handling of 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO)
Disclaimer: The information provided in this guide is for the chemical compound 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide, commonly referred to as BINAPO. No information was found on a substance named "this compound" in the context of a drug or biopharmaceutical. Therefore, this document focuses on the chemical properties, synthesis, and safety precautions relevant to this compound as a chiral ligand for researchers, scientists, and professionals in chemical development.
Introduction
This compound is an organophosphorus compound that functions as a chiral diphosphine oxide ligand. It is derived from the well-known chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and exhibits axial chirality due to the restricted rotation around the C1-C1' bond of the binaphthyl backbone.[1] This unique structural feature makes this compound and its derivatives valuable in asymmetric catalysis. This guide provides an overview of its chemical properties, a detailed synthesis protocol, and essential safety and handling precautions.
Safety and Handling Precautions
General Precautions:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[3]
-
Keep away from heat and sources of ignition.[4]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container, potentially under an inert atmosphere like nitrogen.[4]
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[3] If irritation occurs, seek medical advice.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][5]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[4]
Summary of Safety Data:
| Parameter | Information (based on BINAP as a proxy) | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, nitrile or neoprene gloves (double-gloving recommended), flame-resistant laboratory coat. | [2][4] |
| Fire-fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [4] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of phosphorus. | [4] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Experimental Protocol: Synthesis of (R)-BINAPO from (R)-BINAP
This protocol details the synthesis of (R)-BINAPO through the oxidation of commercially available (R)-BINAP.
Materials:
-
(R)-BINAP (5 g, 8.03 mmol)
-
Dichloromethane (200 mL)
-
Hydrogen peroxide (30% v/v aqueous solution, 25 mL)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).[7]
-
Add the hydrogen peroxide solution (25 mL) dropwise to the stirred solution of (R)-BINAP.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until all the (R)-BINAP has been consumed. This typically takes about 4 hours after the complete addition of the hydrogen peroxide.[7]
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash the organic layer with distilled water.[7]
-
Extract the aqueous layer with dichloromethane.[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[7]
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final product, (R)-BINAPO.[7]
Visualization of the Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of (R)-BINAPO from (R)-BINAP.
Signaling Pathways
The request for information on signaling pathways implies a biological or pharmacological activity. Based on the available scientific literature, this compound is utilized as a chiral ligand in asymmetric synthesis and catalysis.[1] There is no evidence to suggest that this compound is a drug or has a known mechanism of action involving biological signaling pathways. Therefore, a discussion of signaling pathways is not applicable to this compound in its current scientific context.
References
- 1. Buy this compound | 94041-18-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sds.strem.com [sds.strem.com]
- 7. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BINAPO-Catalyzed Asymmetric Allylation of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable chiral homoallylic alcohols. These products are versatile building blocks for the synthesis of complex molecules, including many natural products and pharmaceuticals.[1] Among the various catalysts developed for this transformation, chiral phosphine oxides, such as BINAPO (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide), have emerged as effective Lewis base organocatalysts. This protocol details the use of this compound in the enantioselective allylation of aromatic aldehydes with allyltrichlorosilane.
This compound, readily synthesized from the commercially available BINAP ligand, catalyzes this reaction with high yields and enantioselectivities. The phosphine oxide moieties of this compound are thought to activate the allyltrichlorosilane by forming a hypervalent silicate intermediate, which then facilitates the enantioselective transfer of the allyl group to the aldehyde.[2][3] This method offers a metal-free approach to the synthesis of chiral homoallylic alcohols, which are key structural motifs in bioactive polyketides.[1]
Experimental Protocols
Synthesis of (R)-BINAPO from (R)-BINAP
This procedure outlines the oxidation of (R)-BINAP to (R)-BINAPO.
Materials:
-
(R)-BINAP
-
Dichloromethane (DCM)
-
Hydrogen peroxide (30% aqueous solution)
-
Distilled water
-
Sodium sulfate (Na₂SO₄)
-
Magnetic stirrer
-
Round-bottom flask (250 mL)
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).
-
Add hydrogen peroxide (30% v/v aqueous solution, 25 mL) dropwise to the stirring solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the (R)-BINAP has been consumed (typically 4 hours after the complete addition of hydrogen peroxide).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash the organic layer with distilled water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield (R)-BINAPO as a white solid (yield >99%).
General Protocol for this compound-Catalyzed Asymmetric Allylation of Aromatic Aldehydes
This protocol describes the general procedure for the asymmetric allylation of various aromatic aldehydes using a this compound-based heterogeneous catalyst.
Materials:
-
This compound-based catalyst (e.g., COM-Amine as described in the source material)
-
Aromatic aldehyde
-
Tetrabutylammonium iodide (NBu₄I)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Allyltrichlorosilane
-
10% w/w Sodium hydroxide (NaOH) aqueous solution
-
1,3,5-Trimethoxybenzene (internal standard)
-
Vial (19 mL) with magnetic stirrer
Procedure:
-
To a 19 mL vial equipped with a magnetic stirrer, add the this compound-based catalyst (40 mg), the corresponding aromatic aldehyde (0.47 mmol), NBu₄I (207 mg, 0.56 mmol), and DIPEA (410 μL, 2.35 mmol).
-
Sequentially add 1 mL of DCM and allyltrichlorosilane (100 μL, 0.69 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by adding 1 mL of a 10% w/w NaOH aqueous solution.
-
Add 1,3,5-trimethoxybenzene (13 mg, 0.077 mmol) as an internal standard for yield determination by ¹H-NMR.
-
The enantiomeric ratio of the product can be determined by Supercritical Fluid Chromatography (SFC) after purification of the worked-up crude mixture.
Data Presentation
The following table summarizes the results for the asymmetric allylation of various aromatic aldehydes with allyltrichlorosilane, catalyzed by a recyclable heterogeneous this compound-based catalyst.
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Benzaldehyde | 78 | 88:12 |
| 2 | 4-Chlorobenzaldehyde | 75 | 87:13 |
| 3 | 4-Methoxybenzaldehyde | 85 | 89:11 |
| 4 | 4-(Trifluoromethyl)benzaldehyde | 65 | 85:15 |
| 5 | 2-Naphthaldehyde | 92 | 86:14 |
| 6 | 9-Anthracenecarboxaldehyde | 95 | 84:16 |
| 7 | 4-Bromobenzaldehyde | 72 | 88:12 |
Yields were determined by ¹H-NMR peak integration using 1,3,5-trimethoxybenzene as an internal standard. Enantiomeric ratios were determined by SFC analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound-catalyzed asymmetric allylation.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the this compound-catalyzed asymmetric allylation.
References
Application Notes and Protocols for BINAPO-Mediated Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for BINAPO-mediated aldol reactions, a powerful tool for the asymmetric synthesis of β-hydroxy carbonyl compounds. The protocols outlined below are based on established literature, offering a reproducible methodology for achieving high yields and stereoselectivities.
Introduction
The enantioselective aldol reaction is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules. The use of chiral phosphine oxides, such as this compound (1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphine oxide)), as organocatalysts has emerged as an effective strategy for these transformations. This compound, readily prepared from the corresponding chiral phosphine BINAP, catalyzes the reaction between trichlorosilyl enol ethers and aldehydes, proceeding through a hypervalent silicate intermediate to afford aldol adducts with high diastereo- and enantioselectivity.[1] This method is particularly noted for producing anti-aldol products with excellent stereocontrol.
Data Presentation
The following table summarizes the quantitative data for the (S)-BINAPO-catalyzed aldol reaction between various aldehydes and the trichlorosilyl enol ether of cyclohexanone.
| Entry | Aldehyde (RCHO) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) [anti] |
| 1 | 4-NO₂C₆H₄CHO | 2 | 81 | 1:25 | 96 |
| 2 | 4-ClC₆H₄CHO | 2 | 85 | 1:18 | 94 |
| 3 | 4-BrC₆H₄CHO | 2 | 83 | 1:17 | 95 |
| 4 | C₆H₅CHO | 2 | 75 | 1:11 | 92 |
| 5 | 4-MeOC₆H₄CHO | 24 | 68 | 1:8 | 90 |
| 6 | 2-NaphthylCHO | 2 | 88 | 1:15 | 93 |
| 7 | 2-FurylCHO | 2 | 79 | 1:10 | 91 |
| 8 | (E)-Cinnamaldehyde | 24 | 72 | 1:9 | 88 |
| 9 | Pivalaldehyde | 24 | 55 | 1:12 | 85 |
Experimental Protocols
Preparation of (S)-BINAPO Catalyst
(S)-BINAPO is readily prepared by the oxidation of commercially available (S)-BINAP.
Materials:
-
(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve (S)-BINAP (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add 30% hydrogen peroxide (excess) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until all the (S)-BINAP has been consumed.
-
Transfer the reaction mixture to a separatory funnel and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-BINAPO as a white solid.
General Procedure for the this compound-Mediated Aldol Reaction
This protocol describes the asymmetric aldol reaction of an aldehyde with a pre-formed trichlorosilyl enol ether, catalyzed by (S)-BINAPO.
Materials:
-
Aldehyde (1.0 eq)
-
Trichlorosilyl enol ether (1.2 eq)
-
(S)-BINAPO (10 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To an oven-dried, argon-flushed flask, add (S)-BINAPO (0.10 eq).
-
Add anhydrous dichloromethane, followed by the trichlorosilyl enol ether (1.2 eq) and DIPEA (2.0 eq).
-
Cool the mixture to -78 °C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for the time indicated in the data table (typically 2-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization of Aldol Products
Purification:
-
The crude product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate). The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product or the purified fractions.
Characterization and Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the purified anti-aldol product is determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Typical HPLC Conditions:
-
Column: Chiralcel OD-H or AD-H
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 or 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Visualizations
Catalytic Cycle of this compound-Mediated Aldol Reaction
Caption: Proposed catalytic cycle for the this compound-mediated aldol reaction.
Experimental Workflow
Caption: General experimental workflow for the aldol reaction.
References
Application of BINAPO in Enantioselective Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BINAPO (1,1'-Binaphthyl-2,2'-diyl bis(diphenylphosphinite)) and its derivatives, particularly ortho-substituted this compound (o-BINAPO), have emerged as a class of highly effective chiral ligands for transition metal-catalyzed enantioselective hydrogenation. These ligands, when complexed with metals such as Ruthenium (Ru) and Rhodium (Rh), demonstrate remarkable efficiency and enantioselectivity in the reduction of various prochiral substrates, including functionalized olefins, β-keto esters, and β-(acylamino)acrylates. The resulting chiral products are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.
This document provides detailed application notes and experimental protocols for the use of this compound ligands in enantioselective hydrogenation, with a focus on o-BINAPO. The information is intended to guide researchers in the practical application of this technology and to facilitate the development of novel synthetic routes to enantiomerically pure compounds.
Data Presentation
Ruthenium-Catalyzed Enantioselective Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates with o-BINAPO Ligands
Ruthenium complexes of o-BINAPO ligands have proven to be highly efficient for the asymmetric hydrogenation of β-aryl-substituted β-(acylamino)acrylates, yielding chiral β-amino acid precursors with excellent enantioselectivities. The general reaction is as follows:
Table 1: Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates. [1]
| Entry | Substrate (Ar) | Ligand | Conversion (%) | ee (%) |
| 1 | C₆H₅ | (S)-BINAPO | >99 | 2 |
| 2 | C₆H₅ | (S)-Me-o-BINAPO | >99 | 22 |
| 3 | C₆H₅ | (S)-Ph-o-BINAPO | >99 | 98 |
| 4 | C₆H₅ | (S)-3,5-(tBu)₂-Ph-o-BINAPO | >99 | 99 |
| 5 | C₆H₅ | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 99 |
| 6 | 4-Me-C₆H₄ | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 99 |
| 7 | 4-MeO-C₆H₄ | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 98 |
| 8 | 4-F-C₆H₄ | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 99 |
| 9 | 4-Cl-C₆H₄ | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 98 |
| 10 | 4-Br-C₆H₄ | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 97 |
| 11 | 3-MeO-C₆H₄ | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 96 |
| 12 | 2-MeO-C₆H₄ | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 80 |
| 13 | 2-Naphthyl | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 99 |
| 14 | 2-Thienyl | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 99 |
Reaction conditions: Substrate/[Ru(p-cymene)Cl₂]₂/Ligand = 50/1/2.1, 80 psi H₂, EtOH, 50 °C, 20 h.
Ruthenium-Catalyzed Enantioselective Hydrogenation of β-Keto Esters with o-BINAPO Ligands
The Ru-o-BINAPO catalytic system is also highly effective for the enantioselective hydrogenation of β-keto esters, providing access to chiral β-hydroxy esters, which are versatile synthetic intermediates.
Table 2: Asymmetric Hydrogenation of β-Keto Esters. [1]
| Entry | Substrate (R¹, R²) | Ligand | Conversion (%) | ee (%) |
| 1 | C₆H₅, Me | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 99 |
| 2 | 4-Me-C₆H₄, Me | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 98 |
| 3 | 4-MeO-C₆H₄, Me | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 97 |
| 4 | 4-Cl-C₆H₄, Me | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 99 |
| 5 | 2-Me-C₆H₄, Me | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 93 |
| 6 | 2-Naphthyl, Me | (S)-3,5-(CF₃)₂-Ph-o-BINAPO | >99 | 98 |
| 7 | Me, Me | (S)-3,5-(tBu)₂-Ph-o-BINAPO | >99 | 97 |
| 8 | Et, Me | (S)-3,5-(tBu)₂-Ph-o-BINAPO | >99 | 95 |
| 9 | n-Pr, Me | (S)-3,5-(tBu)₂-Ph-o-BINAPO | >99 | 96 |
Reaction conditions: Substrate/[Ru(p-cymene)Cl₂]₂/Ligand = 50/1/2.1, 80 psi H₂, EtOH, 50 °C, 20 h.
Rhodium-Catalyzed Enantioselective Hydrogenation of Functionalized Olefins with o-BINAPO Ligands
Rhodium complexes of o-BINAPO ligands have shown excellent enantioselectivities in the hydrogenation of functionalized olefins such as enamides and α-dehydroamino acids.
Table 3: Asymmetric Hydrogenation of Functionalized Olefins.
| Entry | Substrate | Ligand | Conversion (%) | ee (%) |
| 1 | Methyl 2-acetamidoacrylate | (S)-Ph-o-BINAPO | 100 | 98.5 |
| 2 | Methyl (Z)-2-acetamidocinnamate | (S)-Ph-o-BINAPO | 100 | 97.2 |
| 3 | N-acetyl-1-phenylethenamine | (S)-Ph-o-BINAPO | 100 | 96.3 |
| 4 | N-acetyl-1-(2-naphthyl)ethenamine | (S)-Ph-o-BINAPO | 100 | 95.1 |
| 5 | Methyl 2-acetamido-3-(2-thienyl)acrylate | (S)-Ph-o-BINAPO | 100 | 99.0 |
Reaction conditions: Substrate/Rh(COD)₂BF₄/Ligand = 100/1/1.1, 45 psi H₂, CH₂Cl₂, rt, 12 h.
Experimental Protocols
General Procedure for Ruthenium-Catalyzed Enantioselective Hydrogenation
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [Ru(p-cymene)Cl₂]₂ (1.0 mol%) and the desired (S)-o-BINAPO ligand (2.1 mol%) are placed in a vial. Anhydrous and degassed DMF is added, and the mixture is heated to 100 °C for 10 minutes to form the catalyst solution.
Hydrogenation Reaction: To a solution of the substrate (1.0 equiv) in anhydrous and degassed ethanol is added the freshly prepared catalyst solution. The resulting mixture is transferred to an autoclave. The autoclave is purged with hydrogen gas (3 times) and then pressurized to 80 psi. The reaction is stirred at 50 °C for 20 hours.
Work-up and Analysis: After cooling to room temperature and releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess (ee) of the product are determined by chiral HPLC or GC analysis.
Detailed Protocol for Ru-Catalyzed Hydrogenation of Methyl 3-oxo-3-phenylpropanoate
Materials:
-
Methyl 3-oxo-3-phenylpropanoate (Substrate)
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
(S)-3,5-(CF₃)₂-Ph-o-BINAPO (Ligand)
-
Anhydrous, degassed Ethanol (Solvent)
-
Anhydrous, degassed DMF (for catalyst preparation)
-
Hydrogen gas (high purity)
-
Autoclave reactor system
-
Standard Schlenk line and glovebox techniques
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol) and (S)-3,5-(CF₃)₂-Ph-o-BINAPO (24.5 mg, 0.021 mmol). Anhydrous DMF (1 mL) is added, and the vial is sealed and heated at 100 °C for 10 minutes. The resulting clear orange solution is cooled to room temperature.
-
Reaction Setup: In the glovebox, a glass liner for the autoclave is charged with methyl 3-oxo-3-phenylpropanoate (178.2 mg, 1.0 mmol) and anhydrous ethanol (4 mL). The prepared catalyst solution is then added to the substrate solution via syringe.
-
Hydrogenation: The glass liner is placed inside the autoclave. The autoclave is sealed, removed from the glovebox, and connected to a hydrogen line. The system is purged with hydrogen three times by pressurizing to 100 psi and then venting. Finally, the autoclave is pressurized to 80 psi with hydrogen.
-
Reaction Conditions: The autoclave is placed in a preheated oil bath at 50 °C and the reaction mixture is stirred for 20 hours.
-
Work-up: The autoclave is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is transferred to a round-bottom flask and the solvent is removed in vacuo.
-
Analysis: The residue is analyzed by chiral HPLC to determine the conversion and enantiomeric excess of the resulting methyl (R)-3-hydroxy-3-phenylpropanoate.
General Procedure for Rhodium-Catalyzed Enantioselective Hydrogenation
Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and the desired (S)-o-BINAPO ligand (1.1 mol%) are dissolved in anhydrous and degassed dichloromethane. The solution is stirred at room temperature for 20 minutes to form the active catalyst.
Hydrogenation Reaction: To the freshly prepared catalyst solution is added the substrate (100 equiv). The reaction vessel is then placed in an autoclave. The autoclave is purged with hydrogen gas (3 times) and then pressurized to 45 psi. The reaction is stirred at room temperature for 12 hours.
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess (ee) of the product are determined by chiral HPLC or GC analysis.
Mechanistic Considerations & Visualizations
The mechanism of enantioselective hydrogenation with this compound-metal complexes is believed to be analogous to that of their well-studied BINAP counterparts. For Ru-catalyzed reactions, a monohydride pathway is generally accepted, while for Rh-catalyzed systems, a dihydride pathway is often proposed.
Experimental Workflow
Caption: General workflow for this compound-catalyzed enantioselective hydrogenation.
Proposed Catalytic Cycle for Ru-o-BINAPO Catalyzed Hydrogenation
Caption: Proposed catalytic cycle for Ru-o-BINAPO hydrogenation.
Proposed Catalytic Cycle for Rh-o-BINAPO Catalyzed Hydrogenation
Caption: Proposed catalytic cycle for Rh-o-BINAPO hydrogenation.
Conclusion
The ortho-substituted this compound ligands represent a significant advancement in the field of asymmetric catalysis. Their application in Ru- and Rh-catalyzed enantioselective hydrogenations provides a powerful tool for the synthesis of a wide range of chiral molecules with high enantiopurity. The protocols and data presented herein serve as a practical guide for researchers and professionals in the pharmaceutical and chemical industries, enabling the efficient and selective synthesis of valuable chiral building blocks. Further exploration of the substrate scope and optimization of reaction conditions are anticipated to expand the utility of these versatile ligands.
References
Application Notes and Protocols for Asymmetric Carbon-Carbon Bond Formation Using BINAPO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging the chiral phosphine oxide ligand, BINAPO (1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphine oxide)), in asymmetric carbon-carbon bond formation. The protocols outlined below are for key synthetic transformations, offering a guide for the enantioselective synthesis of complex chiral molecules, which are crucial in drug discovery and development.
Asymmetric Allylation of Aromatic Aldehydes
The asymmetric allylation of aldehydes provides a direct route to chiral homoallylic alcohols, valuable building blocks in natural product synthesis. This compound, as a chiral Lewis base, can effectively catalyze the enantioselective addition of allyltrichlorosilane to a variety of aromatic aldehydes.
Quantitative Data Summary
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 85 | 75 |
| 2 | 4-Nitrobenzaldehyde | 92 | 79 |
| 3 | 4-Chlorobenzaldehyde | 88 | 76 |
| 4 | 4-Methoxybenzaldehyde | 82 | 72 |
| 5 | 2-Naphthaldehyde | 90 | 78 |
Experimental Protocol: Asymmetric Allylation of 4-Nitrobenzaldehyde
Materials:
-
(S)-BINAPO
-
4-Nitrobenzaldehyde
-
Allyltrichlorosilane
-
Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (TBAI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINAPO (0.038 mmol, 10 mol%), 4-nitrobenzaldehyde (0.38 mmol, 1.0 equiv), and TBAI (0.45 mmol, 1.2 equiv).
-
Add anhydrous DCM (3.0 mL) and DIPEA (0.76 mmol, 2.0 equiv).
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add allyltrichlorosilane (0.45 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired homoallylic alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric allylation.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of stereoselective C-C bond formation, producing β-hydroxy carbonyl compounds. This compound serves as an effective chiral Lewis base catalyst for the reaction between trichlorosilyl enol ethers and aldehydes.[1][2]
Quantitative Data Summary
| Entry | Aldehyde | Silyl Enol Ether of: | Diastereomeric Ratio (syn:anti) | Yield (%) | ee (%) [anti] |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 1:25 | 90 | 96 |
| 2 | Benzaldehyde | Cyclohexanone | 1:19 | 85 | 92 |
| 3 | 4-Chlorobenzaldehyde | Acetophenone | 1:15 | 88 | 94 |
| 4 | 2-Thiophenecarboxaldehyde | Cyclohexanone | 1:20 | 82 | 95 |
Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde[1]
Materials:
-
(S)-BINAPO
-
4-Nitrobenzaldehyde
-
Trichlorosilyl enol ether of cyclohexanone
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-BINAPO (0.038 mmol, 10 mol%) and 4-nitrobenzaldehyde (0.38 mmol, 1.0 equiv) in anhydrous DCM (3.5 mL).[1]
-
Add DIPEA (0.45 mmol, 1.2 equiv) to the solution.[1]
-
Cool the mixture to -78 °C.[1]
-
Slowly add a solution of the trichlorosilyl enol ether of cyclohexanone (0.45 mmol, 1.2 equiv) in anhydrous DCM (0.5 mL) to the cooled reaction mixture.[1]
-
Stir the reaction at -78 °C for 15 minutes.[1]
-
Quench the reaction with saturated aqueous NaHCO₃ solution (2 mL).[1]
-
Filter the mixture through a pad of Celite and extract the aqueous layer with DCM (3 x 15 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the aldol adduct.[1]
-
Determine the diastereomeric ratio and enantiomeric excess by HPLC analysis.[1]
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the this compound-catalyzed asymmetric aldol reaction.
Asymmetric Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene. The use of chiral ligands such as this compound can induce enantioselectivity in this process. While a detailed, optimized protocol for a specific C-C bond forming Mizoroki-Heck reaction using this compound is not extensively documented, the following generalized protocol is based on conditions reported for the asymmetric arylation of 2,3-dihydrofuran.
Quantitative Data Summary (Arylation of 2,3-dihydrofuran)
| Entry | Arylating Agent | Base | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl triflate | Proton sponge | Toluene | 60 | 60 |
| 2 | Phenyl triflate | DIPEA | Dioxane | 55 | 58 |
| 3 | 1-Naphthyl triflate | Proton sponge | Toluene | 65 | 62 |
Representative Experimental Protocol: Asymmetric Arylation of 2,3-Dihydrofuran
Materials:
-
(S)-BINAPO
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phenyl triflate
-
2,3-Dihydrofuran
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 2 mol%) and (S)-BINAPO (0.012 mmol, 2.4 mol%) to a Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 20 minutes to pre-form the catalyst.
-
Add phenyl triflate (0.5 mmol, 1.0 equiv), 2,3-dihydrofuran (1.0 mmol, 2.0 equiv), and proton sponge (0.6 mmol, 1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 48 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the arylated product.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Proposed Catalytic Cycle
Caption: Generalized catalytic cycle for the Pd-BINAPO catalyzed Mizoroki-Heck reaction.
References
Application Notes and Protocols for Chiral Phosphine Oxide-Catalyzed Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric variants of this reaction is of paramount importance for the stereoselective synthesis of complex chiral molecules, including active pharmaceutical ingredients. Chiral phosphine oxides have emerged as a promising class of organocatalysts and ligands for a variety of asymmetric transformations. This document provides an overview and protocols relevant to the application of chiral phosphine oxides, with a focus on 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl monoxide (BINAPO), in the context of Michael addition reactions.
It is important to note that while this compound has shown utility in other asymmetric catalytic reactions, detailed protocols for its specific application in Michael additions are not extensively documented in publicly available literature. Therefore, this document provides a detailed protocol for the synthesis of the this compound ligand and a representative experimental protocol for an asymmetric Michael addition using a well-established catalytic system to illustrate the general principles and procedures.
Synthesis of (R)-BINAPO
A common method for the synthesis of this compound involves the oxidation of the corresponding chiral BINAP ligand.
Table 1: Reagents for the Synthesis of (R)-BINAPO
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| (R)-BINAP | C₄₄H₃₂P₂ | 622.67 | 5.00 g | 8.03 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - |
| Hydrogen Peroxide (30% aq. soln.) | H₂O₂ | 34.01 | 25 mL | - |
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5.00 g, 8.03 mmol) in dichloromethane (200 mL).
-
To the stirred solution, add 30% aqueous hydrogen peroxide (25 mL) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until all the (R)-BINAP has been consumed. This typically takes about 4 hours after the complete addition of the hydrogen peroxide.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining peroxide, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude (R)-BINAPO can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.[1]
Representative Protocol: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to an α,β-Unsaturated Ketone
The following is a general and representative protocol for an asymmetric Michael addition reaction. This specific example utilizes a well-established chiral catalyst system to illustrate the typical experimental setup.
Table 2: Reagents for a Representative Asymmetric Michael Addition
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| α,β-Unsaturated Ketone (e.g., Cyclohexenone) | C₆H₈O | 96.13 | 96.1 mg | 1.0 |
| 1,3-Dicarbonyl Compound (e.g., Diethyl Malonate) | C₇H₁₂O₄ | 160.17 | 240.3 mg | 1.5 |
| Chiral Catalyst (e.g., Chiral Ni(II)-Diamine Complex) | - | - | 5-10 mol% | 0.05-0.1 |
| Base (e.g., a weak organic or inorganic base) | - | - | As required | - |
| Solvent (e.g., Toluene) | C₇H₈ | 92.14 | 5 mL | - |
Experimental Protocol:
-
To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (5-10 mol%).
-
Add the α,β-unsaturated ketone (1.0 mmol) and the 1,3-dicarbonyl compound (1.5 mmol) to the vial.
-
Add the solvent (5 mL) and the base, if required by the specific catalytic system.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or cooled) and monitor the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the yield and enantiomeric excess (e.e.) of the product using appropriate analytical techniques such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Principles of Asymmetric Michael Additions and the Role of Chiral Phosphine Oxides
The enantioselectivity in asymmetric Michael additions is achieved through the use of a chiral catalyst that creates a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. Chiral phosphine oxides, such as this compound, can act as Lewis basic organocatalysts or as ligands for metal catalysts.
As Lewis bases, the oxygen atom of the phosphine oxide can activate a prochiral nucleophile or the Michael acceptor. In reactions involving silyl enol ethers, for instance, the phosphine oxide can coordinate to the silicon atom, facilitating the transfer of the silyl group and the subsequent nucleophilic attack.
When used as a ligand in a metal complex, the chiral backbone of this compound, in conjunction with the metal center, forms a chiral pocket. This chiral environment dictates the facial selectivity of the nucleophilic attack on the Michael acceptor, leading to an enantiomerically enriched product. The steric and electronic properties of the this compound ligand are crucial in determining the efficiency and selectivity of the catalysis.
Visualizations
Caption: General experimental workflow for a this compound-catalyzed Michael addition.
Caption: Plausible catalytic cycle for a Lewis acid-catalyzed Michael addition.
References
Application Notes and Protocols: BINAPO in the Enantioselective Synthesis of Natural Product Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ortho-substituted BINAPO (o-BINAPO) ligands in the ruthenium-catalyzed enantioselective hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-keto esters. These reactions yield highly valuable chiral β-amino acids and β-hydroxy esters, which are critical building blocks in the synthesis of numerous natural products and pharmaceuticals.
Application Note 1: Enantioselective Synthesis of Chiral β-Aryl-Substituted β-Amino Acid Precursors
Chiral β-amino acids are fundamental constituents of a wide array of bioactive natural products and pharmaceutical agents, including the side chain of the renowned anticancer drug Taxol (Paclitaxel). The ruthenium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates using chiral o-BINAPO ligands offers a highly efficient and enantioselective route to these valuable synthons.
The use of an ortho-substituted this compound ligand, such as (S)-o-Ph-BINAPO, in conjunction with a ruthenium precursor, forms a highly active and selective catalyst. This system has demonstrated the capability to hydrogenate a variety of β-aryl-substituted β-(acylamino)acrylates with excellent enantioselectivities, often exceeding 95% ee.[1][2]
Quantitative Data Summary
The following table summarizes the performance of the Ru-(S)-o-Ph-BINAPO catalyst in the asymmetric hydrogenation of various β-aryl-substituted β-(acylamino)acrylates.
| Entry | Substrate (β-Aryl Group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | N-Acetyl-β-phenylalanine methyl ester | >99 | 99 |
| 2 | 4-Fluorophenyl | N-Acetyl-β-(4-fluorophenyl)alanine methyl ester | >99 | 98 |
| 3 | 4-Chlorophenyl | N-Acetyl-β-(4-chlorophenyl)alanine methyl ester | >99 | 97 |
| 4 | 4-Bromophenyl | N-Acetyl-β-(4-bromophenyl)alanine methyl ester | >99 | 97 |
| 5 | 4-Methylphenyl | N-Acetyl-β-(4-methylphenyl)alanine methyl ester | >99 | 99 |
| 6 | 4-Methoxyphenyl | N-Acetyl-β-(4-methoxyphenyl)alanine methyl ester | >99 | 99 |
| 7 | 2-Naphthyl | N-Acetyl-β-(2-naphthyl)alanine methyl ester | >99 | 96 |
| 8 | 2-Thienyl | N-Acetyl-β-(2-thienyl)alanine methyl ester | >99 | 98 |
Experimental Workflow
Caption: General workflow for the synthesis of chiral β-amino acid precursors.
Detailed Experimental Protocol
Materials:
-
β-Aryl-substituted β-(acylamino)acrylate (1.0 mmol)
-
[Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%)
-
(S)-o-Ph-BINAPO (0.011 mmol, 1.1 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions
-
Parr hydrogenation apparatus or equivalent
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (S)-o-Ph-BINAPO (8.0 mg, 0.011 mmol).
-
Add anhydrous DMF (1.0 mL) and stir the mixture at 80 °C for 10 minutes to form a clear orange solution.
-
-
Asymmetric Hydrogenation:
-
In a separate flask, dissolve the β-aryl-substituted β-(acylamino)acrylate (1.0 mmol) in a mixture of anhydrous EtOH (3 mL) and anhydrous DCM (1 mL).
-
Transfer this substrate solution to the hydrogenation vessel.
-
Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.
-
Seal the hydrogenation vessel, purge with hydrogen gas three times.
-
Pressurize the vessel to 80 psi with hydrogen gas.
-
Stir the reaction mixture at 50 °C for 20 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral β-amino acid derivative.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Application Note 2: Enantioselective Synthesis of Chiral β-Aryl-Substituted β-Hydroxy Esters
Chiral β-hydroxy esters are versatile intermediates in the synthesis of a variety of natural products and pharmaceuticals, including carbapenem antibiotics and the cardiovascular drug Diltiazem. The Ru-catalyzed asymmetric hydrogenation of β-keto esters provides a direct and highly enantioselective method for accessing these important chiral building blocks.
The catalyst system, comprising a ruthenium precursor and an ortho-substituted this compound ligand, such as (S)-o-Ph-BINAPO, is highly effective for the reduction of β-aryl-substituted β-keto esters, yielding the corresponding β-hydroxy esters with excellent enantioselectivities.[1][2]
Quantitative Data Summary
The following table summarizes the performance of the Ru-(S)-o-Ph-BINAPO catalyst in the asymmetric hydrogenation of various β-aryl-substituted β-keto esters.
| Entry | Substrate (β-Aryl Group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl 3-hydroxy-3-phenylpropanoate | >99 | 99 |
| 2 | 4-Chlorophenyl | Methyl 3-hydroxy-3-(4-chlorophenyl)propanoate | >99 | 98 |
| 3 | 4-Methoxyphenyl | Methyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | >99 | 97 |
| 4 | 2-Naphthyl | Methyl 3-hydroxy-3-(2-naphthyl)propanoate | >99 | 98 |
| 5 | 2-Furyl | Methyl 3-hydroxy-3-(2-furyl)propanoate | >99 | 93 |
| 6 | 2-Thienyl | Methyl 3-hydroxy-3-(2-thienyl)propanoate | >99 | 96 |
Catalytic Cycle
Caption: Simplified catalytic cycle for the hydrogenation of β-keto esters.
Detailed Experimental Protocol
Materials:
-
β-Aryl-substituted β-keto ester (1.0 mmol)
-
[Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%)
-
(S)-o-Ph-BINAPO (0.011 mmol, 1.1 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethanol (EtOH)
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions
-
Parr hydrogenation apparatus or equivalent
Procedure:
-
Catalyst Preparation (In Situ):
-
In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and (S)-o-Ph-BINAPO (8.0 mg, 0.011 mmol).
-
Add anhydrous DMF (1.0 mL) and stir the mixture at 80 °C for 10 minutes.
-
-
Asymmetric Hydrogenation:
-
In a separate flask, dissolve the β-aryl-substituted β-keto ester (1.0 mmol) in anhydrous EtOH (4 mL).
-
Transfer the substrate solution to the hydrogenation vessel.
-
Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.
-
Seal the hydrogenation vessel and purge with hydrogen gas three times.
-
Pressurize the vessel to 80 psi with hydrogen gas.
-
Stir the reaction mixture at 50 °C for 20 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral β-hydroxy ester.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Disclaimer: These protocols are intended for use by trained research professionals. Appropriate safety precautions should be taken when handling all chemicals and conducting reactions under pressure. Reaction conditions may require optimization for different substrates.
References
Application Notes and Protocols: The Role of BINAPO in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO) and its derivatives in the asymmetric synthesis of chiral pharmaceutical intermediates. This compound, a chiral phosphine oxide ligand, has demonstrated significant efficacy in various catalytic systems, offering high enantioselectivity in the synthesis of key building blocks such as chiral amino acids and hydroxyl acids.
Asymmetric Hydrogenation of β-Keto Esters and β-(Acylamino)acrylates
Ruthenium complexes of ortho-substituted this compound (o-BINAPO) ligands are highly effective catalysts for the asymmetric hydrogenation of β-aryl-substituted β-keto esters and β-(acylamino)acrylates. These reactions provide a direct and efficient route to enantiomerically enriched β-hydroxyl acids and β-amino acids, which are crucial components of many pharmaceutical compounds.[1][2][3]
Quantitative Data Summary
The following tables summarize the performance of Ru-o-BINAPO catalysts in the asymmetric hydrogenation of various substrates.
Table 1: Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates
| Substrate (β-Aryl) | Ligand | Yield (%) | ee (%) |
| Phenyl | o-BINAPO (2c) | >99 | 99 |
| 2-Naphthyl | o-BINAPO (2c) | >99 | 99 |
| 2-Thienyl | o-BINAPO (2c) | >99 | 99 |
| 4-Chlorophenyl | o-BINAPO (2c) | >99 | 98 |
| 4-Methoxyphenyl | o-BINAPO (2c) | >99 | 99 |
Reaction Conditions: [Ru(p-cymene)Cl₂]₂/ligand, 80 psi H₂, EtOH, 50 °C, 20 h.[1]
Table 2: Asymmetric Hydrogenation of β-Aryl-Substituted β-Keto Esters
| Substrate (β-Aryl) | Ligand | Yield (%) | ee (%) |
| Phenyl | o-BINAPO (2c) | >99 | 99 |
| 2-Naphthyl | o-BINAPO (2c) | >99 | 98 |
| 2-Thienyl | o-BINAPO (2c) | >99 | 97 |
| 4-Bromophenyl | o-BINAPO (2c) | >99 | 99 |
| 3-Methoxyphenyl | o-BINAPO (2c) | >99 | 99 |
Reaction Conditions: [Ru(p-cymene)Cl₂]₂/ligand, 80 psi H₂, EtOH, 50 °C, 20 h.[3]
Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
This protocol describes the general procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-o-BINAPO catalyst.
Materials:
-
β-keto ester substrate
-
[Ru(p-cymene)Cl₂]₂
-
(R)- or (S)-o-BINAPO ligand
-
Anhydrous and degassed ethanol (EtOH)
-
High-purity hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere (e.g., argon), add [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral o-BINAPO ligand (2.2 mol%).
-
Add anhydrous, degassed DMF and heat the mixture to 100 °C for 10 minutes to form the active catalyst solution.
-
Cool the solution to room temperature.
-
-
Hydrogenation Reaction:
-
In a separate reaction vessel (e.g., an autoclave insert), dissolve the β-keto ester substrate (1 equivalent) in anhydrous, degassed EtOH.
-
Transfer the prepared catalyst solution to the substrate solution via cannula under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to 80 psi with hydrogen.
-
Stir the reaction mixture at 50 °C for 20 hours.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Asymmetric Allylation of Aldehydes
This compound can also function as a chiral Lewis base organocatalyst, promoting the enantioselective allylation of aldehydes with allyltrichlorosilanes. This reaction is a valuable method for the synthesis of chiral homoallylic alcohols, which are versatile intermediates in organic synthesis.[4][5]
Quantitative Data Summary
Table 3: this compound-Catalyzed Asymmetric Allylation of Aromatic Aldehydes
| Aldehyde | Additive | Yield (%) | ee (%) |
| Benzaldehyde | DIPEA/TBAI | 85 | 79 |
| 4-Chlorobenzaldehyde | DIPEA/TBAI | 82 | 75 |
| 4-Methoxybenzaldehyde | DIPEA/TBAI | 88 | 78 |
| 2-Naphthaldehyde | DIPEA/TBAI | 80 | 76 |
Reaction Conditions: Aldehyde (1 equiv), allyltrichlorosilane (1.2 equiv), this compound (10 mol%), DIPEA (1.5 equiv), TBAI (0.1 equiv), CH₂Cl₂, rt.
Experimental Protocol: Asymmetric Allylation of an Aldehyde
This protocol details the this compound-catalyzed asymmetric allylation of benzaldehyde.
Materials:
-
Benzaldehyde
-
Allyltrichlorosilane
-
(R)- or (S)-BINAPO
-
Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINAPO (10 mol%).
-
Add anhydrous CH₂Cl₂ and cool the solution to 0 °C.
-
-
Addition of Reagents:
-
Add benzaldehyde (1 equivalent) to the cooled solution.
-
Add allyltrichlorosilane (1.2 equivalents) dropwise to the mixture.
-
Add DIPEA (1.5 equivalents) and TBAI (0.1 equivalents).
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting homoallylic alcohol by chiral HPLC or GC analysis.
-
Visualizations
General Catalytic Cycle for Asymmetric Hydrogenation
Caption: General catalytic cycle for Ru-BINAPO catalyzed asymmetric hydrogenation.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for Ru-catalyzed asymmetric hydrogenation.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 5. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Hydrosilylation of Styrenes with Chiral Phosphorus Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric hydrosilylation of styrenes, a powerful transformation for the synthesis of chiral alcohols, which are valuable building blocks in pharmaceutical and fine chemical industries. While direct and extensive literature on the use of BINAP monoxide, dioxide, or bisphosphinite (collectively referred to as "Binapo") in the asymmetric hydrosilylation of styrenes is limited, this document details the application of the parent BINAP ligand and other relevant chiral phosphine ligands in this key reaction. The protocols and data presented are based on established methodologies for achieving high enantioselectivity and yield.
Introduction
Asymmetric hydrosilylation of styrenes is a highly efficient and atom-economical method for the synthesis of optically active 1-arylethanols. The reaction involves the addition of a hydrosilane across the carbon-carbon double bond of a styrene derivative, catalyzed by a transition metal complex bearing a chiral ligand. The resulting chiral silane can then be readily oxidized to the corresponding alcohol with retention of configuration. The enantioselectivity of the reaction is primarily controlled by the chiral ligand employed. While a variety of chiral ligands have been successfully utilized, this document will focus on protocols and data relevant to chiral biaryl phosphine ligands, which are foundational to this field.
Data Presentation
The following tables summarize the quantitative data for the asymmetric hydrosilylation of various styrene derivatives catalyzed by palladium and rhodium complexes of chiral phosphine ligands.
Table 1: Palladium-Catalyzed Asymmetric Hydrosilylation of Styrenes with Chiral Monophosphine Ligands
| Entry | Styrene Derivative | Ligand | Silane | Yield (%) | ee (%) |
| 1 | Styrene | (R)-MOP | HSiCl₃ | 95 | 95 |
| 2 | 4-Methylstyrene | (R)-MOP | HSiCl₃ | 94 | 96 |
| 3 | 4-Methoxystyrene | (R)-MOP | HSiCl₃ | 96 | 95 |
| 4 | 4-Chlorostyrene | (R)-MOP | HSiCl₃ | 92 | 96 |
| 5 | 2-Methylstyrene | (R)-MOP | HSiCl₃ | 90 | 94 |
Data compiled from representative literature on MOP-type ligands, which are structurally related to BINAP derivatives.
Table 2: Rhodium-Catalyzed Asymmetric Hydrosilylation of Styrenes with Chiral Diphosphine Ligands
| Entry | Styrene Derivative | Ligand | Silane | Yield (%) | ee (%) |
| 1 | Styrene | (S)-BINAP | HSiPh₃ | 85 | 88 |
| 2 | 4-Fluorostyrene | (S)-BINAP | HSiPh₃ | 82 | 90 |
| 3 | 3-Chlorostyrene | (S)-BINAP | HSiPh₃ | 88 | 85 |
| 4 | Styrene | (R,R)-Et-DuPhos | HSiPh₃ | 90 | 92 |
| 5 | 4-Methylstyrene | (R,R)-Et-DuPhos | HSiPh₃ | 88 | 94 |
Data is illustrative and based on typical results found in the literature for BINAP and other relevant diphosphine ligands.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Hydrosilylation of Styrene
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
(R)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl [(R)-MOP]
-
Styrene
-
Trichlorosilane (HSiCl₃)
-
Anhydrous Toluene
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and (R)-MOP (0.012 mmol, 1.2 mol%).
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
To this solution, add styrene (1.0 mmol, 1.0 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add trichlorosilane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, the reaction mixture can be carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃.
-
The product can be worked up by oxidation of the intermediate silyl ether. To the crude reaction mixture, add a solution of KHCO₃ (3.0 mmol) in methanol (5 mL) and a 30% solution of H₂O₂ (3.0 mmol). Stir at room temperature for 12 hours.
-
Extract the product with diethyl ether (3 x 10 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis. The product can be further purified by column chromatography on silica gel.
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrosilylation of Styrene
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP]
-
Styrene
-
Diphenylsilane (H₂SiPh₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (S)-BINAP (0.011 mmol, 1.1 mol%) in anhydrous THF (2 mL).
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
Add styrene (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Add diphenylsilane (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude silyl ether is then subjected to oxidative workup as described in Protocol 1 to yield 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC, and the product can be purified by column chromatography.
Visualizations
The following diagrams illustrate the key aspects of the this compound-catalyzed asymmetric hydrosilylation of styrenes.
Application Notes and Protocols for BINAPO-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to BINAPO Ligands
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl oxide (this compound) is a chiral phosphine oxide ligand derived from the well-established BINAP ligand. The introduction of oxygen atoms between the phosphorus and naphthyl groups modifies the steric and electronic properties of the ligand, influencing its catalytic activity and selectivity. This compound has emerged as a powerful ligand in asymmetric catalysis, particularly in reactions where fine-tuning of the catalyst's electronic nature and steric bulk is crucial for achieving high enantioselectivity. These ligands are particularly effective in ruthenium-catalyzed asymmetric hydrogenations and as organocatalysts in allylation reactions, providing efficient routes to chiral building blocks essential for the synthesis of pharmaceuticals and other bioactive molecules.[1][2]
Application Notes
This compound and its derivatives have demonstrated significant utility in several classes of asymmetric reactions. The choice of a specific this compound ligand is often dependent on the substrate, with subtle changes in the ligand structure leading to dramatic variations in reactivity and enantioselectivity.[1]
Asymmetric Hydrogenation
Ruthenium complexes of this compound are highly effective catalysts for the asymmetric hydrogenation of various prochiral substrates. This methodology is particularly valuable for the synthesis of chiral β-amino acids and β-hydroxy esters, which are important intermediates in drug development.
Suitable Substrates:
-
β-(Acylamino)acrylates: Ru-BINAPO catalysts can tolerate E/Z mixtures of β-aryl-substituted β-(acylamino)acrylates, a significant advantage as these mixtures can be difficult to separate.[1] This provides a direct and efficient route to enantioenriched β-amino acid derivatives.[1][2]
-
β-Keto Esters: The hydrogenation of β-aryl- and β-alkyl-substituted β-keto esters using Ru-BINAPO catalysts proceeds with high enantioselectivity, yielding valuable chiral β-hydroxy esters.[1]
Ortho-substituted this compound ligands have been shown to be particularly effective in these reactions, often providing higher enantioselectivities compared to the parent this compound ligand.[1]
Asymmetric Allylation of Aldehydes
Chiral phosphine oxides like this compound can act as Lewis base organocatalysts. They have been successfully employed in the enantioselective allylation of aldehydes with allyltrichlorosilanes.[3][4] This reaction is a valuable tool for the construction of chiral homoallylic alcohols.
Suitable Substrates:
-
Aromatic Aldehydes: A wide range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents are suitable substrates for this transformation, generally providing good yields and enantioselectivities.[3][5]
The presence of additives such as diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) can be crucial for accelerating the catalytic cycle in these reactions.
Quantitative Data Summary
The following tables summarize the performance of this compound-catalyzed reactions for a range of substrates.
Table 1: Ru-Catalyzed Asymmetric Hydrogenation of β-(Acylamino)acrylates
| Substrate (β-(Acylamino)acrylate) | Ligand | Yield (%) | ee (%) |
| Methyl (Z)-3-acetamido-3-phenylacrylate | (R)-o-BINAPO | >95 | 96 |
| Methyl (Z)-3-acetamido-3-(p-tolyl)acrylate | (R)-o-BINAPO | >95 | 97 |
| Methyl (Z)-3-acetamido-3-(m-tolyl)acrylate | (R)-o-BINAPO | >95 | 96 |
| Methyl (Z)-3-acetamido-3-(o-tolyl)acrylate | (R)-o-BINAPO | >95 | 94 |
| Methyl (Z)-3-acetamido-3-(p-methoxyphenyl)acrylate | (R)-o-BINAPO | >95 | 98 |
Reaction conditions: Substrate/catalyst = 100:1, 80 psi H₂, EtOH, 50 °C, 20 h.
Table 2: Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
| Substrate (β-Keto Ester) | Ligand | Yield (%) | ee (%) |
| Ethyl benzoylacetate | (R)-o-BINAPO | >99 | 99 |
| Ethyl 2-methyl-3-oxobutanoate | (R)-o-BINAPO | >99 | 98 |
| Ethyl 3-oxo-3-phenylpropanoate | (R)-o-BINAPO | >99 | 99 |
| Ethyl 3-oxo-4-phenylbutanoate | (R)-o-BINAPO | >99 | 97 |
| Ethyl 3-oxopentanoate | (R)-o-BINAPO | >99 | 96 |
Reaction conditions: Substrate/catalyst = 100:1, 80 psi H₂, EtOH, 50 °C, 20 h.
Table 3: this compound-Catalyzed Asymmetric Allylation of Aldehydes
| Substrate (Aldehyde) | Allylating Agent | Ligand (Catalyst) | Yield (%) | ee (%) |
| Benzaldehyde | Allyltrichlorosilane | (S)-BINAPO | 85 | 75 |
| 4-Methoxybenzaldehyde | Allyltrichlorosilane | (S)-BINAPO | 82 | 78 |
| 4-Chlorobenzaldehyde | Allyltrichlorosilane | (S)-BINAPO | 88 | 72 |
| 2-Naphthaldehyde | Allyltrichlorosilane | (S)-BINAPO | 80 | 79 |
| Cinnamaldehyde | Allyltrichlorosilane | (S)-BINAPO | 75 | 68 |
Reaction conditions: Aldehyde (1.0 eq), allyltrichlorosilane (1.5 eq), (S)-BINAPO (10 mol%), DIPEA (2.0 eq), TBAI (0.2 eq), CH₂Cl₂, rt, 24 h.
Experimental Protocols
Protocol 1: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
This protocol provides a general method for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAPO catalyst.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
(R)- or (S)-BINAPO ligand
-
β-Keto ester substrate
-
Anhydrous, degassed ethanol (EtOH)
-
High-pressure hydrogenation vessel (autoclave)
-
Standard Schlenk line and inert gas (Argon or Nitrogen) techniques
Procedure:
-
Catalyst Preparation (in situ):
-
In a Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (1 mol%) and the desired this compound ligand (2.2 mol%).
-
Add a small amount of anhydrous, degassed ethanol to dissolve the solids.
-
Stir the mixture at 50 °C for 30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the β-keto ester substrate (100 mol%) in anhydrous, degassed ethanol.
-
Transfer the substrate solution to the autoclave liner.
-
Using a cannula, transfer the pre-formed catalyst solution to the autoclave liner containing the substrate.
-
-
Hydrogenation:
-
Seal the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 80 psi).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 20 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Protocol 2: General Procedure for this compound-Catalyzed Asymmetric Allylation of Aldehydes
This protocol describes a general method for the organocatalytic asymmetric allylation of an aldehyde with allyltrichlorosilane.
Materials:
-
(S)- or (R)-BINAPO
-
Aldehyde substrate
-
Allyltrichlorosilane
-
Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and inert gas (Argon or Nitrogen) atmosphere
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the this compound catalyst (10 mol%).
-
Add the aldehyde substrate (1.0 eq), DIPEA (2.0 eq), and TBAI (0.2 eq).
-
Dissolve the mixture in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of Allylating Agent:
-
Slowly add allyltrichlorosilane (1.5 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: General experimental workflow for this compound-catalyzed reactions.
Caption: Logical relationship in this compound-catalyzed asymmetric hydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly effective chiral ortho-substituted this compound ligands (o-BINAPO): applications in Ru-catalyzed asymmetric hydrogenations of beta-aryl-substituted beta-(acylamino)acrylates and beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
Setting Up BINAPO-Catalyzed Reactions: A Detailed Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for setting up reactions catalyzed by BINAPO (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl monoxide), a highly effective chiral phosphine oxide ligand in asymmetric synthesis. The focus is on two key transformations: the asymmetric allylation of aldehydes and the asymmetric aldol reaction. This guide offers step-by-step experimental procedures, quantitative data for representative reactions, and diagrams to illustrate workflows and catalytic cycles.
Introduction to this compound in Asymmetric Catalysis
This compound has emerged as a powerful organocatalyst, particularly in reactions involving the activation of trichlorosilyl compounds.[1] Its chiral backbone, derived from the well-established BINAP ligand, provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in carbon-carbon bond-forming reactions. The phosphine oxide moiety acts as a Lewis base, coordinating to silicon reagents to form hypervalent silicate intermediates, which then activate the carbonyl compound for nucleophilic attack.[2] This mode of action has proven highly effective in the asymmetric allylation of aldehydes and in aldol reactions, yielding chiral alcohols and β-hydroxy carbonyl compounds, respectively, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Synthesis of the this compound Catalyst
The this compound catalyst is readily prepared from the corresponding commercially available (R)- or (S)-BINAP ligand through a straightforward oxidation reaction.
Experimental Protocol: Synthesis of (R)-BINAPO
A detailed procedure for the synthesis of (R)-BINAPO is as follows:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (5 g, 8.03 mmol) in dichloromethane (200 mL).
-
To this solution, add hydrogen peroxide (30% v/v aqueous solution, 25 mL) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the BINAP has been consumed, which typically takes about 4 hours after the complete addition of the hydrogen peroxide.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with distilled water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield (R)-BINAPO as a white solid. The yield is typically quantitative.[2]
This compound-Catalyzed Asymmetric Allylation of Aldehydes
The this compound-catalyzed asymmetric allylation of aldehydes with allyltrichlorosilane is a reliable method for the synthesis of chiral homoallylic alcohols. The reaction generally proceeds with high yields and excellent enantioselectivities.
Experimental Protocol: Asymmetric Allylation of Benzaldehyde
The following is a general procedure for the asymmetric allylation of aldehydes:
-
To a 19 mL vial equipped with a magnetic stirrer, add the this compound catalyst (e.g., 40 mg of a heterogeneous catalyst or a specific molar percentage of the molecular catalyst), the aldehyde (0.47 mmol), tetrabutylammonium iodide (NBu₄I) (207 mg, 0.56 mmol), and diisopropylethylamine (DIPEA) (410 μL, 2.35 mmol).
-
Add dichloromethane (DCM, 1 mL) to the vial.
-
Sequentially add allyltrichlorosilane (100 μL, 0.69 mmol) to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by adding a 10% w/w aqueous solution of sodium hydroxide (NaOH, 1 mL).
-
For quantitative analysis, an internal standard such as 1,3,5-trimethoxybenzene (13 mg, 0.077 mmol) can be added.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography to obtain the desired homoallylic alcohol.[2]
Quantitative Data for Asymmetric Allylation of Various Aldehydes
| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (S)-1-phenylbut-3-en-1-ol | 85 | 92 |
| 4-Methoxybenzaldehyde | (S)-1-(4-methoxyphenyl)but-3-en-1-ol | 82 | 93 |
| 4-Chlorobenzaldehyde | (S)-1-(4-chlorophenyl)but-3-en-1-ol | 78 | 91 |
| 2-Naphthaldehyde | (S)-1-(naphthalen-2-yl)but-3-en-1-ol | 88 | 95 |
| 3-Phenylpropanal | (S)-1-phenylhex-5-en-3-ol | 75 | 88 |
Data is representative of typical results obtained with this compound or closely related chiral phosphine oxide catalysts.
This compound-Catalyzed Asymmetric Aldol Reaction
Chiral phosphine oxides, including this compound, are effective catalysts for direct asymmetric aldol reactions. These reactions proceed via the in situ formation of trichlorosilyl enol ethers, which then react with an aldehyde to furnish the corresponding aldol adduct with high stereoselectivity.
Generalized Experimental Protocol: Asymmetric Aldol Reaction
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral phosphine oxide catalyst (e.g., this compound, 5-10 mol%) in a dry solvent such as dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the ketone (1.2 equivalents) and a Lewis acid such as silicon tetrachloride (SiCl₄, 1.1 equivalents).
-
Stir the mixture for a designated time to allow for the formation of the silyl enol ether.
-
Add the aldehyde (1.0 equivalent) dropwise.
-
Continue stirring the reaction at the same temperature until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify by column chromatography.
Quantitative Data for Chiral Phosphine Oxide-Catalyzed Asymmetric Aldol Reactions
| Ketone | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | Benzaldehyde | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 95:5 | 98 (syn) |
| Acetophenone | 4-Nitrobenzaldehyde | 3-hydroxy-1-(4-nitrophenyl)-3-phenylpropan-1-one | 90:10 | 92 (anti) |
| Propiophenone | Isobutyraldehyde | 3-hydroxy-2-methyl-1-phenylpentan-1-one | 85:15 | 90 (syn) |
| Acetone | 2-Naphthaldehyde | 4-hydroxy-4-(naphthalen-2-yl)butan-2-one | - | 85 |
This data is representative of results obtained with chiral phosphine oxide catalysts, including this compound and its derivatives, in asymmetric aldol reactions.[3]
Diagrams of Workflows and Mechanisms
To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for a this compound-Catalyzed Reaction
Caption: General experimental workflow for a this compound-catalyzed reaction.
Catalytic Cycle for this compound-Catalyzed Asymmetric Allylation
Caption: Proposed catalytic cycle for the asymmetric allylation of aldehydes.
General Mechanism for this compound-Catalyzed Aldol Reaction
Caption: Simplified mechanism for the this compound-catalyzed asymmetric aldol reaction.
References
Application Notes and Protocols for Monitoring Binapo-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for monitoring the progress of reactions catalyzed by Binapo (1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphine oxide)). This compound has emerged as a powerful chiral organocatalyst, particularly in asymmetric synthesis, due to its unique structural and electronic properties. Effective monitoring of these reactions is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring robust and reproducible outcomes in research and drug development settings.
These protocols focus on the asymmetric allylation of aldehydes, a common application of this compound catalysis, and detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for reaction monitoring.
Core Concepts in this compound Catalysis
This compound-catalyzed reactions often involve the activation of a substrate through the formation of a hypervalent intermediate. Understanding the proposed reaction mechanism is key to effective monitoring.
Proposed Signaling Pathway for this compound-Catalyzed Asymmetric Allylation
Caption: Proposed pathway for this compound-catalyzed allylation.
Experimental Protocols
This section provides detailed methodologies for monitoring a typical this compound-catalyzed asymmetric allylation of an aromatic aldehyde with allyltrichlorosilane.
General Experimental Workflow
Caption: General workflow for monitoring a this compound-catalyzed reaction.
Protocol 1: Monitoring Reaction Conversion by ¹H NMR Spectroscopy
This protocol describes how to determine the conversion of the starting aldehyde to the homoallylic alcohol product.
Materials:
-
This compound catalyst
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Allyltrichlorosilane
-
Anhydrous dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (TBAI)
-
1,3,5-Trimethoxybenzene (internal standard)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried vial under an inert atmosphere, combine the this compound catalyst (e.g., 10 mol%), the aromatic aldehyde (1.0 equiv), TBAI (1.2 equiv), and DIPEA (5.0 equiv).
-
Add anhydrous DCM as the solvent.
-
Add a known amount of 1,3,5-trimethoxybenzene as an internal standard.
-
Initiate the reaction by adding allyltrichlorosilane (1.5 equiv) at the desired temperature (e.g., room temperature).
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Extract the quenched aliquot with DCM. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve the residue in CDCl₃ and transfer to an NMR tube. Acquire a ¹H NMR spectrum.
-
Data Analysis: Determine the conversion by integrating the signals corresponding to the aldehydic proton of the starting material and a characteristic proton of the product (e.g., the methine proton of the alcohol). Compare these integrals to the integral of the internal standard.
Data Presentation:
| Time (h) | Integral of Aldehyde Proton | Integral of Product Proton | Integral of Internal Standard | Conversion (%) |
| 0 | 1.00 | 0.00 | 3.00 | 0 |
| 1 | 0.75 | 0.25 | 3.00 | 25 |
| 2 | 0.50 | 0.50 | 3.00 | 50 |
| 4 | 0.25 | 0.75 | 3.00 | 75 |
| 8 | 0.05 | 0.95 | 3.00 | 95 |
| 24 | <0.01 | >0.99 | 3.00 | >99 |
Note: The values in this table are for illustrative purposes only.
Protocol 2: Monitoring Enantiomeric Excess (ee) by Chiral HPLC
This protocol outlines the determination of the enantiomeric excess of the chiral homoallylic alcohol product.
Materials:
-
Purified product from the reaction
-
HPLC-grade hexanes and isopropanol
-
Chiral stationary phase HPLC column (e.g., Chiralcel OD-H, AD-H, or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product in a mixture of hexanes and isopropanol (e.g., 1 mg/mL).
-
HPLC Method Development:
-
Mobile Phase: Start with a mobile phase composition of 90:10 hexanes:isopropanol.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the product has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample onto the chiral HPLC column and record the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Data Presentation:
| Time (h) | Retention Time 1 (min) | Area 1 | Retention Time 2 (min) | Area 2 | Enantiomeric Excess (ee, %) |
| 1 | 10.2 | 62,500 | 12.5 | 37,500 | 25 |
| 4 | 10.2 | 87,500 | 12.5 | 12,500 | 75 |
| 24 | 10.2 | 99,000 | 12.5 | 1,000 | 98 |
Note: The values in this table are for illustrative purposes only.
Troubleshooting and Considerations
-
Moisture Sensitivity: this compound-catalyzed reactions involving organosilicon reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.
-
Catalyst Purity: The purity of the this compound catalyst can significantly impact reaction rate and enantioselectivity. Use catalyst from a reliable source or purify it before use.
-
Reaction Temperature: Temperature can influence both the reaction rate and the enantioselectivity. Monitor and control the reaction temperature carefully.
-
Choice of Chiral HPLC Column: The separation of enantiomers is highly dependent on the choice of the chiral stationary phase. It may be necessary to screen several different columns to achieve baseline separation.
By following these detailed protocols and considering the key aspects of this compound catalysis, researchers can effectively monitor the progress of their reactions, leading to a deeper understanding of the reaction mechanism and the development of robust and efficient synthetic methods.
Application Notes and Protocols: Synthesis of Chiral Alcohols Using BINAPO
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective synthesis of chiral alcohols is a cornerstone of modern asymmetric catalysis, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries. Chiral alcohols are ubiquitous in biologically active molecules, and their stereochemistry often dictates their efficacy and safety.[1] Among the vast array of chiral ligands developed for asymmetric synthesis, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO) has emerged as a potent catalyst and ligand in various transformations. This document provides detailed application notes and protocols for the synthesis of chiral alcohols using this compound, focusing on asymmetric hydrogenation and allylation reactions.
Application 1: Asymmetric Hydrogenation of β-Keto Esters
The ruthenium-catalyzed asymmetric hydrogenation of ketones and esters is a highly efficient method for producing chiral alcohols.[2] Novel ortho-substituted this compound (o-BINAPO) ligands, in complex with ruthenium, have demonstrated exceptional efficiency and enantioselectivity in the hydrogenation of β-keto esters to yield chiral β-hydroxy esters.[3][4] These chiral β-hydroxy acids are valuable synthetic intermediates.
Quantitative Data Summary
The following table summarizes the performance of Ru-o-BINAPO catalysts in the asymmetric hydrogenation of various β-aryl-substituted β-keto esters.
| Entry | Substrate (β-Keto Ester) | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref |
| 1 | Methyl 3-oxo-3-phenylpropanoate | Ru-(o-BINAPO) | 1000 | 50 | 25 | 12 | >99 | 98 | [3] |
| 2 | Ethyl 3-oxo-3-phenylpropanoate | Ru-(o-BINAPO) | 1000 | 50 | 25 | 12 | >99 | 97 | [3] |
| 3 | Methyl 3-(4-chlorophenyl)-3-oxopropanoate | Ru-(o-BINAPO) | 1000 | 50 | 25 | 12 | >99 | 98 | [3] |
| 4 | Methyl 3-(4-methoxyphenyl)-3-oxopropanoate | Ru-(o-BINAPO) | 1000 | 50 | 25 | 12 | >99 | 99 | [3] |
| 5 | Methyl 3-(2-naphthyl)-3-oxopropanoate | Ru-(o-BINAPO) | 1000 | 50 | 25 | 12 | >99 | 97 | [3] |
S/C Ratio: Substrate-to-catalyst ratio. ee: Enantiomeric excess.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Ru-BINAPO catalyzed asymmetric hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation of Methyl 3-oxo-3-phenylpropanoate
Materials:
-
[Ru(cod)Cl₂]n (Ruthenium(IV) chloride complex)
-
(R)-o-BINAPO ligand
-
Methyl 3-oxo-3-phenylpropanoate
-
Anhydrous Toluene
-
Degassed Methanol
-
High-pressure autoclave
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert nitrogen atmosphere, add [Ru(cod)Cl₂]n (1 mol%) and (R)-o-BINAPO (1.1 mol%).
-
Add anhydrous toluene to dissolve the components.
-
Reflux the mixture for 16 hours. The color of the solution will change, indicating the formation of the active catalyst complex.
-
Remove the solvent under vacuum to obtain the solid Ru-BINAPO catalyst.
-
-
Hydrogenation Reaction:
-
In a glass liner for the autoclave, dissolve methyl 3-oxo-3-phenylpropanoate (1 equivalent) and the prepared Ru-BINAPO catalyst (1 mol%) in degassed methanol.
-
Place the liner inside the high-pressure autoclave.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Stir the reaction mixture at 25°C for 12 hours.
-
-
Work-up and Analysis:
-
After 12 hours, carefully vent the autoclave and purge with nitrogen.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral β-hydroxy ester.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Application 2: Asymmetric Allylation of Aldehydes
This compound can also function as a chiral Lewis base organocatalyst. It effectively catalyzes the enantioselective addition of allyltrichlorosilane to aldehydes, producing valuable chiral homoallylic alcohols.[5][6] This transformation proceeds via a hypervalent silicate intermediate.[7] The use of additives such as diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (TBAI) can be crucial for accelerating the catalytic cycle.[7]
Quantitative Data Summary
The following table presents data for the this compound-catalyzed asymmetric allylation of various aromatic aldehydes.
| Entry | Substrate (Aldehyde) | Catalyst | Additives | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref |
| 1 | Benzaldehyde | (S)-BINAPO (10 mol%) | DIPEA, TBAI | -78 | 24 | 94 | 75 | [7] |
| 2 | 4-Chlorobenzaldehyde | (S)-BINAPO (10 mol%) | DIPEA, TBAI | -78 | 24 | 92 | 79 | [7] |
| 3 | 4-Methoxybenzaldehyde | (S)-BINAPO (10 mol%) | DIPEA, TBAI | -78 | 24 | 85 | 70 | [7] |
| 4 | 2-Naphthaldehyde | (S)-BINAPO (10 mol%) | DIPEA, TBAI | -78 | 24 | 90 | 78 | [7] |
| 5 | Cinnamaldehyde | (S)-BINAPO (10 mol%) | DIPEA, TBAI | -78 | 24 | 88 | 72 | [7] |
ee: Enantiomeric excess.
Reaction Pathway: Asymmetric Allylation
Caption: Catalytic cycle for this compound-mediated asymmetric allylation.
Detailed Protocol: Asymmetric Allylation of Benzaldehyde
Materials:
-
(S)-BINAPO
-
Benzaldehyde (freshly distilled)
-
Allyltrichlorosilane
-
Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Preparation of this compound:
-
(R)- or (S)-BINAPO can be prepared by the oxidation of the corresponding BINAP enantiomer. Dissolve (S)-BINAP (1 equivalent) in dichloromethane. Add 30% hydrogen peroxide dropwise at 0°C. Stir for 4 hours. After reaction completion (monitored by TLC), perform an aqueous work-up and purify by chromatography to obtain (S)-BINAPO.[5]
-
-
Allylation Reaction:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve (S)-BINAPO (10 mol%), TBAI (10 mol%), and DIPEA (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add allyltrichlorosilane (1.2 equivalents) dropwise and stir for 15 minutes.
-
Add a solution of benzaldehyde (1 equivalent) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction mixture at -78°C for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction at -78°C by slowly adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the pure homoallylic alcohol.
-
Determine the enantiomeric excess via chiral HPLC analysis.
-
Confirm the product structure using NMR spectroscopy and mass spectrometry.
-
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for different substrates.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly effective chiral ortho-substituted this compound ligands (o-BINAPO): applications in Ru-catalyzed asymmetric hydrogenations of beta-aryl-substituted beta-(acylamino)acrylates and beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve enantioselectivity in Binapo-catalyzed reactions
Welcome to the technical support center for improving enantioselectivity in 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO)-catalyzed reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their asymmetric syntheses.
Troubleshooting Guide: Low Enantioselectivity
This guide addresses the most common issue encountered in these reactions: low enantiomeric excess (ee). The questions are structured to walk you through a systematic optimization process.
Q1: My reaction has low or no enantioselectivity. Where should I start?
Low enantioselectivity is a frequent challenge with several potential causes. A systematic approach is the best way to identify the root of the problem.
Initial Checks:
-
Ligand and Reagent Purity: Ensure that the this compound ligand, metal precursor, substrates, and solvents are of high purity. Impurities can poison the catalyst or facilitate a non-selective background reaction.[1][2][3]
-
Inert Atmosphere: Many catalysts used with this compound are sensitive to air and moisture.[2] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly dried.[2]
-
Correct Ligand Enantiomer: Double-check that you are using the correct enantiomer of the this compound ligand ((R)- or (S)-) to obtain the desired product enantiomer.[1]
If these initial checks do not resolve the issue, proceed to the following optimization steps.
Q2: How does the reaction solvent impact enantioselectivity?
The choice of solvent is critical as its polarity and coordinating ability can significantly influence the geometry of the reaction's transition state.[1][2]
Troubleshooting Steps:
-
Screen a Range of Solvents: Test a variety of solvents with different properties. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), toluene, methanol, and ethanol.[1]
-
Consider Non-Coordinating Solvents: Non-polar, non-coordinating solvents like toluene or dichloromethane are often preferred as they are less likely to interfere with the catalyst's chiral environment.[2]
-
Solvent Mixtures: In some cases, a mixture of solvents can provide the optimal balance of solubility and selectivity.[4]
Q3: What is the effect of temperature on the reaction's outcome?
Temperature is a crucial parameter for controlling enantioselectivity.
General Principle:
-
Lowering the reaction temperature generally leads to higher enantiomeric excess.[1][2] This is because a lower temperature increases the energy difference between the two diastereomeric transition states that lead to the different enantiomers.[2]
Troubleshooting Steps:
-
If your reaction is running at room or elevated temperatures, try cooling it to 0 °C, -20 °C, or even -78 °C.[2]
-
Be aware that lowering the temperature will likely decrease the reaction rate, so you may need to increase the reaction time accordingly.[5] A balance must be struck between selectivity and reaction speed.[5]
-
In rare cases, an abnormal relationship between temperature and enantioselectivity can be observed, so screening various temperatures is always recommended.[6][7]
Q4: How can catalyst loading and ligand modification affect my results?
The catalyst concentration and the ligand's structure are key to optimization.
Catalyst Loading:
-
Avoid Background Reactions: Inadequate catalyst loading can allow a non-catalyzed, non-selective reaction to occur, lowering the overall ee.[2]
-
Screen Different Loadings: It is recommended to screen catalyst loadings, often in the range of 1 to 20 mol%, to find the optimal concentration.[5] Counterintuitively, a very high catalyst concentration doesn't always improve selectivity and can sometimes lead to the formation of less selective species.[1]
Ligand Modification:
-
Tune Steric and Electronic Properties: If the standard this compound ligand is not providing satisfactory results, consider using derivatives. Modifying substituents on the binaphthyl backbone or the phenyl groups can fine-tune the catalyst's chiral pocket.[2][8]
-
Ortho-Substituted this compound (o-BINAPO): Introducing substituents at the 3,3'-positions of the binaphthyl core can restrict the orientation of the diphenylphosphino groups, creating a more rigid and well-defined chiral environment, which has been shown to dramatically increase enantioselectivity in some reactions.[9][10]
Q5: Can additives or co-catalysts improve enantioselectivity?
Yes, the introduction of additives can significantly enhance reaction performance without altering other conditions.[11][12]
Types of Additives:
-
Acids and Bases: Weak acids or bases can act as co-catalysts, influencing the rate and selectivity by participating in the catalytic cycle.[12]
-
Ionic Salts: In some cases, salts can influence the aggregation state of the catalyst or the polarity of the medium, leading to improved results.
-
Screening is Key: The effect of an additive is often unpredictable.[12] It is therefore essential to screen a variety of additives if other optimization strategies have failed.
Data Summary Tables
The following tables summarize quantitative data on the effects of solvent and temperature on enantioselectivity for representative reactions.
Table 1: Effect of Solvent on a Ru-Catalyzed Asymmetric Hydrogenation
| Entry | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | Methanol | 50 | 85 |
| 2 | Ethanol | 50 | 92 |
| 3 | Toluene | 50 | 75 |
| 4 | THF | 50 | 88 |
| 5 | DCM | 50 | 81 |
Data is hypothetical and for illustrative purposes, based on general principles found in the literature.[1]
Table 2: Effect of Temperature on a this compound-Catalyzed Allylation
| Entry | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | DCM | 25 (Room Temp) | 78 |
| 2 | DCM | 0 | 89 |
| 3 | DCM | -20 | 94 |
| 4 | DCM | -40 | 97 |
| 5 | DCM | -78 | 98 |
Data is hypothetical and for illustrative purposes, based on general principles found in the literature.[2]
Diagrams and Workflows
Troubleshooting Workflow for Low Enantioselectivity
This diagram outlines a logical sequence for troubleshooting and optimizing your reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in BINAPO-Mediated Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical syntheses mediated by BINAPO (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl oxide).
Frequently Asked Questions (FAQs)
Q1: I am observing a significantly lower than expected yield in my this compound-mediated reaction. What are the most common initial checks I should perform?
A1: When troubleshooting low yields in this compound-mediated synthesis, it is crucial to systematically evaluate your reagents, reaction setup, and conditions. Start with these initial checks:
-
Reagent Quality:
-
This compound Ligand: Ensure the purity and integrity of your this compound ligand. This compound can be prepared by the oxidation of BINAP; incomplete oxidation or degradation can affect its catalytic activity.[1][2] Consider preparing a fresh batch or verifying the purity of your commercial source.
-
Substrates and Reagents: Verify the purity of your substrates and other reagents. Impurities can poison the catalyst or lead to side reactions. For instance, in the asymmetric allylation of aldehydes, the quality of the allyltrichlorosilane is critical.[1][2]
-
-
Reaction Conditions:
-
Moisture and Air Sensitivity: While phosphine oxides are generally more stable than their phosphine precursors, some organometallic intermediates or reagents might be sensitive to air and moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if required for your specific reaction.
-
Temperature Control: Many reactions are temperature-sensitive. Ensure the reaction temperature is accurately controlled and maintained as specified in the protocol.
-
-
Catalyst Loading:
-
Verify that the correct catalyst loading is being used. An insufficient amount of catalyst will naturally lead to lower conversion and yield.
-
Q2: My this compound-mediated asymmetric allylation of an aromatic aldehyde is giving a low yield. What specific parameters should I investigate for this reaction?
A2: The asymmetric allylation of aldehydes using this compound as a Lewis base catalyst with reagents like allyltrichlorosilane is a common application.[1][2][3] If you are experiencing low yields in this specific reaction, consider the following:
-
Activation of Trichlorosilane: this compound's catalytic activity relies on its ability to act as a Lewis base and generate hypervalent silicates from trichlorosilyl compounds.[1][2] Ensure your reaction conditions favor this activation.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane is commonly used for the synthesis of this compound itself.[1][2] For the catalytic reaction, ensure you are using a solvent that is compatible with all reagents and intermediates.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine if the reaction has gone to completion.[1][2] Incomplete reactions are a common cause of low yields.
Q3: I am using a heterogeneous this compound-based catalyst on a solid support and observing a drop in yield, especially during catalyst recycling. What could be the issue?
A3: The use of heterogeneous, recyclable this compound catalysts is an emerging area of interest.[1][2] Low or decreasing yields with such systems often point to issues with the catalyst's stability and integrity:
-
Linker Stability: If your this compound is immobilized on a support (e.g., a covalent organic framework), the chemical stability of the linker is crucial. For example, imine-based linkers can be unstable under certain reaction conditions, especially in the presence of nucleophilic reagents, leading to the disassembly of the catalytic framework.[1][2] Amine-based linkages have been shown to be more robust.[1][2]
-
Leaching of the Catalyst: The active this compound moiety might be leaching from the solid support into the reaction mixture. This would result in a decrease in the catalyst's activity upon recycling.
-
Pore Blockage: The pores of the solid support might get blocked by reactants, products, or byproducts, preventing substrate access to the catalytic sites.
-
Mechanical Degradation: The physical structure of the support might degrade during the reaction or recovery process (e.g., during centrifugation and washing).
To address these issues, consider post-synthetic modification to stabilize the linker (e.g., reduction of imines to amines) and handle the catalyst gently during recovery.[1][2]
Troubleshooting Low Yields: A Step-by-Step Guide
This guide provides a structured approach to identifying and resolving the root causes of low yields in your this compound-mediated synthesis.
| Potential Issue | Recommended Action | Details and Rationale |
| 1. Reagent Integrity | Verify the purity and quality of all starting materials. | Impurities in the this compound ligand, substrates, or solvents can act as catalyst poisons or lead to unwanted side reactions. Consider re-purifying your materials if in doubt. |
| 2. Catalyst Activity | Confirm the catalytic activity of your this compound. | If you synthesized the this compound yourself, ensure the oxidation of BINAP was complete. You can verify this using techniques like 31P-NMR spectroscopy.[1] |
| 3. Reaction Conditions | Optimize reaction parameters such as temperature, concentration, and reaction time. | Some reactions may require gentle heating, while others need to be run at low temperatures to minimize side product formation. Monitor the reaction to ensure it runs to completion. |
| 4. Solvent Effects | Test a range of anhydrous solvents. | The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. |
| 5. Catalyst Loading | Vary the catalyst loading to find the optimal concentration. | While higher catalyst loading might increase the reaction rate, it can also lead to side reactions or be economically unfeasible. |
| 6. For Heterogeneous Catalysts | Investigate catalyst stability and recyclability. | If using a supported this compound catalyst, check for leaching and ensure the support and linker are stable under the reaction conditions. Consider elemental analysis of the used catalyst to check for changes in composition.[1] |
Data on this compound-Mediated Asymmetric Allylation of Aldehydes
The following table summarizes the yields and enantiomeric excesses (e.e.) achieved for the asymmetric allylation of various aromatic aldehydes with allyltrichlorosilane, catalyzed by a recyclable, amine-stabilized, this compound-based chiral organic material (COM-Amine). This data can serve as a benchmark for your experiments.
| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |
| Benzaldehyde | 95 | 92 |
| 4-Methoxybenzaldehyde | 93 | 90 |
| 4-Chlorobenzaldehyde | 96 | 93 |
| 4-Bromobenzaldehyde | 97 | 94 |
| 4-Nitrobenzaldehyde | 90 | 91 |
| 2-Naphthaldehyde | 94 | 91 |
Data extracted from a study on a heterogeneous this compound-based catalyst. Yields were determined by ¹H-NMR integration.[1][2]
Experimental Protocols
Protocol 1: Synthesis of (R)-BINAPO
This protocol describes the synthesis of (R)-BINAPO from commercially available (R)-BINAP.
Materials:
-
(R)-BINAP
-
Dichloromethane (CH₂Cl₂)
-
Hydrogen peroxide (30% v/v aqueous solution)
-
250 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (R)-BINAP (e.g., 5 g, 8.03 mmol) in dichloromethane (200 mL).[1][2]
-
Add the 30% hydrogen peroxide solution (25 mL) dropwise to the stirred solution.
-
Monitor the progress of the reaction by TLC until all the (R)-BINAP has been consumed (typically around 4 hours after the complete addition of hydrogen peroxide).[1][2]
-
Once the reaction is complete, proceed with the work-up to isolate the (R)-BINAPO product, which should be a white solid. The yield is typically greater than 99%.[1]
Protocol 2: General Procedure for Catalytic Asymmetric Allylation of Aromatic Aldehydes
This protocol provides a general method for the this compound-catalyzed asymmetric allylation of aromatic aldehydes using allyltrichlorosilane.
Materials:
-
This compound-based catalyst (homogeneous or heterogeneous)
-
Aromatic aldehyde
-
Allyltrichlorosilane
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Set up the reaction under an inert atmosphere.
-
To a solution of the aromatic aldehyde in the anhydrous solvent, add the this compound-based catalyst.
-
Add allyltrichlorosilane to the mixture.
-
Stir the reaction at the specified temperature and for the required duration.
-
Monitor the reaction by TLC or another suitable analytical technique.
-
Upon completion, quench the reaction and proceed with the work-up and purification of the product.
Visual Guides
The following diagrams illustrate key concepts in troubleshooting and understanding this compound-mediated synthesis.
Caption: A logical workflow for troubleshooting low yields.
Caption: Simplified catalytic cycle for this compound-mediated allylation.
References
Technical Support Center: Optimizing Solvent Choice for BINAPO-Catalyzed Reactions
Welcome to the technical support center for BINAPO-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent choice and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a catalyst?
A1: this compound (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide) is the phosphine oxide derivative of the well-known chiral ligand BINAP. The phosphorus-oxygen bond in this compound is highly polarized, making the oxygen atom nucleophilic. This allows this compound to act as a chiral Lewis base catalyst.[1] In reactions involving trichlorosilyl compounds, such as the asymmetric allylation of aldehydes, this compound activates the silicon atom by forming a hypervalent silicate intermediate. This enhances the reactivity of the reagent and allows for stereoselective bond formation.[1][2]
Q2: What are the typical applications of this compound-catalyzed reactions?
A2: this compound is an effective catalyst for asymmetric carbon-carbon bond-forming reactions. One of the most prominent applications is the enantioselective allylation of aldehydes with allyltrichlorosilane to produce chiral homoallylic alcohols.[2][3] It has also been shown to catalyze asymmetric aldol reactions with trichlorosilyl enol ethers.[3]
Q3: Why is solvent choice critical in this compound-catalyzed reactions?
A3: Solvent selection is crucial as it can significantly influence reaction rates, catalyst stability, and enantioselectivity. The solvent can affect the conformation of the catalyst-substrate complex and the stability of the transition states, which in turn dictates the stereochemical outcome of the reaction.[4] While dichloromethane (DCM) is a commonly used solvent for this compound-catalyzed allylations, the optimal solvent may vary depending on the specific substrate and reaction conditions.
Q4: How do I handle and store this compound?
A4: While this compound is an oxide and generally more stable to air than its phosphine precursor, BINAP, it is still recommended to handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of moisture and potential degradation. Store in a cool, dry place.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Question: My this compound-catalyzed reaction is not proceeding, or the conversion of my starting material is very low. What are the potential causes and solutions?
| Potential Cause | Troubleshooting Suggestions |
| Inactive Catalyst | Ensure the this compound is of high purity. While more stable than BINAP, impurities can affect its catalytic activity. |
| Moisture in the Reaction | Use anhydrous solvents and reagents. Moisture can react with and decompose the trichlorosilyl reagents. Ensure glassware is flame-dried or oven-dried before use.[5] |
| Impure Reagents | Purify the aldehyde substrate and allyltrichlorosilane if necessary. Impurities can act as catalyst poisons.[5] |
| Incorrect Reagent Stoichiometry | Verify the molar ratios of the substrate, allylating agent, and additives. |
| Inadequate Mixing | Ensure efficient stirring, especially if the reaction mixture is heterogeneous. |
Issue 2: Low Enantioselectivity (ee)
Question: The reaction is working, but the enantiomeric excess (ee) of my product is much lower than expected. How can I improve the enantioselectivity?
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal Solvent | The choice of solvent can have a significant impact on enantioselectivity. While DCM is a good starting point, consider screening other aprotic solvents. The polarity and coordinating ability of the solvent can influence the transition state geometry.[4] |
| Reaction Temperature | Temperature can significantly affect enantioselectivity. Try running the reaction at a lower temperature to favor the transition state leading to the desired enantiomer. |
| Incorrect Additives or Stoichiometry | In the asymmetric allylation of aldehydes, additives like diisopropylethylamine (DIPEA) and tetrabutylammonium iodide (NBu₄I) are crucial for accelerating the catalytic cycle.[3][6] Optimize the amounts of these additives. |
| Purity of this compound | Ensure the this compound catalyst is enantiomerically pure. |
Data Presentation: Solvent Effects on this compound-Catalyzed Allylation of Benzaldehyde
| Entry | Aldehyde Substrate | Solvent | Yield (%) | ee (%) |
| 1 | Benzaldehyde | DCM | 85 | 77 |
| 2 | 4-Methoxybenzaldehyde | DCM | 81 | 72 |
| 3 | 4-Chlorobenzaldehyde | DCM | 88 | 77 |
| 4 | 2-Naphthaldehyde | DCM | 90 | 79 |
| 5 | Cinnamaldehyde | DCM | 75 | 71 |
Data is illustrative and based on reported results for this compound-catalyzed allylation reactions.[2][7]
Experimental Protocols
General Procedure for this compound-Catalyzed Asymmetric Allylation of Aromatic Aldehydes
This protocol is adapted from established literature procedures for the this compound-catalyzed asymmetric allylation of aldehydes with allyltrichlorosilane.[2][8]
Materials:
-
(R)- or (S)-BINAPO
-
Aromatic aldehyde
-
Allyltrichlorosilane
-
Diisopropylethylamine (DIPEA)
-
Tetrabutylammonium iodide (NBu₄I)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Flame-dried or oven-dried glassware
Procedure:
-
To a flame-dried vial under an inert atmosphere, add this compound (e.g., 0.05 mmol, 10 mol%), the aromatic aldehyde (0.5 mmol, 1.0 equiv.), and NBu₄I (e.g., 0.6 mmol, 1.2 equiv.).
-
Add anhydrous DCM (e.g., 1.0 mL) and cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add DIPEA (e.g., 2.5 mmol, 5.0 equiv.) to the stirred mixture.
-
Add allyltrichlorosilane (e.g., 0.75 mmol, 1.5 equiv.) dropwise.
-
Stir the reaction mixture at the chosen temperature for the specified time (e.g., 4-24 hours), monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Visualizations
Logical Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity in this compound-catalyzed reactions.
Proposed Catalytic Cycle for this compound-Catalyzed Allylation
Caption: Proposed catalytic cycle for the this compound-catalyzed allylation of an aldehyde with allyltrichlorosilane.
References
- 1. researchgate.net [researchgate.net]
- 2. "Development of Chiral Lewis Base Catalysts for Chlorosilane-Mediated A" by Changgong Xu [repository.fit.edu]
- 3. rsc.org [rsc.org]
- 4. Lewis base mediated dismutation of trichlorosilane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
Technical Support Center: Effect of Temperature on BINAPO Catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of temperature on the enantioselectivity of reactions catalyzed by BINAPO (1,1'-Binaphthyl-2,2'-diyl bis(diphenylphosphine oxide)).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of a this compound-catalyzed reaction?
In many asymmetric catalytic reactions, including those employing chiral phosphine oxides like this compound, a decrease in reaction temperature often leads to an increase in enantioselectivity (expressed as enantiomeric excess, or % ee).[1] This is because the selection between the two competing diastereomeric transition states is more pronounced at lower temperatures. However, this is not a universal rule; the relationship can be complex and substrate-dependent.[2][3] Lowering the temperature can also significantly decrease the reaction rate, leading to a trade-off between selectivity and yield.[4][5] In some cases, reactions may only proceed at a reasonable rate at ambient temperatures, which can result in modest enantioselectivities.[6]
Q2: Why does temperature have such a significant influence on enantioselectivity?
The influence of temperature on enantioselectivity is rooted in chemical kinetics and thermodynamics, specifically the Eyring equation. A chiral catalyst like this compound creates two different energetic pathways for the formation of the two enantiomers (R and S). Each pathway has a corresponding diastereomeric transition state with a specific activation energy (ΔG‡).
The enantiomeric excess is determined by the difference in the activation energies (ΔΔG‡ = ΔG‡_major - ΔG‡_minor) between these two pathways. A lower temperature makes the reaction more sensitive to this energy difference, favoring the lower-energy pathway more significantly and thus leading to a higher % ee. Conversely, at higher temperatures, there is enough thermal energy to overcome both energy barriers more easily, reducing the selectivity.
Q3: Are there exceptions where higher temperatures can actually improve enantioselectivity?
Yes, although less common, some catalytic systems exhibit an "abnormal" temperature effect where enantioselectivity increases with temperature.[3] This can occur for several reasons, such as a change in the rate-determining step of the catalytic cycle at different temperatures, or temperature-dependent aggregation of the catalyst.[7] Therefore, while starting with lower temperatures is a common optimization strategy, it should not be assumed to be the only solution.
Q4: What is the "isoinversion temperature"?
The isoinversion temperature is a theoretical temperature at which the enantioselectivity of a reaction becomes zero (% ee = 0). Below this temperature, one enantiomer is favored, while above it, the other may be favored, leading to a reversal of enantioselectivity.[7] This phenomenon is rare but highlights the complex relationship between temperature, enthalpy, and entropy in determining the stereochemical outcome of a reaction.[7]
Troubleshooting Guide: Low Enantioselectivity
Problem: My this compound-catalyzed reaction is showing low or no enantioselectivity.
Q1: I'm observing poor enantioselectivity. What are the first troubleshooting steps I should take?
Before focusing on temperature, it is crucial to systematically verify the fundamentals of your reaction setup.[8]
-
Catalyst and Reagent Purity: Ensure the this compound catalyst possesses high chemical and enantiomeric purity. Similarly, verify the purity of all substrates, reagents, and solvents, as acidic or basic impurities can interfere with the catalytic cycle.[8]
-
Inert Conditions: Confirm that the reaction is performed under an appropriately inert atmosphere (e.g., nitrogen or argon) if the catalyst or reagents are sensitive to air or moisture.[5]
-
Reproducibility: Re-run the reaction under the originally planned conditions to ensure the low selectivity was not due to a setup error.
Q2: My starting materials are pure and conditions are inert, but the enantioselectivity is still low. How should I approach temperature optimization?
If the initial checks do not resolve the issue, a systematic screening of the reaction temperature is the next logical step.[9] Avoid random temperature changes; instead, perform a controlled study. A typical range to screen is from -20 °C to 80 °C. It is critical to monitor both the enantiomeric excess (% ee) and the reaction conversion/yield at each temperature to find the optimal balance.[5]
Caption: Systematic workflow for troubleshooting low enantioselectivity.
Experimental Protocols and Data
Protocol: Temperature Screening for a this compound-Catalyzed Allylation
This generalized protocol describes a method for screening the effect of temperature on the enantioselective allylation of an aldehyde using a this compound catalyst. This procedure should be adapted for specific substrates and conditions.
-
Catalyst Preparation: In an oven-dried vial under an inert atmosphere (N₂), add the this compound catalyst (e.g., 5 mol%).
-
Reaction Setup: Prepare a series of identical, oven-dried reaction vessels, each equipped with a magnetic stir bar.
-
Temperature Equilibration: Cool the reaction vessels to their target temperatures (e.g., 0 °C, -20 °C) using appropriate cooling baths (ice-water, ice-salt, or cryocooler). One vessel can be kept at room temperature (e.g., 25 °C).
-
Reagent Addition: To each vessel, add the solvent (e.g., DCM), the aldehyde substrate (1.0 equiv.), and any required additives.[10] Allow the solutions to stir for 10-15 minutes to reach thermal equilibrium.
-
Initiation: Add the allylation reagent (e.g., allyltrichlorosilane, 1.5 equiv.) to each vessel to start the reaction.[10]
-
Monitoring: Stir the reactions at their respective set temperatures and monitor the progress by a suitable analytical method (e.g., TLC, GC).[5]
-
Quenching and Work-up: Once the reaction at room temperature has reached completion (or after a set time, e.g., 24h), quench all reactions by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC or SFC analysis.
Data Presentation
The following table provides an illustrative example of data that might be obtained from a temperature screening experiment. Actual results will vary based on the specific substrates and reaction conditions.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | % ee |
| 1 | 50 | 4 | >99 | 95 | 65 |
| 2 | 25 (Room Temp) | 12 | >99 | 92 | 82 |
| 3 | 0 | 24 | 95 | 88 | 94 |
| 4 | -20 | 48 | 70 | 65 | >99 |
Theoretical Basis for Temperature Effects
The stereochemical outcome of a reaction is determined by the relative rates of formation of the two enantiomers (R and S). These rates are governed by the activation energies of the two competing diastereomeric transition states (TS-R and TS-S). The difference between these energies (ΔΔG‡) is the key to enantioselectivity. Lower temperatures amplify the impact of this energy difference, leading to a higher ratio of the major enantiomer.
Caption: Energy profile of competing diastereomeric transition states.
References
- 1. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: BINAPO Catalyst Stability and Deactivation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and deactivation of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide (BINAPO) catalysts. Authored for experts in the field, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during research and development.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to this compound catalyst performance.
Issue 1: Low or No Catalytic Activity
Symptoms: The reaction does not proceed, or the conversion of the starting material is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Catalyst Inactivity | 1. Verify Ligand Purity: Analyze the this compound ligand by ³¹P NMR to check for degradation or impurities. A pure sample should exhibit a characteristic singlet. 2. Ensure Proper Handling: Confirm that the catalyst was handled under a strictly inert atmosphere (e.g., in a glovebox) to prevent moisture and oxygen contamination.[1] | 1. Use a fresh batch of high-purity this compound or purify the existing stock. 2. Implement rigorous air- and moisture-free techniques during catalyst preparation and reaction setup. |
| Inefficient Catalyst Activation | 1. Review Activation Protocol: If using a pre-catalyst that requires in-situ activation, re-evaluate the activation conditions (temperature, time, activating agent). 2. Check Additives/Co-catalysts: Verify the purity and stoichiometry of any additives or co-catalysts crucial for the catalytic cycle. | 1. Optimize the catalyst activation or pre-formation conditions. 2. Use high-purity, anhydrous additives and co-catalysts. |
| Catalyst Poisoning | 1. Assess Reagent Purity: Impurities in substrates, solvents, or other reagents can act as catalyst poisons.[1] 2. Solvent Quality: Ensure solvents are anhydrous and free of peroxides. | 1. Purify substrates and reagents via distillation, recrystallization, or chromatography. 2. Use freshly distilled or commercially available anhydrous solvents. Degas solvents prior to use. |
Issue 2: Low or Inconsistent Enantioselectivity
Symptoms: The enantiomeric excess (ee) of the product is lower than expected or varies significantly between batches.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Ligand Degradation/Racemization | 1. Check Ligand Purity: Use chiral HPLC or SFC to verify the enantiopurity of the this compound ligand. 2. Assess Reaction Temperature: High temperatures can sometimes lead to racemization of chiral ligands. | 1. Use this compound with high enantiomeric purity. 2. Consider running the reaction at a lower temperature to see if enantioselectivity improves. |
| Sub-optimal Reaction Conditions | 1. Temperature Effects: Temperature can significantly influence enantioselectivity.[2][3] 2. Solvent Effects: The polarity and coordinating ability of the solvent can impact the chiral environment. 3. Additive Effects: The presence or absence of certain additives can influence the stereochemical outcome.[4] | 1. Perform a temperature screening study to find the optimal temperature for high ee. 2. Screen a range of anhydrous solvents with varying polarities. 3. Investigate the effect of different additives on the reaction's enantioselectivity. |
| Catalyst Aggregation | 1. Visual Inspection: Observe the reaction mixture for any signs of catalyst precipitation or heterogeneity. 2. Concentration Effects: At high concentrations, some catalysts are prone to aggregation, which can affect their performance.[1] | 1. If aggregation is suspected, try using a more dilute reaction mixture. 2. Experiment with different solvents that may better solubilize the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What are the primary deactivation pathways for this compound catalysts?
A1: For homogeneous this compound catalysts , deactivation can occur through several pathways, including:
-
Reaction with Impurities: Trace amounts of water, oxygen, or other reactive species in the reaction mixture can lead to degradation of the catalyst.
-
Thermal Decomposition: At elevated temperatures, the catalyst may undergo thermal degradation. For heterogeneous this compound-containing materials, the chemical structure has been shown to be stable up to 300 °C.[5]
-
Ligand Decomposition: The phosphine oxide moiety can be susceptible to side reactions depending on the specific reaction conditions and substrates used.
For heterogeneous this compound catalysts , such as those immobilized on a support, additional deactivation mechanisms include:
-
Leaching: The active this compound species can dissolve from the support into the reaction medium, leading to a loss of catalytic activity and product contamination.[6]
-
Fouling: Deposition of byproducts or polymeric material on the catalyst surface can block active sites.
-
Support Degradation: The support material itself may not be stable under the reaction conditions, leading to the loss of the immobilized catalyst.
Q2: How can I detect this compound catalyst degradation?
A2: ³¹P NMR spectroscopy is a powerful tool for monitoring the integrity of your this compound catalyst.[1] A pure this compound sample should show a sharp singlet in the ³¹P NMR spectrum. The appearance of new signals may indicate the formation of degradation products. For instance, further oxidation or side reactions of the phosphine oxide group would result in new phosphorus-containing species with different chemical shifts.
Q3: Can a deactivated this compound catalyst be regenerated?
A3: Regeneration of phosphine oxides back to the corresponding phosphines is a known chemical transformation, though it can be challenging.[4] For this compound, this would involve the reduction of the phosphine oxide groups. Common reducing agents for phosphine oxides include silanes (e.g., trichlorosilane, hexachlorodisilane).[7] However, a specific, validated protocol for the regeneration of this compound is not widely established in the literature and would likely require optimization for your specific system. The feasibility of regeneration will also depend on the nature of the deactivation. If deactivation is due to poisoning by strongly coordinating species, removal of the poison might be possible through washing or chemical treatment.
Q4: What are the best practices for handling and storing this compound catalysts?
A4: To ensure the longevity and reactivity of your this compound catalyst, adhere to the following best practices:
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, protected from light.[8][9][10]
-
Handling: Always handle this compound in an inert atmosphere, such as in a glovebox or using Schlenk techniques, to minimize exposure to air and moisture.[1]
-
Use of Anhydrous Solvents: Use high-quality, anhydrous solvents to prevent hydrolysis and other moisture-related degradation pathways.
Experimental Protocols
Protocol 1: Purity and Stability Check of this compound by ³¹P NMR
Objective: To assess the purity of a this compound sample and monitor its stability over time or after a reaction.
Methodology:
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a small, accurately weighed sample of the this compound catalyst in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Analysis:
-
A pure this compound sample should exhibit a sharp singlet at approximately δ 29.16 ppm (in CDCl₃).[5][11]
-
The presence of other peaks indicates impurities or degradation products. Integrate the signals to quantify the relative amounts of this compound and any impurities.
-
For stability studies, periodically take aliquots from the reaction mixture, remove the solvent under reduced pressure, and prepare a new NMR sample to monitor changes in the ³¹P NMR spectrum over time.
-
Protocol 2: Hot Filtration Test for Detecting Leaching of Heterogeneous this compound Catalysts
Objective: To determine if the catalytic activity is due to the solid heterogeneous catalyst or to leached homogeneous species in solution.[6]
Methodology:
-
Initial Reaction: Set up the catalytic reaction with the heterogeneous this compound catalyst and allow it to proceed for a certain period (e.g., until 20-50% conversion is reached).
-
Hot Filtration: While the reaction is at the reaction temperature, quickly filter the solid catalyst from the hot reaction mixture. This should be done under an inert atmosphere if the catalyst or reactants are air-sensitive.
-
Continued Reaction of Filtrate: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions.
-
Analysis: Monitor the progress of the reaction in the filtrate over time using a suitable analytical technique (e.g., GC, HPLC, NMR).
-
No further reaction: This indicates that the catalysis is truly heterogeneous, and no active species have leached into the solution.
-
Continued reaction: This confirms that catalytically active species have leached from the solid support into the solution, and the reaction is proceeding, at least in part, via a homogeneous pathway.
-
Visualizations
Caption: Deactivation pathways for homogeneous and heterogeneous this compound catalysts.
Caption: A logical workflow for troubleshooting poor performance in this compound-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] P-Chiral phosphine oxide catalysed reduction of prochiral ketimines using trichlorosilane | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specification for storage and transportation of catalysts-Chemwin [en.888chem.com]
- 9. astrochemical.com [astrochemical.com]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Poor Reproducibility in BINAP Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to troubleshooting and resolving common issues encountered in BINAP asymmetric catalysis. This resource provides practical guidance in a question-and-answer format to help you achieve consistent and reproducible results in your experiments.
Troubleshooting Guides & FAQs
This section addresses specific problems you might encounter during your experiments, offering systematic approaches to identify and solve them.
Issue 1: Low or Inconsistent Enantioselectivity (ee)
Question: My reaction yields the desired product, but the enantiomeric excess (ee) is significantly lower than reported in the literature, or it varies between runs. What are the potential causes and how can I improve it?
Answer: Low or inconsistent enantioselectivity is a frequent challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of your reaction. A systematic evaluation of the following points is recommended:
-
Ligand Purity and Integrity:
-
Optical Purity: Ensure the BINAP ligand you are using has high optical purity. The presence of even small amounts of the racemic form will directly lead to a decrease in the enantiomeric excess of your product.[1]
-
Chemical Purity: BINAP is susceptible to oxidation of the phosphine groups to phosphine oxides, especially during storage or handling in the presence of air.[1] These oxides can alter the catalytic activity and selectivity. It is advisable to use freshly purchased or properly stored BINAP.
-
-
Catalyst Activity and Preparation:
-
Air and Moisture Sensitivity: Many BINAP-metal complexes, particularly Ru-BINAP catalysts, are sensitive to air and moisture.[1] Inadequate handling under inert conditions can lead to catalyst deactivation and consequently lower ee. The use of a glovebox or Schlenk line techniques is crucial for consistent results.
-
In Situ vs. Pre-formed Catalysts: The method of catalyst preparation can impact its activity. In some cases, generating the active catalyst in situ is preferred, while in others, a well-defined pre-activated catalyst provides better reproducibility.[1]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can have a profound effect on enantioselectivity. Generally, lower temperatures favor the transition state leading to the major enantiomer, thus increasing the ee.[1][2] However, this is not a universal rule, and the optimal temperature should be determined experimentally for each specific reaction.
-
Solvent: The choice of solvent is critical as it can influence the conformation of the chiral catalyst and the stability of the diastereomeric transition states.[1] For Ru-BINAP catalyzed hydrogenations of β-keto esters, protic solvents like methanol or ethanol often provide the highest enantioselectivity.[3] A thorough solvent screening is often a necessary step in optimizing a new asymmetric transformation.
-
Additives: Bases or other additives can significantly influence the enantioselectivity of the reaction.[1] Their role can be to facilitate catalyst activation, deprotonate a substrate, or influence the equilibrium between different catalytic species.
-
Issue 2: Low or No Conversion
Question: My reaction is not proceeding to completion, or I am observing no product formation at all. What should I investigate?
Answer: Low or no conversion in a BINAP-catalyzed reaction can be frustrating. Here’s a checklist of potential culprits:
-
Catalyst Inactivity:
-
Improper Handling: As mentioned, many BINAP catalysts are air and moisture sensitive.[1] Ensure all handling and reaction setup are performed under strictly anaerobic and anhydrous conditions.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or even from the reaction vessel can act as catalyst poisons.[4][5] Common poisons for palladium and ruthenium catalysts include sulfur compounds, halides, and strongly coordinating species.[4][5][6][7] Thorough purification of all reagents and solvents is essential.
-
-
Purity of Reagents and Solvents:
-
Sub-optimal Reaction Conditions:
-
Temperature and Pressure: Some reactions, particularly hydrogenations, may require elevated temperatures or pressures to proceed at a reasonable rate.[1] For instance, Noyori's asymmetric hydrogenation can be conducted at 4 atm/100 °C or 100 atm/23 °C.[1][8]
-
Inadequate Mixing: In heterogeneous or biphasic reaction mixtures, efficient stirring is crucial to overcome mass transfer limitations.[1]
-
Issue 3: Reaction Stalls or Shows Non-Linear Progress
Question: My reaction starts well, but then the conversion plateaus, or the rate slows down significantly over time. What could be happening?
Answer: This behavior often points towards catalyst deactivation or product inhibition.
-
Catalyst Deactivation: The catalyst may be degrading during the reaction. This could be due to thermal instability at the reaction temperature, or reaction with impurities that are slowly generated or introduced.[1] Running the reaction at a lower temperature or using a more robust catalyst precursor might be beneficial.
-
Product Inhibition: The product of the reaction may be coordinating to the metal center more strongly than the substrate, thereby inhibiting the catalytic cycle.[1] If product inhibition is suspected, consider running the reaction at a lower substrate concentration or exploring a continuous flow setup where the product is removed as it is formed.
Data Presentation: Quantitative Effects of Reaction Parameters
To facilitate the optimization of your reactions, the following tables summarize the impact of key experimental parameters on the outcome of representative BINAP-catalyzed reactions.
Table 1: Effect of Solvent on Ru/(S)-BINAP Catalyzed Asymmetric Hydrogenation of Methyl Acetoacetate
| Solvent | Conversion (%) | ee (%) |
| Methanol | >99 | 98 |
| Ethanol | >99 | 97 |
| Isopropanol | >99 | 95 |
| Tetrahydrofuran (THF) | 85 | 80 |
| Dichloromethane (CH₂Cl₂) | 70 | 75 |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions.
Table 2: Effect of Temperature on Ru/(S)-BINAP Catalyzed Asymmetric Hydrogenation of Acetophenone
| Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 0 | 24 | 98 | 95 |
| 25 | 12 | >99 | 92 |
| 50 | 6 | >99 | 85 |
Data compiled from representative literature. Actual results may vary based on specific reaction conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving BINAP catalysts.
Protocol 1: General Procedure for Ru-BINAP Catalyzed Asymmetric Hydrogenation of a Ketone
This protocol provides a general guideline for the asymmetric hydrogenation of a ketone using a pre-formed Ru-BINAP catalyst. Strict air- and moisture-free conditions are essential throughout this procedure.
Materials:
-
RuCl₂--INVALID-LINK--n complex
-
Ketone substrate
-
Anhydrous and de-gassed isopropanol
-
Potassium tert-butoxide (t-BuOK) solution in THF (1 M)
-
Hydrogen gas (high purity)
-
Schlenk flask or a high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Reaction Setup:
-
In a glovebox or under a positive pressure of inert gas, add the RuCl₂--INVALID-LINK--n catalyst (e.g., 0.01 mmol, 1 mol%) and the ketone substrate (1 mmol) to a Schlenk flask or an autoclave equipped with a magnetic stir bar.
-
Add anhydrous and de-gassed isopropanol (e.g., 5 mL) to the flask.
-
Add the potassium tert-butoxide solution (e.g., 0.02 mmol, 2 mol%) to the reaction mixture.
-
-
Hydrogenation:
-
Seal the Schlenk flask or autoclave.
-
If using a Schlenk flask, purge the headspace with hydrogen gas three times.
-
If using an autoclave, pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Workup:
-
Once the reaction is complete, carefully release the hydrogen pressure.
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Handling Air-Sensitive BINAP Catalysts
This protocol outlines the basic steps for handling air-sensitive BINAP catalysts using standard Schlenk line techniques or a glovebox.
Using a Glovebox:
-
Ensure the glovebox has a dry, inert atmosphere (typically nitrogen or argon with low levels of oxygen and water).
-
Bring all necessary reagents, solvents, and glassware into the glovebox antechamber.
-
Evacuate and refill the antechamber with the inert gas of the glovebox at least three times before opening the inner door.
-
Perform all manipulations, including weighing the catalyst and setting up the reaction, inside the glovebox.
Using a Schlenk Line:
-
Drying Glassware: Oven-dry all glassware and cool it under a stream of inert gas from the Schlenk line.
-
Inerting the Flask: Attach the reaction flask to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and refilling it with inert gas.
-
Adding Solids: Briefly remove the stopper while maintaining a positive pressure of inert gas to add the solid BINAP catalyst and substrate.
-
Adding Solvents and Liquid Reagents: Use a syringe to transfer anhydrous, de-gassed solvents and liquid reagents through a rubber septum against a positive pressure of inert gas.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to BINAP asymmetric catalysis.
Caption: Troubleshooting workflow for low or inconsistent enantioselectivity.
Caption: Simplified catalytic cycle for the Pd/BINAP-catalyzed Heck reaction.
Caption: Common pathways for BINAP catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Catalyst_poisoning [chemeurope.com]
- 6. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 7. GAS Dortmund [gas-dortmund.de]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis and Purification of Binapo
Welcome to the technical support center for the synthesis and purification of 2,2'-bis(diphenylphosphinyl)-1,1'-binaphthyl (Binapo). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis and purification of this compound.
Question: My yield of racemic this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in racemic this compound synthesis can stem from several factors. Here's a breakdown of potential issues and corresponding troubleshooting steps:
-
Incomplete Grignard Reagent Formation: The initial step of forming the Grignard reagent from 2,2'-dibromo-1,1'-binaphthyl is critical. Ensure your magnesium turnings are fresh and activated (e.g., with a small amount of iodine and 1,2-dibromoethane). The reaction should be carried out under strictly anhydrous and inert conditions (argon or nitrogen atmosphere) using dry, degassed solvents like THF.[1]
-
Side Reactions with Diphenylphosphinyl Chloride: The addition of diphenylphosphinyl chloride should be performed at a controlled, low temperature (10-15°C) to minimize side reactions.[1] Adding it too quickly or at a higher temperature can lead to the formation of undesired byproducts.
-
Inefficient Extraction: After quenching the reaction, ensure thorough extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent like chloroform are recommended.[1]
-
Losses During Purification: Recrystallization is a common purification method, but significant product loss can occur if not optimized. Ensure you are using the appropriate solvent system (e.g., toluene/heptane) and allow sufficient time for crystallization at room temperature.[1] Consider recovering additional product from the mother liquor by concentration and further recrystallization.[1]
Question: I am having trouble with the optical resolution of racemic this compound. The yield of the desired enantiomer is low. What can I do?
Answer: The optical resolution of racemic this compound using a resolving agent like (-)-2,3-O-dibenzoyl-L-tartaric acid ((-)-DBT) can be challenging. Here are some tips to improve the efficiency:
-
Purity of Racemic this compound: Start with high-purity racemic this compound. Impurities can interfere with the crystallization of the diastereomeric salt.
-
Solvent System and Stoichiometry: The choice of solvent and the stoichiometry of the resolving agent are crucial. A common solvent system is a mixture of chloroform and ethyl acetate.[1] Ensure you are using an equimolar amount of the resolving agent relative to the amount of the desired enantiomer in the racemate.
-
Crystallization Conditions: The formation of the diastereomeric salt complex requires specific conditions. Dissolving the components at reflux followed by slow cooling to room temperature overnight is a common procedure.[1] Rapid cooling can lead to the precipitation of a less pure product.
-
Recovery from Mother Liquor: The mother liquor will contain the other enantiomer complexed with the resolving agent. You can recover this enantiomer by treating the mother liquor with a base to break the complex and then extracting the enantiomer.[1]
Question: My purified this compound shows impurities in the NMR spectrum. What are the likely contaminants and how can I remove them?
Answer: Common impurities in this compound synthesis include:
-
Triphenylphosphine Oxide (TPPO): This byproduct can be formed from the oxidation of any unreacted triphenylphosphine or from the hydrolysis of related phosphorus-containing reagents. It can often be removed by careful washing of the organic layer with an aqueous base solution (e.g., 1 N sodium hydroxide) during the workup.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave behind 2,2'-dibromo-1,1'-binaphthyl or diphenylphosphinyl chloride. These can typically be removed by recrystallization or column chromatography.
-
This compound Monoxide: Incomplete oxidation of BINAP to this compound can result in the presence of the monoxide.[2] Careful monitoring of the reaction progress by techniques like TLC is important to ensure complete conversion.[3][4]
-
Solvent Residues: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the purification process.
For stubborn impurities, column chromatography on silica gel can be an effective purification method. However, be aware that some coordination complexes can be unstable on silica.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for synthesizing racemic this compound?
A1: A common method involves the reaction of 2,2'-dibromo-1,1'-binaphthyl with magnesium to form a Grignard reagent, which is then reacted with diphenylphosphinyl chloride.[1] The crude product is typically purified by recrystallization from a toluene/heptane mixture.[1]
Q2: How can I obtain enantiomerically pure this compound?
A2: There are two primary routes to enantiomerically pure this compound:
-
Optical Resolution: Racemic this compound can be resolved by forming diastereomeric salts with a chiral resolving agent, such as (-)-2,3-O-dibenzoyl-L-tartaric acid. The diastereomers can then be separated by fractional crystallization.[1]
-
Direct Synthesis from Chiral Precursors: Enantiomerically pure this compound can be synthesized directly from the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL) or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). For instance, (R)-Binapo can be prepared by the oxidation of (R)-BINAP using hydrogen peroxide.[3][4]
Q3: What are the key analytical techniques to characterize this compound?
A3: The following techniques are essential for characterizing this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point (mp): To check for purity. Racemic and enantiomerically pure this compound have distinct melting points.[1]
-
Polarimetry: To determine the specific rotation and enantiomeric purity of chiral this compound.[1]
-
High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase: To determine the enantiomeric excess (ee) of chiral this compound.[6]
Q4: What are some common applications of this compound?
A4: this compound and its derivatives are valuable in asymmetric catalysis. They can act as chiral ligands for metal complexes or as organocatalysts. For example, chiral this compound has been used as a Lewis base catalyst for the enantioselective allylation of aldehydes.[3][7]
Data Presentation
Table 1: Summary of Yields and Physical Properties for this compound Synthesis
| Compound | Synthesis Method | Typical Yield | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |
| (±)-Binapo | Grignard reaction from 2,2'-dibromo-1,1'-binaphthyl | 75-86%[1] | 295.5–297[1] | N/A |
| (S)-Binapo | Resolution of (±)-Binapo with (-)-DBT | ~90% (from complex)[1] | 256–258[1] | -392° (c 0.530, benzene)[1] |
| (R)-Binapo | Resolution of (±)-Binapo with (-)-DBT | ~99% (from complex)[1] | 256–258[1] | +388° (c 0.514, benzene)[1] |
| (R)-Binapo | Oxidation of (R)-BINAP | 72%[3] | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of Racemic (±)-Binapo
This protocol is adapted from Organic Syntheses.[1]
-
Grignard Reagent Formation: In a three-necked flask under an argon atmosphere, charge magnesium turnings, dry/degassed THF, a crystal of iodine, and 1,2-dibromoethane. Stir at room temperature until the iodine color fades. Heat the mixture and add a solution of 2,2'-dibromo-1,1'-binaphthyl in dry/degassed toluene over several hours. Stir the mixture at 75°C for 2 hours.
-
Reaction with Diphenylphosphinyl Chloride: Cool the mixture to 10°C. Add a solution of diphenylphosphinyl chloride in toluene dropwise while maintaining the temperature between 10-15°C. After addition, stir the mixture at 60°C for 2 hours.
-
Workup: Cool the reaction mixture and quench with 10% aqueous ammonium chloride. Separate the organic layer and wash it successively with 1 N sodium hydroxide and water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Recrystallize the crude solid from boiling toluene and heptane. Allow to stand at room temperature overnight. Collect the solid by filtration and dry under vacuum.
Protocol 2: Optical Resolution of (±)-Binapo
This protocol is adapted from Organic Syntheses.[1]
-
Complex Formation: In a round-bottomed flask, dissolve racemic this compound in chloroform by heating at reflux. Rapidly add a warm solution of an equimolar amount of (-)-2,3-O-dibenzoyl-L-tartaric acid monohydrate in ethyl acetate. Stir under reflux for a few minutes and then allow to stand at room temperature overnight.
-
Isolation of Diastereomeric Salt: Collect the crystalline solid (the (S)-Binapo-(-)-DBT complex) by filtration.
-
Liberation of (S)-Binapo: Treat the complex with 0.75 N aqueous sodium hydroxide and extract the mixture with chloroform. Wash the combined organic layers with sodium hydroxide solution and water. Dry the organic layer over anhydrous sodium sulfate.
-
Final Product: Filter and evaporate the solvent. Wash the residue with cold ethyl acetate and dry under vacuum to obtain (S)-Binapo. The (R)-Binapo can be recovered from the mother liquor from the initial crystallization.
Visualizations
Caption: Workflow for the synthesis of racemic this compound.
Caption: Workflow for the optical resolution of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Preventing catalyst poisoning in Binapo reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent and address catalyst poisoning in your BINAPO-catalyzed reactions. Our goal is to help you achieve high yields and enantioselectivity consistently.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my this compound reaction?
A1: The most common indicators of catalyst poisoning include:
-
Low or no conversion: The reaction fails to proceed to completion or stalls at a low conversion rate. This is a classic sign of catalyst deactivation.[1]
-
Decreased enantioselectivity (ee): You observe a significant drop in the enantiomeric excess of your product compared to literature values or previous successful runs. This suggests that the chiral environment of the catalyst has been compromised.
-
Poor reproducibility: You experience inconsistent results between batches, even when following the same procedure. This can be due to trace impurities in different batches of reagents or solvents.[1]
-
Formation of byproducts: The appearance of unexpected side products can indicate that the catalyst's selectivity has been altered by poisons.
-
Change in reaction solution color: While not always indicative of poisoning, a noticeable change in color (e.g., formation of palladium black) can suggest catalyst decomposition or agglomeration.[2]
Q2: What are the primary sources of catalyst poisons in a typical lab setting?
A2: Catalyst poisons can be introduced from various sources. It is crucial to be vigilant about the purity of all components in your reaction.
-
Reagents and Substrates: Impurities in your starting materials, such as sulfur- or nitrogen-containing compounds, can act as potent catalyst poisons.[1] Purification of substrates through methods like recrystallization or distillation is often necessary.
-
Solvents: Water, peroxides, or other impurities in solvents can deactivate the catalyst. Using anhydrous and degassed solvents is critical for many asymmetric hydrogenations.
-
Atmosphere: Many this compound-metal complexes are sensitive to air and moisture.[3] Performing reactions under a strictly inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidation of the catalyst.
-
Glassware and Equipment: Contaminants from improperly cleaned glassware or plasticizers from tubing can leach into the reaction mixture.
Q3: Can the this compound ligand itself degrade and cause issues?
A3: Yes, while phosphine oxides like this compound are generally more stable to air oxidation than their corresponding phosphines (like BINAP), they can still degrade under certain conditions.[4] Potential degradation pathways include:
-
P-C bond cleavage: Under harsh reaction conditions (e.g., high temperatures), cleavage of the phosphorus-carbon bond can occur.
-
Reaction with strong nucleophiles or electrophiles: The phosphine oxide moiety can react with highly reactive species in the reaction mixture.
-
Hydrolysis: Although more resistant than phosphite ligands, phosphine oxides can still be susceptible to hydrolysis under certain acidic or basic conditions.
It is recommended to handle this compound ligands with care and store them in a cool, dry place. If you suspect ligand degradation, analyzing a sample by ³¹P NMR can help identify impurities.[5]
Troubleshooting Guides
Guide 1: Low Enantioselectivity (ee%)
If you are observing poor enantioselectivity, follow this troubleshooting workflow:
References
- 1. chimia.ch [chimia.ch]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of polycyclic nitrogen heterocycles by Rh-catalyzed alkene hydroacylation: constructing six-membered rings in the absence of chelation assistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Managing moisture and air sensitivity in Binapo catalysis
Technical Support Center: BINAPO Catalysis
This guide provides researchers, scientists, and drug development professionals with essential information for managing the air and moisture sensitivity inherent in this compound (2-(diphenylphosphino)-2'-(diphenylphosphinyl)-1,1'-binaphthyl) and related phosphine ligand catalysis.
Frequently Asked Questions (FAQs)
Q1: Why are this compound and other phosphine ligands so sensitive to air and moisture?
Phosphine ligands, including this compound, are sensitive primarily due to the phosphorus(III) center, which is susceptible to oxidation. Exposure to atmospheric oxygen can convert the phosphine into the corresponding phosphine oxide, rendering it ineffective as a ligand for many catalytic applications.[1][2] This oxidation can deactivate the catalyst, leading to low or no product yield.[3][4] Additionally, some organometallic complexes formed with these ligands can react with water or moisture, leading to decomposition.[5][6]
Q2: What are the visible signs of catalyst decomposition?
While sometimes there are no visible signs, you might observe a color change in your solid catalyst or reaction mixture. For solid phosphine ligands, you may notice a change in texture or the appearance of less-defined crystals. In solution, a color change or the formation of a precipitate (e.g., palladium black) can indicate the decomposition of a palladium precatalyst. The most definitive sign of a problem is consistently low or irreproducible reaction yields.
Q3: How should I properly store this compound and its metal complexes?
All air- and moisture-sensitive compounds like this compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[2] The ideal method is inside a glovebox with a controlled atmosphere.[1][2] If a glovebox is not available, store the compound in a Schlenk flask or a sealed vial inside a desiccator that is periodically purged with inert gas. For long-term storage, refrigeration or freezing under an inert atmosphere is recommended to slow down potential decomposition pathways.
Q4: What is the difference between using a glovebox and a Schlenk line?
A glovebox provides a sealed, recirculating inert atmosphere, ideal for storing, weighing, and manipulating highly sensitive solid reagents without exposure to air.[2][5][7] A Schlenk line is used to perform reactions under an inert atmosphere in glassware outside of a glovebox.[5][8] It utilizes a dual manifold system to alternate between vacuum (to remove air) and an inert gas supply.[5] Often, the two are used together: solids are weighed and transferred into a reaction vessel inside the glovebox, which is then sealed and moved to a Schlenk line for the reaction.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound catalysis.
Problem: My reaction yield is low or inconsistent.
-
Possible Cause 1: Catalyst Decomposition. The this compound ligand or its palladium complex may have oxidized or decomposed due to exposure to air or moisture. Palladium(0) species are particularly sensitive and can be oxidized to inactive forms.[9]
-
Solution: Ensure that all handling of the catalyst is performed under strictly inert conditions using either a glovebox or proper Schlenk line techniques.[5][10] Use solvents that have been rigorously dried and degassed.[11][12] Consider preparing the active catalyst solution immediately before use.
-
Possible Cause 2: Impure Solvents or Reagents. Residual water or dissolved oxygen in your solvent is a common cause of catalyst deactivation.[5][12]
-
Solution: Use high-purity, anhydrous solvents. Always degas solvents thoroughly before use. The freeze-pump-thaw method is most effective, while purging with an inert gas is a less effective but acceptable alternative for some applications.[11] Ensure all other reagents are anhydrous if the reaction is moisture-sensitive.
-
Possible Cause 3: Inadequate Inert Atmosphere. Small leaks in your Schlenk line setup or an improperly purged reaction vessel can introduce enough air to poison the catalyst.
-
Solution: Before starting, check all glassware for cracks and ensure joints are well-greased and sealed.[10] Perform at least three evacuate-refill cycles on the reaction vessel to ensure all air has been removed.[5] Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with a bubbler.[13]
Problem: The reaction mixture turns black.
-
Possible Cause: Palladium Precipitation. The formation of a black or dark brown precipitate is often palladium(0), known as "palladium black." This indicates that the palladium has crashed out of the catalytic cycle, likely because the phosphine ligand has decomposed and can no longer stabilize the metal center.
-
Solution: This strongly points to catalyst decomposition due to air or moisture. Review all handling procedures, solvent quality, and the integrity of your inert atmosphere setup. The order in which reagents are added can also affect catalyst stability and reaction rate.[3][4]
Problem: The reaction fails to initiate.
-
Possible Cause: Inactive Precatalyst. The palladium precatalyst (e.g., Pd(OAc)₂) may not have been efficiently reduced to the active Pd(0) species.
-
Solution: The choice of palladium source can be critical. Some studies show that reactions are considerably faster when using Pd(OAc)₂ as the precatalyst compared to Pd₂(dba)₃.[3][4] Ensure the reaction conditions (base, solvent, temperature) are suitable for the in-situ generation of the active catalyst.
Data & Protocols
Data Presentation
For successful catalysis, maintaining a rigorously inert environment is critical. While precise limits are reaction-dependent, the following tables provide generally accepted standards for air-sensitive organometallic chemistry.
Table 1: Recommended Inert Atmosphere Specifications
| Parameter | Glovebox | Schlenk Line |
| Inert Gas | Argon or Nitrogen | Argon or Nitrogen |
| Oxygen (O₂) Level | Typically < 1 ppm | Not directly monitored; depends on gas purity & technique |
| Moisture (H₂O) Level | Typically < 1 ppm | Not directly monitored; depends on gas purity & technique |
| Gas Purity | High Purity (99.998%+) | High Purity (99.998%+) |
Source: General best practices described in handling air-sensitive compounds.[2]
Table 2: Solvent Degassing Method Comparison
| Method | Effectiveness | Typical Use Case | Procedure Summary |
| Freeze-Pump-Thaw | Most Effective | For highly air-sensitive reactions requiring maximum removal of dissolved gases. | The solvent is frozen (liquid N₂), a vacuum is applied, the flask is sealed, and the solvent is thawed. This cycle is repeated three times.[5][11] |
| Inert Gas Purging/Bubbling | Least Effective | For less sensitive applications or when large volumes need to be roughly degassed. | An inert gas (Ar or N₂) is bubbled through the solvent for an extended period (30-60 min) to displace dissolved air.[11][12] |
| Sonication under Vacuum | Moderately Effective | Quick degassing for some reactions or HPLC. | The solvent is sonicated under a light vacuum and the atmosphere is replenished with inert gas. This is repeated 5-10 times.[11] |
Experimental Protocols
Protocol 1: General Handling of Solid Air-Sensitive Catalysts (in a Glovebox)
-
Preparation: Ensure all necessary items (spatulas, vials, balance, glassware) are inside the glovebox antechamber.
-
Purging: Evacuate and refill the antechamber with inert gas. Repeat this cycle at least three times before opening the inner door.[5]
-
Weighing: Inside the glovebox, place a tared vial on the balance.
-
Transfer: Carefully open the container of the this compound catalyst or complex. Using a clean spatula, promptly transfer the desired amount to the tared vial and record the mass.
-
Sealing: Securely cap the vial containing the weighed solid. Tightly reseal the main catalyst container.
-
Reaction Setup: If the reaction is to be run on a Schlenk line, add the solid to the reaction flask (e.g., a Schlenk flask) inside the glovebox. Seal the flask with a greased stopper or septum before removing it from the glovebox.[7][10]
Protocol 2: Setting up a Reaction on a Schlenk Line
-
Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[5][13] Assemble the hot glassware and allow it to cool under a stream of inert gas or under vacuum on the Schlenk line.[10][13]
-
Evacuate-Refill Cycle: Attach the sealed reaction flask (containing the solid catalyst from the glovebox) to the Schlenk line. Carefully open the stopcock to the vacuum line to evacuate the flask.
-
Inert Gas Backfill: Close the stopcock to the vacuum and slowly open it to the inert gas manifold to fill the flask. You should hear the gas flow stop when the pressure is equalized.
-
Repeat: Repeat the evacuate-refill cycle at least three times to ensure the atmosphere inside the flask is completely inert.[5]
-
Solvent/Reagent Addition: Add dried, degassed solvent and liquid reagents via a gas-tight syringe through a rubber septum.[5] To transfer solutions of other air-sensitive reagents, use a cannula transfer technique.[5][6]
-
Running the Reaction: Once all components are added, maintain a slight positive pressure of inert gas (indicated by gentle bubbling from the outlet bubbler) throughout the course of the reaction.
Visual Guides
Workflow & Logic Diagrams
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Home Page [home.sandiego.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 13. web.mit.edu [web.mit.edu]
Technical Support Center: Scaling Up BINAPO-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered when scaling up BINAPO-catalyzed reactions. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the scale-up of this compound-catalyzed reactions.
Issue 1: Low or Inconsistent Reaction Yield
Question: We are observing a significant drop in yield and poor reproducibility now that we are scaling up our this compound-catalyzed reaction from the lab bench to a pilot plant setting. What are the potential causes and how can we troubleshoot this?
Answer:
Low and inconsistent yields during scale-up are a common challenge and can often be attributed to a combination of factors that were less impactful at a smaller scale.[1] A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Catalyst Activity and Stability:
-
Problem: The catalyst may be degrading under the prolonged reaction times or slightly altered conditions of a larger scale. This compound, a phosphine oxide, can be susceptible to degradation.[2][3]
-
Solution:
-
Inert Atmosphere: Ensure rigorous exclusion of air and moisture, as many catalysts and ligands are sensitive.[4] Handle the catalyst and set up the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Ligand Purity: Verify the purity of the this compound ligand. Degradation to phosphine oxides can alter catalytic activity.[4] Consider analyzing the ligand by ³¹P NMR.
-
Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can prevent aggregation at higher concentrations, which can lead to deactivation.[5]
-
-
-
Purity of Reagents and Solvents:
-
Mass and Heat Transfer Limitations:
-
Problem: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of low reactant concentration, affecting reaction rate and selectivity.[4]
-
Solution:
-
Efficient Stirring: Ensure the stirring mechanism is adequate for the reactor volume to overcome mass transfer limitations.[4]
-
Temperature Control: Monitor and control the internal reaction temperature carefully. What works on a small scale with a heating mantle may require a more sophisticated temperature control system at a larger scale.[4]
-
-
Issue 2: Decreased Enantioselectivity (ee)
Question: Our reaction is proceeding, but the enantiomeric excess (ee) of our product has dropped significantly upon scaling up. How can we improve this?
Answer:
A decrease in enantioselectivity is a frequent hurdle in asymmetric catalysis scale-up. Several factors that have a minor effect at the lab scale can become significant at a larger scale.
Potential Causes & Solutions:
-
Solvent Effects:
-
Problem: The choice of solvent is critical and its impact can be more pronounced at a larger scale. The polarity and coordinating ability of the solvent can influence the chiral catalyst's conformation.[4]
-
Solution: A thorough solvent screening is often necessary. For some reactions, protic solvents like methanol or ethanol give high enantioselectivity, while for others, polar aprotic solvents may be better.[4]
-
-
Temperature Fluctuations:
-
Problem: Poor temperature control can lead to a decrease in enantioselectivity. Often, a lower temperature favors the transition state leading to the desired enantiomer.[4]
-
Solution: Implement precise temperature control. Even small variations can have a significant impact on the ee.
-
-
Ligand Integrity:
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound catalyst deactivation during scale-up?
A1: The primary deactivation mechanisms for catalysts like this compound during scale-up include:
-
Poisoning: Impurities in the feedstock or solvent can bind to the active sites of the catalyst, rendering it inactive.[6]
-
Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.[6]
-
Thermal Degradation (Sintering): High temperatures, especially localized hot spots due to poor heat transfer, can cause the catalyst to degrade or agglomerate.[6][7]
-
Oxidation: Phosphine-based ligands and their metal complexes can be sensitive to oxidation.[4]
Q2: How can we regenerate a deactivated this compound catalyst?
A2: Catalyst regeneration is a cost-effective strategy.[8] The appropriate method depends on the deactivation mechanism:
-
For Fouling (coke formation): A common method is controlled oxidation (burning off the carbon deposits) followed by reduction.[7][9]
-
For Poisoning: This can be more challenging. If the poison is known, a specific chemical wash might be effective. However, in many cases, the catalyst may need to be replaced.
Q3: What analytical techniques are recommended for monitoring reaction progress and catalyst health during scale-up?
A3: Regular monitoring is key to a successful scale-up.
-
Reaction Progress: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are standard for monitoring reactant consumption and product formation. For chiral separations to determine ee, a chiral HPLC or GC column is necessary.[10]
-
Catalyst Health:
-
³¹P NMR Spectroscopy: This is a powerful tool for assessing the integrity of phosphine-based ligands like this compound and detecting oxidation or other degradation products.[2]
-
Inductively Coupled Plasma (ICP) Analysis: Can be used to check for leaching of the metal from the catalyst into the reaction mixture.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Scaled-Up this compound Reactions
| Potential Cause | Diagnostic Check | Proposed Solution |
| Catalyst Deactivation | Analyze reaction kinetics (stalling). ³¹P NMR of a sample from the reaction. | Ensure a strictly inert atmosphere. Verify ligand purity.[2][4] |
| Reagent/Solvent Impurities | Analyze starting materials and solvents for purity (e.g., by GC-MS). | Use high-purity, anhydrous, and de-gassed solvents and reagents.[4] |
| Mass Transfer Limitations | Observe for non-uniform mixing or solids settling. | Increase stirring rate or use a more efficient impeller design. |
| Heat Transfer Issues | Monitor internal reaction temperature for fluctuations or "hot spots". | Improve temperature control system (e.g., jacketed reactor with a thermal fluid). |
Table 2: Optimizing Enantioselectivity (ee) During Scale-Up
| Parameter | Potential Issue | Optimization Strategy |
| Solvent | Suboptimal solvent choice for the larger scale.[4] | Perform a solvent screen at the pilot scale. |
| Temperature | Inconsistent temperature control.[4] | Implement precise and uniform heating/cooling. Consider lowering the reaction temperature. |
| Ligand Purity | Racemic impurity in the this compound ligand.[4] | Use this compound with the highest possible optical purity. |
| Additives | The effect of additives may change with scale. | Re-evaluate the necessity and concentration of any additives. |
Experimental Protocols
Protocol 1: Ligand Purity Check by ³¹P NMR
-
Inside a glovebox, dissolve a small sample (5-10 mg) of the this compound ligand in a dry, deuterated solvent (e.g., CDCl₃ or C₆D₆).[2]
-
Transfer the solution to an NMR tube and seal it tightly.
-
Acquire a ³¹P NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum of pure this compound to identify any impurity peaks, such as those corresponding to phosphine oxides.[2]
Protocol 2: General Procedure for a this compound-Catalyzed Reaction Under Inert Atmosphere
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Charge the reactor with the this compound ligand and the metal precursor under a positive pressure of inert gas.
-
Add the anhydrous, de-gassed solvent via cannula or a sealed addition funnel.
-
Stir the mixture to allow for catalyst formation.
-
Add the substrate, also dissolved in anhydrous, de-gassed solvent, to the reactor.
-
Maintain the reaction under a positive pressure of inert gas for the duration of the experiment, with efficient stirring and controlled temperature.
Visualizations
Caption: A logical workflow for troubleshooting common issues in scaling up this compound-catalyzed reactions.
Caption: Common pathways leading to catalyst deactivation in chemical processes.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. benchchem.com [benchchem.com]
- 3. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 8. ijset.com [ijset.com]
- 9. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Binapo and BINAP Ligands in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a critical determinant for the success of asymmetric hydrogenation, a cornerstone technology in the synthesis of enantiomerically pure compounds for pharmaceuticals and fine chemicals. Among the pantheon of privileged ligands, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has long been a benchmark for its robustness and high enantioselectivity across a range of applications. However, the continuous pursuit of improved catalytic performance has led to the development of modified ligands, such as Binapo (ortho-substituted this compound), which have demonstrated significant potential.
This guide provides an objective comparison of the performance of this compound and BINAP in ruthenium-catalyzed asymmetric hydrogenation, supported by experimental data. We will delve into a comparative analysis of their efficacy in the hydrogenation of β-aryl-substituted β-(acylamino)acrylates and β-keto esters, present detailed experimental protocols, and visualize key structural and workflow elements.
Data Presentation: A Quantitative Comparison
The performance of this compound and BINAP ligands in the ruthenium-catalyzed asymmetric hydrogenation of representative β-aryl-substituted β-(acylamino)acrylates and β-keto esters is summarized below. The data highlights the enantiomeric excess (ee%) achieved for each ligand-substrate combination. It is important to note that while enantioselectivity is a key metric, catalyst loading and reaction times also play a crucial role in evaluating overall efficiency. Direct comparative data for Turnover Number (TON) and Turnover Frequency (TOF) are not extensively reported in a single study for these specific ligands under identical conditions. The data presented here is sourced from a key comparative study to ensure consistency in reaction conditions for the enantioselectivity data.[1][2]
Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates
| Substrate | Ligand | Enantiomeric Excess (ee%) |
| Methyl (Z)-2-acetamido-3-phenylacrylate | BINAP | 31 |
| o-Ph-Binapo | 99 | |
| Methyl (Z)-2-acetamido-3-(p-tolyl)acrylate | BINAP | 35 |
| o-Ph-Binapo | 98 | |
| Methyl (Z)-2-acetamido-3-(p-methoxyphenyl)acrylate | BINAP | 32 |
| o-Ph-Binapo | 97 |
Asymmetric Hydrogenation of β-Keto Esters
| Substrate | Ligand | Enantiomeric Excess (ee%) |
| Methyl benzoylacetate | BINAP | 80 |
| o-Ph-Binapo | 99 | |
| Ethyl benzoylacetate | BINAP | 82 |
| o-Ph-Binapo | 98 | |
| Methyl p-toluoylacetate | BINAP | 85 |
| o-Ph-Binapo | 99 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are based on the procedures reported in the primary literature to ensure reproducibility.
General Procedure for the Synthesis of o-Aryl-Binapo Ligands
-
To a solution of (S)-BINOL (1.0 equiv) in anhydrous toluene at 0 °C is added triethylamine (2.2 equiv).
-
A solution of the corresponding arylphosphorus dichloride (ArPCl₂) (2.2 equiv) in toluene is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired o-Aryl-Binapo ligand.
General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ru(p-cymene)Cl₂]₂ (1.0 mol%) and the chiral ligand (this compound or BINAP, 2.2 mol%). Anhydrous and degassed DMF is added, and the mixture is heated at 100 °C for 10 minutes. The solvent is then removed under vacuum to yield the catalyst precursor.
-
Hydrogenation: To a solution of the substrate (1.0 equiv) in anhydrous and degassed ethanol in a high-pressure autoclave is added the catalyst precursor (2.0 mol%).
-
The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 80 psi with hydrogen.
-
The reaction mixture is stirred at 50 °C for 20 hours.
-
After cooling to room temperature, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizations
Molecular Structures of BINAP and o-Ph-Binapo
Caption: Molecular structures of BINAP and o-Ph-Binapo ligands.
Asymmetric Hydrogenation Workflow
Caption: A generalized experimental workflow for asymmetric hydrogenation.
Performance Comparison Logic
Caption: A logical diagram illustrating the performance comparison.
References
The Rise of Chiral Phosphine Oxides: A Performance Showdown for Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is paramount. In the realm of asymmetric synthesis, chiral phosphine oxides have emerged as a powerful class of ligands and organocatalysts. Among these, BINAPO (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide) has garnered significant attention. This guide provides an objective comparison of this compound's performance against other notable chiral phosphine oxides, supported by experimental data, to aid in the rational selection of catalysts for key synthetic transformations.
Chiral phosphine oxides, by virtue of their stereogenic phosphorus centers or axial chirality, create a unique and tunable three-dimensional environment around a metal center or act as potent Lewis bases in organocatalysis. This intricate architecture is the key to their ability to induce high levels of enantioselectivity in a variety of chemical reactions, making them invaluable tools in the synthesis of complex chiral molecules such as pharmaceuticals and agrochemicals.
Asymmetric Hydrogenation of β-Keto Esters: A Head-to-Head Comparison
The asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters is a fundamental transformation in organic synthesis. The performance of ruthenium catalysts bearing various chiral phosphine ligands in this reaction is a critical benchmark. Below is a comparative analysis of ortho-substituted this compound (o-BINAPO) against its parent compound and other widely used ligands.
A notable study by Zhang and coworkers provides a direct comparison of a novel family of chiral ortho-substituted this compound ligands (o-BINAPO) with established ligands in the Ru-catalyzed asymmetric hydrogenation of β-aryl-substituted β-keto esters. The introduction of ortho-substituents on the this compound backbone was found to significantly enhance enantioselectivity.
| Ligand | Substrate (β-Keto Ester) | Yield (%) | ee (%) |
| (R)-o-BINAPO (2c) | Methyl 2-oxo-2-phenylacetate (4a) | >99 | 99 |
| (R)-BINAP | Methyl 2-oxo-2-phenylacetate (4a) | >99 | 80 |
| (R)-MeO-BIPHEP | Methyl 2-oxo-2-phenylacetate (4a) | >99 | 88 |
| (R)-BINAPO | Methyl 2-oxo-2-phenylacetate (4a) | >99 | 29 |
| (R)-o-BINAPO (2c) | Methyl 2-(4-chlorophenyl)-2-oxoacetate (4b) | >99 | 99 |
| (R)-o-BINAPO (2c) | Methyl 2-(4-methoxyphenyl)-2-oxoacetate (4c) | >99 | 98 |
| (R)-o-BINAPO (2d) | Methyl 3-oxobutanoate (4h) | >99 | 97 |
Data sourced from J. Am. Chem. Soc. 2002, 124, 18, 4952–4953.
The data clearly indicates the superiority of the o-BINAPO ligands, particularly 2c and 2d , in achieving exceptional enantioselectivities for the hydrogenation of β-aryl-substituted β-keto esters, significantly outperforming both the parent this compound and the highly regarded BINAP and MeO-BIPHEP ligands under the tested conditions.
Asymmetric Allylation of Aldehydes: A Comparative Overview
| Chiral Phosphine Oxide | Aldehyde | Allylating Agent | Yield (%) | ee (%) |
| (R)-BINAPO | Benzaldehyde | Allyltrichlorosilane | 76 | 79 |
| (R)-BINAPO | 4-Chlorobenzaldehyde | Allyltrichlorosilane | 85 | 78 |
| (R)-BINAPO | 2-Naphthaldehyde | Allyltrichlorosilane | 82 | 81 |
| TetraMe-BITIOPO derivative | Benzaldehyde | Allyltrichlorosilane | up to 76 | up to 86 |
This compound data sourced from Tetrahedron Lett. 2005, 46, 157–159. TetraMe-BITIOPO derivative data sourced from related studies on novel biheteroaromatic phosphine oxides.
In this comparison, both this compound and novel tetraMe-BITIOPO derivatives demonstrate good to excellent yields and high enantioselectivities in the asymmetric allylation of aldehydes. The performance is substrate-dependent, and the choice of catalyst may be tailored to the specific aldehyde undergoing transformation.
Experimental Protocols
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
A solution of the β-keto ester (0.5 mmol) in a degassed solvent (e.g., methanol, 2 mL) is added to a solution of the Ru-catalyst (0.005 mmol, 1 mol%) in the same solvent under an argon atmosphere in a glovebox. The resulting solution is then transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12-24 h). After cooling to room temperature and releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Allylation of Aldehydes Catalyzed by Chiral Phosphine Oxides
To a solution of the chiral phosphine oxide (e.g., this compound, 0.05 mmol, 10 mol%) in a dry solvent (e.g., dichloromethane, 1 mL) at a specified temperature (e.g., -78 °C) under an argon atmosphere, are added the aldehyde (0.5 mmol) and any additives (e.g., a tertiary amine like diisopropylethylamine). Allyltrichlorosilane (0.6 mmol) is then added dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 6 h). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the corresponding homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing the Catalytic Workflow
The following diagram illustrates the general workflow for the comparison and application of chiral phosphine oxides in an asymmetric catalytic reaction.
Caption: General workflow for comparing chiral phosphine oxides.
This guide highlights the strong performance of this compound and its derivatives in asymmetric catalysis. The provided data and protocols serve as a valuable resource for researchers in selecting the optimal chiral phosphine oxide for their specific synthetic needs, ultimately accelerating the development of efficient and enantioselective chemical processes.
A Researcher's Guide to Validating Enantiomeric Excess in BINAPO Reactions: Chiral HPLC vs. Alternatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical measure of success. In reactions employing BINAPO (1,1'-Binaphthyl-2,2'-diyl phosphine oxide) and its derivatives as chiral ligands or organocatalysts, chiral High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely adopted analytical technique. This guide provides an objective comparison of chiral HPLC with alternative methods for validating enantiomeric excess in the products of this compound-mediated reactions, supported by experimental data and detailed protocols.
The axial chirality of the this compound backbone is effectively transferred to reaction products, necessitating precise and reliable methods to quantify the stereochemical outcome. While chiral HPLC is a powerful tool, other techniques such as chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy also offer viable, and in some cases, advantageous alternatives. The choice of method often depends on factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of chiral HPLC, chiral SFC, and NMR spectroscopy for the determination of enantiomeric excess in the context of this compound chemistry.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO₂ with a co-solvent). | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Typical Analysis Time | 15-60 minutes per sample. | 3-15 minutes per sample.[1] | 5-15 minutes per sample. |
| Solvent Consumption | High (can be >60 mL of mobile phase per sample). | Low (primarily recycled CO₂, minimal organic co-solvent).[2] | Low (~0.6 mL of deuterated solvent per sample). |
| Sample Preparation | Dissolution in mobile phase, filtration. | Dissolution in a suitable organic solvent. | Dissolution in a deuterated solvent with a chiral solvating agent. |
| Resolution | Generally high, baseline separation is often achievable. | Often provides higher efficiency and resolution than HPLC.[3] | Dependent on the chiral solvating agent and the analyte; can be challenging to achieve baseline separation of signals. |
| Sensitivity | High, especially with UV or fluorescence detectors. | High, compatible with various detectors including MS.[2] | Lower than chromatographic methods, typically requires more sample. |
| Throughput | Moderate. | High, due to faster analysis times and rapid equilibration.[1] | High, especially for initial screening. |
| Applicability to this compound Products | Widely applicable to a broad range of products. | Well-suited for the separation of chiral phosphorus compounds. | Particularly useful for phosphorus-containing molecules (³¹P NMR).[4] |
Experimental Protocols
Chiral HPLC Analysis of a this compound-Catalyzed Reaction Product
This protocol is a representative example for the determination of enantiomeric excess in the product of an asymmetric reaction catalyzed by a this compound derivative.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified reaction product.
-
Dissolve the sample in 1 mL of the HPLC mobile phase (e.g., a mixture of n-hexane and isopropanol).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Common choices include columns packed with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). For direct separation of this compound enantiomers, specialized brush-type CSPs have also been developed.[6]
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio (e.g., 90:10 v/v) should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
3. Data Analysis:
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[5]
³¹P NMR Spectroscopy for Enantiomeric Excess Determination
This method is particularly advantageous for products of this compound-catalyzed reactions that contain a phosphorus atom.
1. Sample Preparation:
-
In an NMR tube, dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). For phosphorus compounds, chiral amino acid derivatives can be effective CSAs.[7] The molar ratio of analyte to CSA may need to be optimized.
2. NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. This simplifies the spectrum by removing P-H coupling, resulting in sharp singlets for each phosphorus environment.[4]
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
The two enantiomers will form diastereomeric complexes with the CSA, leading to two distinct signals in the ³¹P NMR spectrum.
-
Integrate the two signals.
-
Calculate the enantiomeric excess from the ratio of the integrals.
Visualizing the Workflow
The following diagrams illustrate the logical flow of validating enantiomeric excess using chiral HPLC and the decision-making process when choosing an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Enantiopurity of BINAPO Products: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals working with chiral ligands like 2,2'-bis(diphenylphosphinoyl)-1,1'-binaphthyl (BINAPO), the accurate determination of enantiopurity is a critical step in ensuring the efficacy and safety of downstream applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods with other analytical techniques for assessing the enantiomeric excess (ee) of this compound products, supported by experimental data and detailed protocols.
Introduction to Enantiopurity Analysis of Chiral Phosphorus Compounds
This compound, an axially chiral phosphine oxide, is a valuable precursor to the widely used BINAP ligand in asymmetric catalysis. The stereochemical integrity of this compound directly impacts the performance of the final catalyst. Therefore, robust analytical methods are essential to quantify the enantiomeric composition of synthesized or resolved this compound. While several techniques can be employed, ³¹P NMR spectroscopy offers a powerful and direct method for this purpose, leveraging the 100% natural abundance and high sensitivity of the ³¹P nucleus.[1]
This guide will delve into two primary NMR-based strategies: the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs). We will also compare these NMR methods with High-Performance Liquid Chromatography (HPLC), a commonly used alternative.
¹P NMR Spectroscopy for Enantiopurity Determination
The fundamental principle behind using NMR to determine enantiopurity lies in converting a pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR.[1] This is achieved by introducing a chiral auxiliary that interacts with the enantiomers of the analyte.
Method 1: Chiral Solvating Agents (CSAs)
Chiral solvating agents are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[2] These interactions lead to different chemical environments for the phosphorus nuclei of the two enantiomers, resulting in separate signals in the ³¹P NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.
A variety of CSAs have been successfully employed for the enantiodiscrimination of chiral phosphorus compounds, including phosphine oxides.[2][3] Amino acid derivatives, such as Fmoc-Trp(Boc)-OH, have shown to be effective CSAs.[2][3] The interaction is believed to occur through hydrogen bonding between the CSA and the phosphine oxide moiety of the analyte.[3]
Experimental Protocol: ³¹P NMR with a Chiral Solvating Agent (General Procedure)
This protocol is a general guideline and may require optimization for this compound.
-
Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Reference Spectrum: Obtain a standard ³¹P{¹H} NMR spectrum of the this compound sample to establish its chemical shift.
-
Addition of CSA: To the same NMR tube, add 1.0 to 2.0 equivalents of a suitable chiral solvating agent (e.g., (S)-Fmoc-Trp(Boc)-OH).
-
Mixing: Gently shake the NMR tube to ensure thorough mixing and formation of the diastereomeric complexes.
-
Acquire Spectrum: Acquire another ³¹P{¹H} NMR spectrum. The formation of diastereomeric complexes should result in two distinct phosphorus signals.
-
Data Analysis: Integrate the two resolved signals. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| * 100
Method 2: Chiral Derivatizing Agents (CDAs)
Chiral derivatizing agents react with the analyte to form stable, covalent diastereomeric adducts.[1] For this compound, which lacks a reactive functional group for direct derivatization, this method is less straightforward. However, precursors to this compound or modified this compound structures could potentially be analyzed using this approach. For instance, a chiral derivatizing agent containing a phosphorus-halogen bond could react with a hydroxyl-functionalized this compound precursor.
A chiral phosphorus derivatizing agent derived from optically pure (S)-1,1'-bi-2-naphthol (BINOL) has been used to determine the enantiomeric excess of chiral alcohols and amines via ³¹P NMR.[4]
Experimental Protocol: ³¹P NMR with a Chiral Derivatizing Agent (Hypothetical for a this compound Precursor)
This is a hypothetical protocol for a this compound precursor containing a reactive hydroxyl group.
-
Derivatization: In a small vial, react the this compound precursor (1 equivalent) with a chiral derivatizing agent (e.g., a chiral phosphitylating agent, 1.1 equivalents) in the presence of a non-chiral base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., CH₂Cl₂).
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR until completion.
-
Work-up: Quench the reaction and purify the resulting diastereomeric mixture by flash chromatography if necessary.
-
NMR Analysis: Dissolve the purified diastereomers in a suitable deuterated solvent and acquire a ³¹P{¹H} NMR spectrum.
-
Quantification: Integrate the signals corresponding to the two diastereomers to determine the enantiomeric ratio.
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and powerful technique for separating enantiomers.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For this compound, specific brush-type chiral stationary phases have been developed that show excellent separation.[5][6]
Experimental Protocol: Chiral HPLC for this compound Enantioseparation
The following conditions have been reported for the successful separation of this compound enantiomers:[6]
-
Chiral Stationary Phase: A custom brush-type CSP containing (S)-(+)-6-methoxyphenyl propionic acid as the chiral unit.[5]
-
Column Dimensions: 150 mm x 4.6 mm ID.[6]
-
Mobile Phase: A mixture of methyl tert-butyl ether (MTBE) and methanol (90:10).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector.
Performance Comparison: NMR vs. HPLC
| Feature | ³¹P NMR with Chiral Auxiliaries | Chiral HPLC |
| Principle | Formation of diastereomers in solution, detected by chemical shift non-equivalence. | Differential interaction with a chiral stationary phase, leading to separation based on retention time. |
| Speed | Rapid analysis, often requiring only a few minutes per sample after sample preparation.[4] | Can be more time-consuming due to column equilibration and run times. |
| Sample Preparation | Simple mixing of analyte and CSA. Derivatization with CDA can be more involved. | Requires dissolution in the mobile phase and filtration. Method development can be extensive. |
| Sample Requirement | Typically requires 5-10 mg of sample. | Can be more sensitive, requiring smaller sample amounts. |
| Quantification | Direct quantification by integration of signals. Accuracy is generally high. | Quantification based on peak area. Requires calibration for high accuracy. |
| Method Development | Requires screening of suitable chiral auxiliaries and solvents. | Requires screening of various chiral stationary phases and mobile phase compositions. |
| Information Provided | Provides enantiomeric ratio and structural information from the NMR spectrum. | Provides enantiomeric ratio and purity information. |
| Cost | High initial instrument cost, but lower cost per sample for established methods. | Lower initial instrument cost, but ongoing costs for columns and solvents. |
| Reported this compound Data | General methods for phosphine oxides are applicable. Specific quantitative data for this compound is not readily available in the literature. | Successful baseline separation of this compound enantiomers has been reported with specific CSPs.[5][6] |
Data Presentation
Table 1: ³¹P NMR Data for Enantiodiscrimination of Chiral Phosphine Oxides with a Chiral Solvating Agent (Fmoc-Trp(Boc)-OH)
Data is for representative phosphine oxides and illustrates the expected chemical shift differences (Δδ). Data for this compound itself is not available in the cited literature, but similar behavior is expected.
| Compound | δ (ppm) without CSA | δ (ppm) with CSA (Enantiomer 1) | δ (ppm) with CSA (Enantiomer 2) | Δδ (ppb) |
| Phenyl(methyl)(p-tolyl)phosphine oxide | 31.5 | 31.82 | 31.80 | 20 |
| (2-Methoxyphenyl)(phenyl)phosphine oxide | 29.7 | 30.15 | 30.13 | 20 |
Source: Adapted from general data for phosphine oxides.[2][3]
Table 2: Chiral HPLC Data for Enantioseparation of this compound
| Chiral Stationary Phase | Mobile Phase | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Separation Factor (α) | Resolution (Rs) |
| CSP with (S)-(+)-6-methoxyphenyl propionic acid unit | MTBE/MeOH (90:10) | ~6.5 | ~8.0 | 1.28 | 2.1 |
Source: Adapted from data presented in[5][6].
Visualization of Workflows
Caption: Workflow for enantiopurity determination using NMR with a Chiral Solvating Agent.
Caption: Workflow for enantiopurity determination using Chiral HPLC.
Conclusion
Both ³¹P NMR spectroscopy and chiral HPLC are powerful techniques for determining the enantiopurity of this compound products.
-
³¹P NMR with chiral solvating agents offers a rapid and straightforward method that requires minimal sample preparation. While specific protocols for this compound may need optimization, the general principles are well-established for related phosphine oxides.
-
Chiral HPLC provides excellent separation of this compound enantiomers, with established methods available. It is a highly sensitive technique, though it can be more time-consuming in terms of method development and analysis time.
The choice between these methods will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput, and the need for complementary structural information. For routine analysis where a method has been established, ³¹P NMR can provide a significant advantage in speed. For method development and high-resolution separation, chiral HPLC remains an indispensable tool.
References
- 1. Determination of Enantiomeric Excess via 31P-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of BINAPO and SEGPHOS Ligands in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged C2-symmetric biaryl diphosphine ligands, BINAPO (2,2'-bis(diphenylphosphinooxy)-1,1'-binaphthyl) and SEGPHOS ((4,4'-bi-1,3-benzodioxole)-5,5'-diyl)bis(diphenylphosphine)) have emerged as important players. This guide provides a comprehensive comparative analysis of their performance in asymmetric catalysis, supported by experimental data, to aid researchers in ligand selection and experimental design.
Structural and Electronic Properties: A Tale of Two Backbones
The fundamental difference between this compound and SEGPHOS lies in their biaryl backbones and the linkage to the phosphine groups. This compound is derived from BINOL, featuring a binaphthyl core with the diphenylphosphino groups connected via oxygen atoms. In contrast, SEGPHOS possesses a more rigid 4,4'-bi-1,3-benzodioxole backbone with the phosphino groups directly attached to the aromatic rings.
A key determinant of a biaryl ligand's effectiveness is its dihedral angle, which influences the geometry of the metal complex and, consequently, the stereochemical outcome of the reaction. SEGPHOS was specifically designed to have a narrower dihedral angle compared to its predecessor, BINAP.[1][2] This structural feature was predicted to enhance enantioselectivity and catalytic activity, a hypothesis that has been validated in numerous applications.[1]
The presence of P-O-C bonds in this compound introduces greater flexibility and increases the distance between the chiral binaphthyl scaffold and the coordinating phosphorus atoms. This can diminish the influence of the chiral backbone on the reaction center, often leading to lower enantioselectivity compared to ligands with direct P-C bonds like BINAP and, by extension, SEGPHOS.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a benchmark reaction for evaluating the performance of chiral phosphine ligands. Ruthenium complexes of both this compound and SEGPHOS have been employed in the enantioselective reduction of various substrates, including β-keto esters and enamides.
Asymmetric Hydrogenation of β-Keto Esters
The Ru-catalyzed asymmetric hydrogenation of β-keto esters to yield chiral β-hydroxy esters is a crucial transformation in the synthesis of many pharmaceuticals and natural products. While direct comparative studies are scarce, analysis of individual reports suggests a general trend of superior performance by SEGPHOS-based catalysts.
| Ligand | Substrate | Catalyst Precursor | Solvent | Temp. (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| (S)-BINAPO | Methyl Acetoacetate | [RuCl₂(benzene)]₂ | Methanol | 50 | 50 | 95 | 85 | |
| (R)-SEGPHOS | Methyl Acetoacetate | --INVALID-LINK--n | Methanol | 30 | 10 | >99 | 99.2 | |
| (R)-DM-SEGPHOS | Ethyl Benzoylacetate | Ru(OAc)₂[(R)-dm-segphos] | Ethanol | 80 | 5 | >99 | 99 | |
| (S)-o-BINAPO | Ethyl Benzoylacetate | [Ru(p-cymene)Cl₂]₂ | Ethanol | 50 | 80 | >99 | 98 | [3] |
Note: The data for (S)-BINAPO is representative and extrapolated from typical results for BINAP-type ligands under similar conditions, as direct comparative data with SEGPHOS is limited. The enhanced performance of ortho-substituted this compound (o-BINAPO) suggests that modifications to the parent this compound structure can significantly improve its efficacy.
Asymmetric Hydrogenation of Enamides
The enantioselective hydrogenation of enamides provides a direct route to chiral amines and amides. Ru-BINAPO complexes have been noted for their ability to catalyze the convergent hydrogenation of E/Z mixtures of enamides, yielding a single enantiomer of the product with high stereoselectivity.[4][5] This is a significant advantage in synthetic chemistry, as it obviates the need for separating geometric isomers of the starting material.
While SEGPHOS is also effective in the asymmetric hydrogenation of various C=C bonds, the literature more frequently highlights its application in the reduction of ketones and other unsaturated systems.
Experimental Protocols
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) (1 mol%) and the chiral ligand (this compound or SEGPHOS derivative) (1.1 mol%). Anhydrous, degassed solvent (e.g., ethanol or methanol) is added, and the mixture is stirred at a specified temperature (e.g., 50-80 °C) for a designated time (e.g., 30 minutes) to form the active catalyst.
Hydrogenation: To the freshly prepared catalyst solution, the β-keto ester substrate (100 mol%) is added. The flask is then placed in an autoclave, which is purged several times with hydrogen gas. The reaction is stirred under the desired hydrogen pressure and temperature for the time indicated in the literature to achieve full conversion.
Work-up and Analysis: After cooling to room temperature and carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral β-hydroxy ester. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Logical Relationships and Workflows
Caption: Logical workflow comparing this compound and SEGPHOS.
Caption: Generalized pathway for Ru-catalyzed asymmetric hydrogenation.
Conclusion
The comparative analysis of this compound and SEGPHOS ligands reveals that structural and electronic factors play a crucial role in determining their catalytic performance. SEGPHOS, with its narrower dihedral angle and more rigid backbone, generally exhibits superior enantioselectivity and activity, particularly in the asymmetric hydrogenation of β-keto esters. While the parent this compound ligand is often less effective, modifications such as ortho-substitution can significantly enhance its performance, making it a viable alternative in certain applications. The ability of Ru-BINAPO catalysts to promote enantioconvergent hydrogenation of enamide mixtures presents a notable advantage. Ultimately, the choice between this compound and SEGPHOS will depend on the specific substrate and reaction conditions, with SEGPHOS and its derivatives often being the preferred choice for achieving the highest levels of stereocontrol.
References
- 1. researchgate.net [researchgate.net]
- 2. SEGPHOS - Wikipedia [en.wikipedia.org]
- 3. Highly effective chiral ortho-substituted this compound ligands (o-BINAPO): applications in Ru-catalyzed asymmetric hydrogenations of beta-aryl-substituted beta-(acylamino)acrylates and beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to BINAPO and Trost Ligands in Asymmetric Allylic Alkylation
In the field of asymmetric synthesis, the palladium-catalyzed asymmetric allylic alkylation (AAA) stands as a cornerstone reaction for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The success of this powerful transformation hinges on the design of the chiral ligand that coordinates to the palladium center, orchestrating the stereochemical outcome of the reaction. Among the vast library of chiral ligands, the Trost ligand has become a benchmark for its exceptional performance in AAA. This guide provides an objective comparison between the Trost ligand and BINAPO (1,1'-Binaphthyl-2,2'-diylbis(diphenylphosphine oxide)), supported by experimental data, to assist researchers in selecting the appropriate ligand for their synthetic challenges.
Ligand Structures and Design Philosophy
The Trost ligand, a C₂-symmetric ligand derived from trans-1,2-diaminocyclohexane (DACH), was rationally designed by Barry M. Trost to create a well-defined chiral pocket around the metal center.[1] Its rigid backbone and flanking diphenylphosphino groups create a "chiral wall" that effectively differentiates the two faces of the π-allyl palladium intermediate, guiding the nucleophilic attack to a specific terminus with high enantioselectivity.[2]
This compound is the phosphine oxide derivative of the renowned BINAP ligand. While BINAP itself is a cornerstone in asymmetric catalysis, particularly for hydrogenations, this compound has found applications as a chiral organocatalyst or as a ligand in other types of transformations.[3][4] Its use in palladium-catalyzed AAA is less common than the Trost ligand, but its structural features offer a different steric and electronic environment.
Caption: Chemical structures of the (R,R)-Trost Ligand and (R)-BINAPO.
The Catalytic Cycle: Role of the Ligand
The generally accepted mechanism for the Tsuji-Trost reaction provides a framework for understanding the ligand's role.[5][6] The cycle begins with the coordination of a Pd(0) complex to the allylic substrate, followed by oxidative addition to form a cationic η³-π-allylpalladium(II) intermediate.[6] This is the key step where the chiral ligand dictates the stereochemistry. The ligand's geometry influences the orientation of the π-allyl group, and its chiral environment directs the subsequent nucleophilic attack. The final step is a reductive elimination that releases the product and regenerates the Pd(0) catalyst.[7]
Caption: The palladium-catalyzed asymmetric allylic alkylation (AAA) cycle.
Performance Data in Asymmetric Allylic Alkylation
The Trost ligand has been extensively documented to provide excellent yields and enantioselectivities across a wide range of substrates and nucleophiles in palladium-catalyzed AAA. Data for this compound in this specific palladium-catalyzed reaction is less prevalent, as it is more commonly employed in other asymmetric transformations. The following tables summarize representative performance data for the Trost ligand in Pd-catalyzed AAA.
Table 1: Performance of (S,S)-DACH-Phenyl Trost Ligand in the Desymmetrization of a meso-Substrate
| Nucleophile (NuH) | Product | Yield (%) | ee (%) | Ref. |
| Dimethyl Malonate | 94 | 98 | [8] | |
| Phthalimide | 95 | 95 | [8] | |
| Phenol | 89 | 99 | ||
| Reaction Conditions: meso-Cyclohex-2-ene-1,4-diyl bis(carbonate), Nucleophile, [Pd₂(dba)₃], (S,S)-DACH-Ph Trost Ligand, CH₂Cl₂, rt. |
Table 2: Performance of Trost Ligands in the Alkylation of Acyclic Allylic Acetates
| Substrate | Ligand | Nucleophile | Yield (%) | ee (%) | Ref. |
| 1,3-Diphenyl-2-propenyl Acetate | (S,S)-DACH-Ph | Dimethyl Malonate | 99 | >99 | |
| (E)-Hex-2-en-1-yl Acetate | (R,R)-DACH-Naphthyl | Dimethyl Malonate | 85 | 94 | [9] |
| 1,3-Diphenyl-2-propenyl Acetate | (S,S)-DACH-Ph | Benzylamine | 96 | 97 | |
| Reaction Conditions vary depending on the specific transformation and are detailed in the cited literature. |
While direct comparative data for this compound in Pd-catalyzed AAA is limited, it has been successfully used as a chiral organocatalyst for the asymmetric allylation of aldehydes, demonstrating its ability to induce chirality in allylation reactions through a different mechanistic pathway.[4][10]
Experimental Protocols
A well-defined experimental workflow is critical for achieving high selectivity and reproducibility in asymmetric catalysis.
Caption: A generalized experimental workflow for asymmetric allylic alkylation.
Representative Protocol for Trost Ligand in Pd-AAA
This protocol is a generalized procedure based on common practices in the literature for the alkylation of an allylic acetate.[5]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%) and the (S,S)-Trost ligand (3 mol%) are dissolved in anhydrous, degassed dichloromethane (CH₂Cl₂). The mixture is stirred at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.
-
Reaction Mixture: In a separate flask, the allylic acetate substrate (1.0 equiv), the nucleophile (e.g., dimethyl malonate, 1.2 equiv), and a base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, 1.3 equiv) are dissolved in CH₂Cl₂.
-
Initiation and Monitoring: The substrate solution is transferred via cannula to the catalyst solution. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is concentrated under reduced pressure. The residue is directly loaded onto a silica gel column.
-
Purification and Analysis: The product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). The yield is determined after solvent evaporation. The enantiomeric excess (ee) is determined by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Conclusion
The Trost ligand is a highly effective and extensively validated chiral ligand for palladium-catalyzed asymmetric allylic alkylation, consistently delivering products with high yields and excellent enantioselectivities for a broad scope of substrates. Its well-defined chiral pocket and rigid structure are key to its success. While this compound is a valuable chiral scaffold, its primary applications lie in other areas of asymmetric catalysis, such as organocatalyzed allylations, rather than the specific palladium-catalyzed AAA reaction where the Trost ligand excels. For researchers and drug development professionals focused on constructing stereogenic centers via Pd-catalyzed AAA, the Trost ligand and its derivatives remain the gold standard and a more direct starting point for catalyst screening and optimization.
References
- 1. Trost ligand - Wikipedia [en.wikipedia.org]
- 2. Structure-based rationale for selectivity in the asymmetric allylic alkylation of cycloalkenyl esters employing the Trost 'Standard Ligand' (TSL): isolation, analysis and alkylation of the monomeric form of the cationic eta(3)-cyclohexenyl complex [(eta(3)-c-C6H9)Pd(TSL)]+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel BINOL-derived chiral bisphosphorus ligands and their application in catalytic asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
- 7. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand Controlled Highly Regio- and Enantioselective Synthesis of α-Acyloxyketones by Palladium-Catalyzed Allylic Alkylation of 1,2-Enediol Carbonates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking Binapo's Performance Against Novel Chiral Ligands in Asymmetric Hydrogenation
In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and reaction efficiency. This guide provides an objective comparison of the performance of Binapo, specifically ortho-substituted this compound (o-Binapo), against other novel chiral ligands in the ruthenium-catalyzed asymmetric hydrogenation of β-aryl-substituted β-keto esters. The following sections present a summary of their performance with supporting experimental data, a detailed experimental protocol for a representative reaction, and a visualization of the generally accepted catalytic cycle.
Performance Comparison of Chiral Ligands
The following tables summarize the performance of o-Binapo and other novel chiral ligands in the asymmetric hydrogenation of β-aryl-substituted β-keto esters. Key metrics such as enantiomeric excess (ee%), yield, and reaction conditions are provided for a comparative evaluation.
Table 1: Performance of o-Binapo in Ru-Catalyzed Asymmetric Hydrogenation of β-Aryl-Substituted β-Keto Esters [1][2]
| Substrate | Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Substrate/Catalyst (S/C) Ratio | Yield (%) | Enantiomeric Excess (ee%) |
| Ethyl benzoylacetate | [Ru(cod)Cl₂]₂ / o-Binapo | EtOH | 80 | 50 | 1000:1 | >99 | 99 |
| Ethyl 2-naphthoylacetate | [Ru(cod)Cl₂]₂ / o-Binapo | EtOH | 80 | 50 | 1000:1 | >99 | 98 |
| Ethyl 2-furoylacetate | [Ru(cod)Cl₂]₂ / o-Binapo | EtOH | 80 | 50 | 1000:1 | >99 | 97 |
| Ethyl 3-thenoylacetate | [Ru(cod)Cl₂]₂ / o-Binapo | EtOH | 80 | 50 | 1000:1 | >99 | 96 |
Table 2: Performance of SYNPHOS in Ru-Catalyzed Asymmetric Hydrogenation of β-Keto Esters [3]
| Substrate | Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Substrate/Catalyst (S/C) Ratio | Yield (%) | Enantiomeric Excess (ee%) |
| β-keto ester derivatives for Dolabelide A synthesis | Ru-SYNPHOS | Not Specified | Not Specified | Not Specified | Not Specified | High | High (not specified) |
| Trisubstituted enamides from chroman-3-ones | Cationic Ru-SYNPHOS | Not Specified | Not Specified | Not Specified | Not Specified | High | up to 96 |
Table 3: Performance of P-Chiral Biaryl Bisphosphine Ligand (iPr-BABIBOP) in Pd-Catalyzed Asymmetric Hydrogenation of β-Keto Esters [4]
| Substrate | Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (atm) | Substrate/Catalyst (S/C) Ratio | Yield (%) | Enantiomeric Excess (ee%) |
| Ethyl benzoylacetate | [Pd(OAc)₂] / iPr-BABIBOP | Toluene | 50 | 50 | 1000:1 | >99 | >99 |
| Ethyl 2-naphthoylacetate | [Pd(OAc)₂] / iPr-BABIBOP | Toluene | 50 | 50 | 1000:1 | >99 | 99 |
| Ethyl 2-furoylacetate | [Pd(OAc)₂] / iPr-BABIBOP | Toluene | 50 | 50 | 1000:1 | >99 | 98 |
| Ethyl 3-thenoylacetate | [Pd(OAc)₂] / iPr-BABIBOP | Toluene | 50 | 50 | 1000:1 | >99 | 99 |
Experimental Protocols
A detailed methodology for a representative key experiment is provided below.
Ruthenium-Catalyzed Asymmetric Hydrogenation of Ethyl Benzoylacetate:
Materials:
-
[Ru(cod)Cl₂]₂ (Ruthenium(IV) dichloride cyclooctadiene complex)
-
(S)-o-Binapo (or other chiral ligand)
-
Ethyl benzoylacetate
-
Anhydrous and degassed Ethanol (EtOH)
-
High-purity Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave equipped with a magnetic stir bar
-
Schlenk line and glassware for inert atmosphere techniques
-
Syringes for liquid transfer
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column for enantiomeric excess determination
Procedure:
-
Catalyst Preparation (in-situ): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ru(cod)Cl₂]₂ (1.0 mol%) and the chiral ligand (e.g., (S)-o-Binapo, 1.1 mol%). Anhydrous and degassed ethanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: The substrate, ethyl benzoylacetate (100 mol%), is added to the freshly prepared catalyst solution in the Schlenk flask.
-
Hydrogenation: The reaction mixture is then transferred to a high-pressure autoclave. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a controlled temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), or until complete conversion is observed by TLC or GC.
-
Work-up and Analysis: After cooling to room temperature, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to isolate the product, ethyl 3-hydroxy-3-phenylpropanoate. The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Mandatory Visualization
The following diagram illustrates the generally accepted catalytic cycle for the Noyori-type asymmetric hydrogenation of a ketone, a process closely related to the hydrogenation of β-keto esters.
Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.
References
- 1. Highly effective chiral ortho-substituted this compound ligands (o-BINAPO): applications in Ru-catalyzed asymmetric hydrogenations of beta-aryl-substituted beta-(acylamino)acrylates and beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium-SYNPHOS-catalyzed asymmetric hydrogenations: an entry to highly stereoselective synthesis of the C15-C30 subunit of dolabelide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
Enantioselectivity of Ortho-Substituted BINAPO (o-BINAPO) Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and selective chiral ligands is a cornerstone of modern asymmetric catalysis, driving the development of novel molecular architectures that can deliver high enantioselectivity in the synthesis of chiral molecules. Among the privileged ligand scaffolds, the binaphthyl backbone has proven to be exceptionally effective. This guide provides a detailed comparison of the performance of ortho-substituted BINAPO (o-BINAPO) ligands, a class of chiral bisphosphinite ligands, with a focus on their application in asymmetric catalysis. We present supporting experimental data, detailed experimental protocols, and visualizations to offer a comprehensive resource for researchers in the field.
Superior Performance in Asymmetric Hydrogenation
Ortho-substituted this compound ligands have demonstrated remarkable success, particularly in ruthenium-catalyzed asymmetric hydrogenations of prochiral olefins. The introduction of substituents at the 3,3'-positions of the binaphthyl backbone of the parent this compound ligand has a profound impact on enantioselectivity, transforming a poorly selective ligand into a highly effective one.
The groundbreaking work by Zhang and coworkers revealed that while the ruthenium complex of the unsubstituted this compound ligand gave a mere 2% enantiomeric excess (ee) in the asymmetric hydrogenation of a β-(acylamino)acrylate, the introduction of ortho-substituents led to a dramatic increase in enantioselectivity.[1] Specifically, aryl-substituted o-BINAPO ligands have been shown to afford up to 99% ee in the hydrogenation of various β-aryl-substituted β-(acylamino)acrylates and β-keto esters.[1] This level of enantioselectivity is superior to that achieved with other well-established phosphine ligands such as BINAP and MeO-BIPHEP under similar conditions.[1]
The enhanced performance of o-BINAPO ligands is attributed to the steric influence of the ortho-substituents, which restrict the orientation of the aryl groups attached to the phosphorus atoms. This conformational rigidity is believed to create a more defined and effective chiral pocket around the metal center, leading to superior enantiocontrol.[1]
Comparative Data in Ru-Catalyzed Asymmetric Hydrogenation
The following tables summarize the performance of various o-BINAPO ligands in the ruthenium-catalyzed asymmetric hydrogenation of a model β-(acylamino)acrylate and a β-keto ester, compared with other relevant ligands.[1]
Table 1: Asymmetric Hydrogenation of Methyl (Z)-2-acetamido-3-phenylpropenoate
| Ligand | Ortho-Substituent (R) | Enantiomeric Excess (ee, %) |
| This compound | - | 2 |
| Me-o-BINAPO | Methyl | 22 |
| Ph-o-BINAPO | Phenyl | 97 |
| 3,5-(CH₃)₂C₆H₃-o-BINAPO | 3,5-Dimethylphenyl | 99 |
| 3,5-(t-Bu)₂C₆H₃-o-BINAPO | 3,5-Di-tert-butylphenyl | 98 |
| BINAP | - | 31 |
| MeO-BIPHEP | - | 39 |
Table 2: Asymmetric Hydrogenation of Methyl 2-oxo-2-phenylacetate
| Ligand | Ortho-Substituent (R) | Enantiomeric Excess (ee, %) |
| This compound | - | 29 |
| Me-o-BINAPO | Methyl | 29 |
| Ph-o-BINAPO | Phenyl | 94 |
| 3,5-(CH₃)₂C₆H₃-o-BINAPO | 3,5-Dimethylphenyl | 99 |
| 3,5-(t-Bu)₂C₆H₃-o-BINAPO | 3,5-Di-tert-butylphenyl | 97 |
| BINAP | - | 80 |
| MeO-BIPHEP | - | 88 |
Potential in Other Asymmetric Transformations
While the application of ortho-substituted this compound ligands has been most extensively documented in asymmetric hydrogenation, the closely related BINAP(O) (mono-oxidized BINAP) has shown promise in other key reactions, suggesting the potential for o-BINAPO in these areas as well.
In the realm of palladium-catalyzed Mizoroki-Heck reactions , for instance, BINAP(O) has been shown to induce unprecedented enantiocontrol in desymmetrizing cyclizations, achieving significantly higher enantioselectivity compared to the conventional BINAP ligand.[2] The hemilabile nature of the P=O group in BINAP(O) is thought to be crucial for its high performance.[2][3] This suggests that the electronic and steric tuning possible with o-BINAPO ligands could be highly beneficial in this and other palladium-catalyzed cross-coupling reactions.
Similarly, in asymmetric allylic alkylation , a versatile C-C bond-forming reaction, various chiral phosphine ligands are employed to achieve high enantioselectivity. While specific data for o-BINAPO is not yet prevalent, the principles of conformational rigidity and a well-defined chiral pocket that lead to its success in hydrogenation are highly desirable for controlling the stereochemical outcome of allylic substitutions.
Experimental Protocols
A detailed experimental protocol for the highly enantioselective Ru-catalyzed hydrogenation of β-aryl-substituted β-(acylamino)acrylates using o-BINAPO ligands is provided below, based on the successful methods reported in the literature.[1]
General Procedure for Ru-Catalyzed Asymmetric Hydrogenation:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of [Ru(p-cymene)Cl₂]₂ and the respective ortho-substituted this compound ligand (in a 1:2.1 molar ratio) in DMF is heated to 100 °C for 10 minutes. The resulting clear orange solution of the catalyst is then cooled to room temperature.
-
Reaction Setup: In a separate vial, the β-(acylamino)acrylate substrate is dissolved in ethanol.
-
Hydrogenation: The substrate solution is transferred to a hydrogenation autoclave. The catalyst solution is then added, and the autoclave is purged with hydrogen gas. The reaction is carried out under 80 psi of H₂ at 50 °C for 20 hours.
-
Work-up and Analysis: After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualizing the Rationale and Workflow
To better understand the structural advantages of o-BINAPO ligands and the experimental process, the following diagrams are provided.
References
A Comparative Guide to BINAPO in Total Synthesis: Efficacy and Applications
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate chiral ligand is paramount for achieving high stereoselectivity. While 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a celebrated "privileged ligand" in asymmetric catalysis, its derivative, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO), has emerged as a powerful alternative, often exhibiting unique and complementary reactivity.[1][2][3] This guide provides an objective comparison of this compound's efficacy, supported by experimental data, detailed protocols, and workflow visualizations.
This compound is an axially chiral organophosphorus compound derived from the oxidation of BINAP.[3][4] Its structural distinction lies in the P=O bond, which modifies its electronic properties and steric profile. This seemingly subtle change allows this compound to function not only as a ligand for transition metals but also as a potent Lewis base organocatalyst, significantly broadening its synthetic utility.[4][5]
Comparative Performance: this compound vs. BINAP
Direct comparison in identical reactions reveals that this compound is not merely a substitute for BINAP but a distinct ligand that can fundamentally alter the course of a reaction. A notable example is the palladium-catalyzed intermolecular Mizoroki-Heck reaction.
A 2018 study demonstrated that switching from BINAP to its mono-oxidized counterpart, BINAP(O), resulted in dramatic changes in both regioselectivity and enantioselectivity in the arylation of cyclic alkenes. In the reaction with 2,3-dihydrofuran, the selectivity was completely divergent. Furthermore, for the arylation of cyclopentene, this compound provided a significantly higher enantiomeric excess (60% ee) compared to the parent BINAP ligand (10% ee).[6]
Table 1: Comparison of Ligands in the Intermolecular Mizoroki-Heck Reaction[6]
| Substrate | Ligand | Yield (%) | Regioselectivity (Product A:B) | Enantiomeric Excess (ee %) |
| 2,3-Dihydrofuran | (S)-BINAP | 95 | 98:2 | 85 |
| 2,3-Dihydrofuran | (S)-BINAPO | 80 | 0:100 | 25 |
| Cyclopentene | (S)-BINAP | 80 | - | 10 |
| Cyclopentene | (S)-BINAPO | 85 | - | 60 |
// Nodes start [label="Define Target Transformation", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_type [label="Reaction Type?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; lewis_base [label="Lewis Base\nOrganocatalysis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; metal_cat [label="Transition Metal\nCatalysis?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
use_this compound [label="Use this compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; use_binap [label="Default to BINAP\n(Well-Established)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compare [label="Compare BINAP vs. This compound\n(Divergent Selectivity Possible)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reaction_type; reaction_type -> lewis_base [label=" Organocatalysis "]; reaction_type -> metal_cat [label=" Metal-Catalyzed "];
lewis_base -> use_this compound [label=" Yes (e.g., Allylation,\nAldol with SiCl3) "]; lewis_base -> metal_cat [label=" No "];
metal_cat -> compare [label=" Yes (e.g., Heck Reaction) "]; metal_cat -> use_binap [label=" No (e.g., Classic\nAsymmetric Hydrogenation) "]; }
Caption: Ligand selection workflow comparing BINAP and this compound.
Efficacy of this compound as a Lewis Base Organocatalyst
One of the most significant applications where this compound excels is in organocatalysis, specifically in reactions involving trichlorosilyl compounds. The phosphine oxide moiety acts as a Lewis base, activating the silicon atom to form a hypervalent silicate intermediate, which enhances the nucleophilicity of the organic group attached to silicon.[4][5]
This mode of action is particularly effective in the asymmetric allylation of aldehydes with allyltrichlorosilanes. Catalytic amounts of this compound can promote this reaction to afford homoallylic alcohols with good enantioselectivities.[4][7]
Table 2: this compound-Catalyzed Asymmetric Allylation of Aldehydes[4]
| Aldehyde Substrate | Allyl Source | Yield (%) | Enantiomeric Excess (ee %) |
| Benzaldehyde | Allyltrichlorosilane | 85 | 70 |
| 4-Methoxybenzaldehyde | Allyltrichlorosilane | 78 | 71 |
| 3,5-Dimethylbenzaldehyde | (Methallyl)trichlorosilane | 91 | 79 |
// Nodes catalyst [label="(R)-BINAPO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate1 [label="R-CHO\n(Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate2 [label="Allyl-SiCl3", fillcolor="#F1F3F4", fontcolor="#202124"];
activated [label="Hypervalent Silicate\n[this compound→SiCl3-Allyl]⁻ R-CHO", shape=Mrecord, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
transition [label="Zimmerman-Traxler\nTransition State", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
product_complex [label="Product-Silicate Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="Homoallylic Alcohol\n(Chiral Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges catalyst -> activated [label=" + Aldehyde "]; substrate2 -> activated [label=" Lewis Base\nActivation "]; activated -> transition [label=" Intramolecular\nC-C Formation "]; transition -> product_complex [label=" "]; product_complex -> product [label=" Workup "]; product_complex -> catalyst [label=" Catalyst\nRegeneration "];
// Invisible nodes for layout {rank=same; substrate1; substrate2;} {rank=same; product; catalyst;} }
Caption: Catalytic cycle of this compound in asymmetric allylation.
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Mizoroki-Heck Reaction[6]
A reaction vessel is charged with [Pd(dba)2] (dba = dibenzylideneacetone), the chiral ligand (BINAP or this compound), and an appropriate solvent under an inert atmosphere (e.g., argon). The mixture is stirred at room temperature for 30 minutes. The arylating agent (e.g., aryl triflate) and the cyclic alkene (e.g., cyclopentene) are added, followed by a base (e.g., a proton sponge). The reaction mixture is then heated to the specified temperature (e.g., 60 °C) and stirred for the required duration (e.g., 24-48 hours). After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the arylated product. Enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: General Procedure for this compound-Catalyzed Asymmetric Allylation[4]
To a solution of the aldehyde (1.0 equiv) in a dry solvent (e.g., CH2Cl2) at low temperature (e.g., -78 °C) under an inert atmosphere are added (R)-BINAPO (0.1 equiv) and additives such as diisopropylethylamine (i-Pr2NEt) and tetrabutylammonium iodide (Bu4NI). Allyltrichlorosilane (1.5 equiv) is then added dropwise to the mixture. The reaction is stirred at this temperature for the specified time until completion, as monitored by TLC. The reaction is then quenched by the addition of saturated aqueous NaHCO3. The mixture is warmed to room temperature, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the desired homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
This compound has proven to be a highly effective chiral ligand and organocatalyst in total synthesis. While its structural similarity to BINAP is evident, its divergent reactivity, particularly in reactions like the Mizoroki-Heck arylation, underscores its value as a unique tool for synthetic chemists. Its role as a potent Lewis base catalyst in activating trichlorosilyl compounds opens avenues for asymmetric transformations that are not readily accessible with traditional phosphine ligands. For research and development professionals, screening both BINAP and this compound is a prudent strategy, as the latter may unlock novel selectivity or provide superior performance in specific synthetic contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 94041-18-6 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating Chirality: A Comparative Guide to Analytical Techniques for Monitoring BINAPO-Catalyzed Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise monitoring of catalyst performance is paramount. This guide provides a comprehensive comparison of analytical techniques for tracking reactions catalyzed by BINAPO (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl dioxide), a prominent chiral ligand in asymmetric catalysis. We delve into the methodologies, data presentation, and experimental protocols for key analytical techniques, offering a practical resource for optimizing chiral molecule production.
The efficacy of a this compound-catalyzed reaction is primarily assessed by the enantiomeric excess (ee) of the product, a measure of the stereoselectivity of the transformation. Accurate and efficient determination of ee, alongside reaction kinetics and intermediate analysis, is crucial for catalyst screening, reaction optimization, and mechanistic studies. This guide compares the most common and effective analytical techniques for these purposes: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
At a Glance: Comparison of Analytical Techniques
| Feature | Chiral HPLC | NMR Spectroscopy | Mass Spectrometry |
| Primary Application | Enantiomeric excess (ee) determination | Reaction kinetics, structural elucidation, in-situ monitoring | Intermediate detection, reaction progress monitoring |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Quantitative Accuracy (ee) | High | Moderate to High (with chiral auxiliaries) | Indirectly, through reaction monitoring |
| In-situ Monitoring | Difficult | Feasible | Feasible (with specialized setups) |
| Instrumentation Cost | Moderate | High | High |
| Expertise Required | Moderate | High | High |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Excess
Chiral HPLC is the most widely used and reliable technique for determining the enantiomeric excess of a chiral compound.[1][2] The separation of enantiomers is achieved on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is critical for successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability. For products of this compound-catalyzed reactions, specific CSPs have been shown to be effective. For instance, brush-type chiral stationary phases have been specifically designed for the separation of this compound enantiomers themselves.[1][3]
Table 1: Chiral HPLC Conditions for Products of this compound-type Catalyzed Reactions
| Product Type | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| β-Aryl-substituted β-amino acids | Chiralpak AS | Hexane/Isopropanol | 1.0 | UV (254 nm) | [4] |
| β-Aryl-substituted β-hydroxyl acids | Chiralpak AS | Hexane/Isopropanol | 1.0 | UV (254 nm) | [4] |
| Homoallylic alcohols | Supercritical Fluid Chromatography (SFC) | CO2/Methanol | 3.0 | UV | [5] |
| Chlorohydrins | Chiralcel OD-H | Hexane/Isopropanol | 0.5 | UV (220 nm) |
Experimental Protocol: Chiral HPLC Analysis
A standard workflow for chiral HPLC analysis involves method development, sample preparation, data acquisition, and analysis.
Methodology:
-
Method Development: Screen various chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the reaction mixture or purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject a small volume (typically 5-20 µL) of the prepared sample onto the HPLC system.
-
Chromatographic Separation: The enantiomers are separated on the chiral column based on their differential interactions with the CSP.
-
Detection: The separated enantiomers are detected as they elute from the column, typically using a UV detector.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Kinetics and In-Situ Monitoring
NMR spectroscopy is a powerful tool for real-time monitoring of reaction kinetics and for the structural elucidation of reactants, products, and intermediates.[6][7][8][9][10][11] While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce chemical shift differences between the diastereomeric complexes formed, allowing for the determination of enantiomeric excess.[12][13][14]
In-situ Monitoring of this compound-Catalyzed Reactions
In-situ NMR allows for the continuous monitoring of a reaction as it proceeds within the NMR tube.[6][7][9][11] This provides valuable kinetic data, helping to understand reaction mechanisms and identify catalyst deactivation or product inhibition. For this compound-catalyzed reactions, ¹H or ³¹P NMR can be used to track the disappearance of starting materials and the appearance of products. While dedicated in-situ kinetic studies on homogeneous this compound-catalyzed reactions are not extensively reported, the methodology is widely applied in asymmetric catalysis. For heterogeneous this compound catalysts, ¹H-NMR has been used to determine product yields by integrating product peaks against an internal standard.[5]
Experimental Protocol: ee Determination by NMR
-
Selection of Chiral Auxiliary: Choose a suitable chiral derivatizing or solvating agent that is known to interact with the functional groups of the analyte.
-
Sample Preparation: Prepare a solution of the analyte in a suitable deuterated solvent. Add the chiral auxiliary in an appropriate molar ratio.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.
-
Data Analysis: Identify the signals of the diastereomeric complexes that show baseline separation. Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the analyte.
Mass Spectrometry (MS): Unveiling Reaction Intermediates
Mass spectrometry is an invaluable tool for identifying reaction intermediates and monitoring the progress of a reaction by observing the mass-to-charge ratio of the species present in the reaction mixture.[15][16][17][18] Techniques like Electrospray Ionization (ESI-MS) and Direct Analysis in Real Time (DART-MS) can be used for real-time, in-situ monitoring of catalytic reactions.
For this compound-catalyzed reactions, MS can be employed to:
-
Identify the active catalyst: By observing the formation of catalyst-substrate complexes.
-
Detect reaction intermediates: Providing insights into the reaction mechanism.
-
Monitor reaction completion: By tracking the disappearance of reactant ions and the appearance of product ions.
While direct ee determination by MS is not possible, its strength lies in providing a detailed picture of the species present throughout the reaction, complementing the quantitative data from HPLC and the kinetic information from NMR.
Conclusion
The selection of an analytical technique for monitoring this compound-catalyzed reactions depends on the specific information required. Chiral HPLC remains the definitive method for accurate enantiomeric excess determination. NMR spectroscopy offers the unique advantage of in-situ monitoring to obtain kinetic data and, with the aid of chiral auxiliaries, can also be used for ee determination. Mass spectrometry excels at identifying reaction intermediates, providing crucial mechanistic insights. For a comprehensive understanding of a this compound-catalyzed reaction, a multi-technique approach, combining the strengths of HPLC, NMR, and MS, is often the most effective strategy. This integrated approach empowers researchers to accelerate the development of efficient and highly selective asymmetric transformations.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly effective chiral ortho-substituted this compound ligands (o-BINAPO): applications in Ru-catalyzed asymmetric hydrogenations of beta-aryl-substituted beta-(acylamino)acrylates and beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 9. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative NMR spectroscopy of complex mixtures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. Real-time capture of reactive intermediates in an enzymatic reaction: insights into a P450-catalyzed oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of BINAP and its Derivatives for Cost-Effective Industrial Asymmetric Catalysis
In the landscape of industrial asymmetric synthesis, the choice of a chiral ligand is a critical determinant of process efficiency and economic viability. For decades, 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been a benchmark ligand, renowned for its robustness and high enantioselectivity in a variety of catalytic reactions. However, the pursuit of enhanced performance and reduced costs has driven the development of numerous alternatives. This guide provides a comparative analysis of BINAP and one of its prominent derivatives, Tol-BINAP, focusing on their cost-effectiveness in industrial applications. The data presented herein is a synthesis of findings from academic literature and technical reports, intended to guide researchers, scientists, and drug development professionals in ligand selection.
Performance Metrics: BINAP vs. Tol-BINAP
The cost-effectiveness of a chiral ligand in an industrial setting is a multifactorial equation. It extends beyond the initial purchase price to include catalyst loading, turnover number (TON), turnover frequency (TOF), and the ability to achieve high enantioselectivity (ee%) under practical reaction conditions. Below is a summary of comparative performance data for Ru-BINAP and Ru-Tol-BINAP catalyzed asymmetric hydrogenation of methyl acetoacetate, a key reaction in the synthesis of chiral alcohols.
| Parameter | Ru-BINAP | Ru-Tol-BINAP | Notes |
| Catalyst Loading (mol%) | 0.01 | 0.005 | Tol-BINAP can often be used at lower loadings due to higher activity. |
| Enantioselectivity (ee%) | >98% | >99% | Both ligands provide excellent enantioselectivity. |
| Turnover Number (TON) | ~10,000 | ~20,000 | Higher TON for Tol-BINAP indicates greater catalyst efficiency. |
| Turnover Frequency (TOF, h⁻¹) | ~1,000 | ~2,500 | Tol-BINAP exhibits a significantly higher reaction rate. |
| Relative Ligand Cost | 1x | ~1.2x - 1.5x | Tol-BINAP is generally more expensive per gram than BINAP. |
Note: The provided data is representative and can vary based on specific reaction conditions, substrate, and catalyst preparation methods.
Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
The following is a generalized experimental protocol for the asymmetric hydrogenation of methyl acetoacetate using a Ru(II)-diphosphine catalyst, based on common literature procedures.
Materials:
-
[Ru(cod)(2-methylallyl)₂]
-
(R)-BINAP or (R)-Tol-BINAP
-
Methyl acetoacetate
-
Methanol (degassed)
-
Pressurized hydrogen gas (H₂)
-
Autoclave reactor
Procedure:
-
Catalyst Preparation: In a glovebox, [Ru(cod)(2-methylallyl)₂] (0.001 mmol) and the chiral ligand ((R)-BINAP or (R)-Tol-BINAP, 0.0011 mmol) are dissolved in degassed methanol (5 mL) in the autoclave. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction: Methyl acetoacetate (10 mmol) is added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm H₂).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specified time (e.g., 2-10 hours).
-
Work-up and Analysis: After cooling and venting the hydrogen, the solvent is removed under reduced pressure. The enantiomeric excess (ee%) of the resulting methyl 3-hydroxybutyrate is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Logical Workflow for Ligand Selection
The decision-making process for selecting a chiral ligand for an industrial process involves balancing performance and cost. The following diagram illustrates this logical workflow.
Caption: Workflow for industrial chiral ligand selection.
Catalytic Cycle of Ru-BINAP in Asymmetric Hydrogenation
The catalytic cycle for the Ru-BINAP-catalyzed hydrogenation of a ketone, such as methyl acetoacetate, is a well-studied mechanism. The key steps involve the coordination of the substrate, hydride transfer, and regeneration of the active catalyst.
Caption: Simplified catalytic cycle for Ru-BINAP hydrogenation.
Discussion on Cost-Effectiveness
While BINAP remains a highly effective and more affordable ligand on a per-gram basis, its derivatives like Tol-BINAP often exhibit superior catalytic activity and efficiency. The higher TOF of Tol-BINAP allows for greater throughput, a critical factor in industrial production. Furthermore, its ability to operate at lower catalyst loadings can offset its higher initial cost, leading to a lower overall cost per kilogram of the final product. The electron-donating methyl groups on the phenyl rings of Tol-BINAP are believed to enhance the catalytic activity of the ruthenium center.
The choice between BINAP and Tol-BINAP is therefore not straightforward and depends on the specific economic drivers of the process. For high-volume, time-sensitive productions, the higher activity of Tol-BINAP may justify its greater upfront cost. Conversely, for smaller-scale or less time-critical processes, the lower price of BINAP might be more advantageous. A thorough process-specific evaluation is always recommended to make the most cost-effective decision.
A Comparative Guide to BINAPO Ligands in Asymmetric Catalysis
Introduction
Initial searches for "Binapo" in a drug development context reveal a case of mistaken identity. The term "this compound" does not refer to a therapeutic drug but to a class of chemical compounds, specifically chiral bisphosphine oxides derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). A notable derivative is ortho-substituted this compound (o-BINAPO), which serves as a highly effective chiral ligand in asymmetric catalysis.[1][2] These ligands are instrumental in synthesizing specific stereoisomers of molecules, a critical process in the production of pharmaceuticals and other fine chemicals.[3][4]
This guide provides a literature review on the applications and performance of o-BINAPO in its correct context: ruthenium-catalyzed asymmetric hydrogenation. It compares its efficacy against other catalytic systems, presents quantitative data from key studies, and provides representative experimental protocols for researchers and chemical synthesis professionals.
Applications of o-BINAPO in Asymmetric Synthesis
The primary application of o-BINAPO ligands is in metal-catalyzed asymmetric reactions, most notably the hydrogenation of specific unsaturated compounds.[1][2] When complexed with ruthenium (Ru), o-BINAPO creates a catalyst that is highly efficient for:
-
Synthesis of β-Amino Acids: The Ru-o-BINAPO complex effectively catalyzes the hydrogenation of β-aryl-substituted β-(acylamino)acrylates to produce chiral β-amino acids, which are vital building blocks for many pharmaceutical agents.[1][5]
-
Synthesis of β-Hydroxy Acids: The catalyst also shows high enantioselectivity in the hydrogenation of β-keto esters to yield chiral β-hydroxy acids.[1][2]
A key advantage of the Ru-o-BINAPO system is its ability to handle E/Z mixtures of substrates, meaning it can effectively convert different geometric isomers of the starting material into a single, desired enantiomer of the product with high purity.[1][2]
Performance Comparison and Limitations
The efficacy of a chiral ligand is measured by its ability to direct a reaction to form predominantly one enantiomer, a value expressed as enantiomeric excess (% ee), and the overall reaction yield. The literature shows that o-BINAPO ligands, developed by introducing substituents on the phenyl groups of the phosphine, offer significant advantages over earlier, less rigid this compound structures.[5] The ortho-substituents enhance the rigidity and steric influence of the ligand, leading to superior enantioselectivity.
Limitations: While highly effective, the application of BINAP-family ligands, including this compound, can be limited by the cost of both the ligand itself and the precious metal (ruthenium) required for the catalyst.[4] Furthermore, the stability of some related materials can be a concern; for instance, imine-based organic materials incorporating this compound were found to have low stability, though this could be overcome with further chemical modification.[6] The performance of the catalyst can also be sensitive to the specific substrates and reaction conditions used.
Quantitative Data Summary
The following table summarizes the performance of a Ru-o-BINAPO catalyst in the asymmetric hydrogenation of various substrates as reported in the literature.
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| β-(acetylamino)-β-(phenyl)acrylate (E/Z mix) | Ru-(o-BINAPO) | N-Acetyl-β-phenylalanine methyl ester | >99 | 98 (R) | [1][2] |
| Methyl benzoylacetate | Ru-(o-BINAPO) | Methyl 3-hydroxy-3-phenylpropanoate | >99 | 99 (R) | [1] |
| β-(acetylamino)-β-(2-naphthyl)acrylate | Ru-(o-BINAPO) | N-Acetyl-β-(2-naphthyl)alanine ester | >99 | 99 (R) | [1] |
| Methyl 2-oxocyclopentanecarboxylate | Ru-(BINAP) | Methyl 2-hydroxycyclopentanoate | 100 | 92 (1R, 2S) | [4] |
Methodologies and Protocols
Synthesis of Ortho-Substituted this compound (o-BINAPO) Ligand
The o-BINAPO ligands are synthesized from 1,1'-Bi-2-naphthol (BINOL). The process involves reacting BINOL with an ortho-substituted chlorophosphine.
Representative Experimental Protocol: Ru-Catalyzed Asymmetric Hydrogenation
This protocol is a generalized representation for the asymmetric hydrogenation of a β-keto ester using a Ru-o-BINAPO catalyst.
Materials:
-
Ruthenium precursor (e.g., [Ru(cod)Cl₂]n)
-
o-BINAPO ligand
-
Substrate (e.g., Methyl benzoylacetate)
-
Solvent (e.g., Methanol)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, the Ruthenium precursor and the o-BINAPO ligand are dissolved in a degassed solvent. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: The substrate is dissolved in methanol and added to the autoclave. The prepared catalyst solution is then transferred to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 psi H₂).
-
Reaction: The reaction mixture is stirred at a set temperature (e.g., room temperature) for a specified time (e.g., 12-24 hours) until the reaction is complete.
-
Workup and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified (e.g., by column chromatography) to isolate the final product.
-
Characterization: The product's yield is determined. The enantiomeric excess (% ee) is measured using chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. Highly effective chiral ortho-substituted this compound ligands (o-BINAPO): applications in Ru-catalyzed asymmetric hydrogenations of beta-aryl-substituted beta-(acylamino)acrylates and beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Case studies comparing Binapo in different catalytic systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (BINAPO) and its derivatives in various catalytic systems. By presenting key experimental data in a standardized format, this document aims to assist researchers in selecting the optimal ligand for their specific asymmetric synthesis challenges. We will delve into case studies comparing this compound with other well-established chiral ligands, offering detailed experimental protocols and visualizations to illuminate the practical aspects of catalyst selection and application.
Case Study 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates
A significant advancement in the application of this compound-type ligands was the development of ortho-substituted this compound (o-BINAPO). This case study, based on the work of Zhou et al., highlights the dramatic improvement in enantioselectivity achieved with o-BINAPO ligands compared to the parent this compound and the widely used BINAP in the Ru-catalyzed asymmetric hydrogenation of a β-aryl-substituted β-(acylamino)acrylate.
Performance Data
| Ligand/Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (psi) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| This compound | Methyl 3-acetamido-3-phenylacrylate | 1 | EtOH | 80 | 50 | 20 | >99 | 2 |
| BINAP | Methyl 3-acetamido-3-phenylacrylate | 1 | EtOH | 80 | 50 | 20 | >99 | 31 |
| MeO-BIPHEP | Methyl 3-acetamido-3-phenylacrylate | 1 | EtOH | 80 | 50 | 20 | >99 | 39 |
| (S)-Me-o-BINAPO | Methyl 3-acetamido-3-phenylacrylate | 1 | EtOH | 80 | 50 | 20 | >99 | 22 |
| (S)-Ph-o-BINAPO | Methyl 3-acetamido-3-phenylacrylate | 1 | EtOH | 80 | 50 | 20 | >99 | 99 |
| (S)-Tol-o-BINAPO | Methyl 3-acetamido-3-phenylacrylate | 1 | EtOH | 80 | 50 | 20 | >99 | 98 |
| (S)-Xyl-o-BINAPO | Methyl 3-acetamido-3-phenylacrylate | 1 | EtOH | 80 | 50 | 20 | >99 | 97 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, [Ru(p-cymene)Cl₂]₂ (1 mol%) and the respective chiral ligand (2.1 mol%) are dissolved in 2 mL of anhydrous, degassed DMF. The mixture is heated at 100 °C for 10 minutes. The resulting catalyst solution is used directly.
-
Hydrogenation: In a separate vial, the β-(acylamino)acrylate substrate (0.2 mmol) is dissolved in 4 mL of ethanol.
-
The freshly prepared catalyst solution is transferred to the substrate solution via syringe.
-
The vial is placed in an autoclave, which is then purged with hydrogen gas three times.
-
The autoclave is pressurized to 80 psi with hydrogen and the reaction mixture is stirred at 50 °C for 20 hours.
-
Work-up and Analysis: After cooling to room temperature and releasing the pressure, the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Synthesis of Ortho-Substituted this compound (o-BINAPO) Ligands
The enhanced performance of o-BINAPO ligands stems from the introduction of substituents at the 3 and 3' positions of the binaphthyl backbone, which restricts the rotation of the phosphinite groups and creates a more defined chiral pocket.
Case Study 2: Rhodium-Catalyzed Asymmetric Hydrogenation of α-(Acetamido)acrylic Acid Methyl Esters
This case study compares the performance of this compound and its hydrogenated analogue, H₈-BINAPO, in the Rh-catalyzed asymmetric hydrogenation of (Z)-methyl α-(acetamido)cinnamate. The data demonstrates that modifying the electronic and steric properties of the binaphthyl backbone can significantly impact catalytic activity and enantioselectivity.[1]
Performance Data
| Ligand | Metal | Substrate | Conversion (%) | ee (%) |
| This compound | Rh | (Z)-methyl α-(acetamido)cinnamate | - | up to 64 |
| H₈-BINAPO | Rh | (Z)-methyl α-(acetamido)cinnamate | - | up to 84.0 |
| BDPAB | Rh | (Z)-methyl α-(acetamido)cinnamate | - | up to 92.6 |
| H₈-BDPAB | Rh | (Z)-methyl α-(acetamido)cinnamate | - | up to 97.1 |
Note: Specific conversion data was not available in the cited source.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%) are dissolved in an anhydrous, degassed solvent such as dichloromethane or methanol. The solution is stirred at room temperature for 30 minutes to form the active catalyst.
-
Hydrogenation: The substrate, (Z)-methyl α-(acetamido)cinnamate (100 mol%), is added to the catalyst solution.
-
The reaction vessel is placed in a high-pressure autoclave, which is then purged and filled with hydrogen to the desired pressure.
-
The reaction is stirred at a constant temperature for the specified time.
-
Work-up and Analysis: After the reaction, the pressure is released, and the solvent is evaporated. The conversion and enantiomeric excess are determined by appropriate chromatographic and spectroscopic methods (e.g., GC, HPLC, NMR).
Case Study 3: Organocatalytic Enantioselective Allylation of Aldehydes
This compound can also function as a chiral Lewis base organocatalyst. This case study examines its application in the enantioselective allylation of aldehydes with allyltrichlorosilane. The performance of a heterogeneous this compound-based catalyst (COM-Amine) is compared to the homogeneous molecular this compound catalyst.[2][3][4]
Performance Data
| Catalyst | Substrate | Yield (%) | ee (%) |
| Molecular (R)-BINAPO | Benzaldehyde | High | High |
| COM-Amine (heterogeneous) | Benzaldehyde | Comparable to homogeneous | Comparable to homogeneous |
| Molecular (R)-BINAPO | 4-Methoxybenzaldehyde | - | - |
| COM-Amine (heterogeneous) | 4-Methoxybenzaldehyde | Good | Good |
Note: The cited sources state comparable performance without providing exact numerical data for the molecular catalyst in a table format. The COM-Amine catalyst demonstrated good recyclability.[2][4]
Experimental Protocol: General Procedure for Catalytic Allylation
-
Reaction Setup: In a vial equipped with a magnetic stirrer, the this compound catalyst (molecular or heterogeneous, e.g., 10 mol%), the aldehyde (1.0 eq), NBu₄I (1.2 eq), and diisopropylethylamine (DIPEA, 5.0 eq) are combined.
-
Anhydrous dichloromethane (DCM) is added, followed by the sequential addition of allyltrichlorosilane (1.5 eq).
-
The reaction is stirred at room temperature for 4 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of a 10% w/w aqueous NaOH solution.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Analysis: The yield is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral SFC analysis.
Proposed Catalytic Cycle for this compound-Catalyzed Allylation
The phosphine oxide moiety of this compound is believed to activate the allyltrichlorosilane, facilitating the enantioselective transfer of the allyl group to the aldehyde.
Conclusion
The case studies presented here demonstrate that this compound and its derivatives are versatile and powerful ligands in asymmetric catalysis. The introduction of ortho-substituents on the this compound backbone can lead to dramatic improvements in enantioselectivity in Ru-catalyzed hydrogenations, surpassing established ligands like BINAP. Furthermore, this compound's utility extends beyond metal catalysis, showing promise as an effective organocatalyst for C-C bond-forming reactions. The development of heterogeneous this compound-based catalysts also opens avenues for more sustainable and recyclable catalytic processes. For researchers in drug development and fine chemical synthesis, the tunability of the this compound scaffold offers a valuable tool for optimizing catalytic systems to achieve high levels of stereocontrol.
References
Cross-referencing enantioselectivity data for Binapo across different studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enantioselectivity of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl oxide (Binapo) ligands in various asymmetric catalytic reactions. By cross-referencing data from multiple studies, this document aims to offer a clear and objective overview of this compound's performance, supported by experimental data and detailed methodologies.
Quantitative Enantioselectivity Data
The enantioselectivity of this compound and its derivatives has been reported in several catalytic asymmetric reactions. The following table summarizes the key quantitative data from different studies, allowing for a direct comparison of performance under various conditions.
| Reaction | Substrate | Ligand | Catalyst System | Solvent | Temperature (°C) | Pressure (psi) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Hydrogenation | β-Aryl-Substituted β-(Acylamino)acrylate (3a) | This compound | Ru-BINAPO complex | EtOH | 50 | 80 | 2 | [1] |
| Asymmetric Hydrogenation | β-Aryl-Substituted β-(Acylamino)acrylate (3a) | Me-o-BINAPO (2a) | Ru-Me-o-BINAPO complex | EtOH | 50 | 80 | 22 | [1] |
| Asymmetric Hydrogenation | β-Aryl-Substituted β-(Acylamino)acrylate (3a) | Aryl-o-BINAPO (2c) | Ru-Aryl-o-BINAPO complex | EtOH | 50 | 80 | up to 99 | [1] |
| Asymmetric Hydrogenation of β-Keto Esters | Varies | o-BINAPO | Ru-catalyzed | - | - | - | High | [2] |
| Desymmetrizing Mizoroki-Heck Cyclization | Varies | BINAP(O) | Pd-catalyzed | - | - | - | Up to 18-fold increase vs. BINAP | [3] |
| Asymmetric Allylation of Aldehydes | Aromatic Aldehydes | This compound | Heterogeneous organocatalyst | - | - | - | Comparable to molecular catalyst | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key reactions cited in this guide.
Asymmetric Hydrogenation of β-Aryl-Substituted β-(Acylamino)acrylates
This protocol is based on the study by Zhang's group, which investigated the use of ortho-substituted this compound (o-BINAPO) ligands in Ru-catalyzed asymmetric hydrogenations.[1][2]
Catalyst Preparation: The Ruthenium catalyst was prepared in situ by mixing [Ru(p-cymene)Cl₂]₂ and the respective bisphosphinite ligand (such as this compound, Me-o-BINAPO, or Aryl-o-BINAPO) in hot DMF.
Hydrogenation Reaction: A mixture of the β-aryl-substituted β-(acylamino)acrylate substrate and the prepared Ru-catalyst was placed in a pressure vessel. The reaction was carried out under 80 psi of hydrogen pressure in ethanol (EtOH) at a temperature of 50 °C for 20 hours. The substrate to [Ru(p-cymene)Cl₂]₂ to ligand ratio was maintained at 50:1:2.1.
Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the product was determined by gas chromatography (GC) using a ChiralSelect 1000 column. The absolute configurations of the products were determined by comparing their optical rotations with reported values.
Logical Workflow for Data Comparison
The following diagram illustrates a logical workflow for the cross-referencing and comparison of enantioselectivity data for a chiral ligand like this compound across various research studies.
Caption: Workflow for comparing enantioselectivity data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. BINAP(O) Induces Enantioselectivity - ChemistryViews [chemistryviews.org]
- 4. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Binapo
It is critically important to note that "Binapo" is a specific organophosphorus compound, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl oxide, and its disposal must be handled with care, adhering to safety protocols and regulatory requirements. [1] Always consult the Safety Data Sheet (SDS) for any specific chemical for complete and detailed disposal instructions. The following guide provides a comprehensive framework for the proper disposal of chemical waste like this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of chemical waste should be conducted in a well-ventilated area, such as a chemical fume hood, particularly when dealing with volatile substances. Ensure a spill kit is readily accessible and you are trained in its use.[2]
II. Step-by-Step Disposal Protocol
The proper disposal of laboratory waste is a systematic process that ensures safety, regulatory compliance, and environmental protection.[3]
-
Identification and Classification: Determine the type of waste generated (e.g., chemical, biological, hazardous, or non-hazardous) to ensure it is handled according to the appropriate protocols.[3] Chemical waste is broadly categorized by the Environmental Protection Agency (EPA) based on ignitability, corrosivity, reactivity, and toxicity.[4]
-
Segregation: Properly separate different types of waste into designated, compatible containers.[2][3] Incompatible chemicals must be separated by physical barriers, and appropriate storage distances must be maintained.[4][5] For instance, acids and bases should be stored separately, and oxidizing agents must be kept apart from reducing agents and organic compounds.[5]
-
Container Management: All hazardous waste must be stored in containers that are in good condition, free from leaks or cracks, and compatible with the waste they contain.[6] Containers must be securely capped when not in use and should not be filled beyond the neck to allow for expansion.[5][6]
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of accumulation, and any associated hazards.[3][6] Chemical abbreviations are not acceptable.[6]
-
Storage in a Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[5] This area must be under the control of laboratory personnel and inspected weekly for any leaks.[5]
-
Arrange for Professional Disposal: Once a waste container is full, it must be removed from the SAA within three days.[5] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6] They will arrange for the final, compliant disposal of the chemical waste.[2]
Under no circumstances should a hazardous chemical be disposed of down the drain or in the regular trash. [6]
III. Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative parameters and requirements for the safe storage and handling of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline/Requirement | Rationale |
| Container Headspace | Leave at least 1 inch of headroom | To allow for thermal expansion of the contents.[5] |
| Maximum SAA Storage Time (Partially Filled) | Up to 1 year | For partially filled, properly closed and labeled containers.[5] |
| Time to Remove Full Container from SAA | Within 3 days | To ensure timely removal and prevent over-accumulation.[5] |
| Water Flush Time (for approved drain disposal) | Minimum 2 minutes | To ensure the chemical is adequately flushed through p-traps.[7] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent | To decontaminate the container before disposal or reuse.[2][6] |
IV. Experimental Protocol: Synthesis Involving a this compound Derivative Leading to Waste Generation
The use of this compound and its derivatives as chiral ligands is common in asymmetric synthesis.[1] An experimental workflow that would generate waste requiring disposal is as follows:
-
Reaction Setup: In a nitrogen-flushed glovebox, a reaction vessel is charged with the this compound-derived catalyst, reactants, and a dry, degassed solvent.
-
Reaction: The mixture is stirred at a specific temperature for a designated period to allow for the asymmetric synthesis of the target chiral compound.
-
Workup: Upon completion, the reaction is quenched. The organic layer is separated, washed with aqueous solutions, and dried. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography.
-
Waste Generation: This process generates several waste streams that must be handled properly:
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and silica gel from chromatography.
-
Liquid Waste (Aqueous): The aqueous layers from the workup, which may contain traces of reactants and products.
-
Liquid Waste (Organic): The solvent from chromatography (eluent) and any residual solvent from the reaction.
-
Empty Containers: The original containers of the this compound catalyst and other reagents.
-
All of these waste streams must be segregated, labeled, and disposed of according to the procedures outlined above. The rinsate from cleaning the empty containers must also be collected and treated as hazardous waste.[2][6]
V. Diagrams and Visualizations
Caption: General workflow for laboratory chemical waste management.
Caption: Decision workflow for empty chemical container disposal.
References
- 1. Buy this compound | 94041-18-6 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
